Advanced Chemical Profiling and Synthetic Workflows for Benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate
Executive Summary Benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate (CAS: 147269-68-9) is a highly versatile, polyfunctional building block widely utilized in the synthesis of advanced heterocyclic active pharmaceutical ing...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate (CAS: 147269-68-9) is a highly versatile, polyfunctional building block widely utilized in the synthesis of advanced heterocyclic active pharmaceutical ingredients (APIs), kinase inhibitors, and antibacterial agents. Featuring an ambident 2-pyridone/2-hydroxypyridine core, an orthogonal carbamate protecting group, and an iodine handle for transition-metal catalysis, this intermediate requires precise chemoselective strategies to fully exploit its synthetic potential. This technical guide details the structural dynamics, strategic reactivity, and validated protocols for manipulating this critical scaffold.
Physicochemical Profiling & Structural Dynamics
A defining characteristic of this molecule is its tautomeric equilibrium between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms. In the solid state and in polar solvents (e.g., DMSO, DMF), the 2-pyridone form predominates due to the thermodynamic stabilization of the highly polar amide-like resonance structure[1]. This structural duality dictates its reactivity profile, particularly concerning the trajectories of electrophilic attack.
Strategic Reactivity & Causality in Synthetic Design
Successful deployment of this building block requires a deep understanding of the causality behind reaction conditions to achieve absolute chemoselectivity.
The Ambident N1/O2 Nucleophile: Regioselective Alkylation
The deprotonated pyridone acts as an ambident nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, the regioselectivity of alkylation can be strictly controlled:
N-Alkylation is favored by using softer alkali metal counterions (e.g., K⁺, Cs⁺) in polar aprotic solvents (DMF). The potassium ion loosely coordinates with the harder oxygen atom, leaving the softer nitrogen free to attack alkyl halides via an SN2 mechanism.
O-Alkylation is forced by employing silver salts (e.g., Ag₂CO₃). The strong halophilic nature of Ag⁺ facilitates an SN1-like transition state with the alkyl halide, while simultaneously coordinating the nitrogen, directing the electrophile to the oxygen atom.
The C5 Halogen Handle: Cross-Coupling Sequencing
The C5 iodine is highly reactive toward oxidative addition by Pd(0) species, making it an ideal handle for Suzuki-Miyaura, Sonogashira, or Heck cross-couplings[2].
Strategic Insight: The free N-H of the pyridone can sometimes sequester palladium catalysts or consume basic equivalents. It is strategically sound to perform N1-alkylation prior to C5 cross-coupling to ensure high catalytic turnover and prevent unwanted N-arylation side reactions.
The C3 Carbamate: Chemoselective Deprotection
The benzyl carbamate (Cbz) group typically undergoes cleavage via catalytic hydrogenolysis (H₂, Pd/C). However, applying these conditions to the intact starting material will result in concurrent hydrodeiodination at C5.
Strategic Insight: If the C5 iodine must be preserved for downstream functionalization, the Cbz group must be cleaved using strong acidic conditions (e.g., 33% HBr in acetic acid or TMSI) to yield the free amine without compromising the carbon-iodine bond. If the iodine has already been substituted (e.g., via Suzuki coupling), standard Pd/C hydrogenolysis is perfectly viable[3].
Visualizations of Reactivity & Workflows
Figure 1: Divergent reactivity map and tautomeric pathways of the core scaffold.
Validated Experimental Protocols
Protocol 1: Regioselective N1-Alkylation
This self-validating system ensures exclusive N-alkylation by utilizing K₂CO₃ in a polar aprotic environment, maximizing the nucleophilicity of the pyridone nitrogen.
Preparation : Charge a flame-dried flask with benzyl (5-iodo-2-oxo-1,2-dihydropyridin-3-yl)carbamate (1.0 equiv) and anhydrous K₂CO₃ (2.0 equiv).
Solvation : Suspend the mixture in anhydrous DMF (0.2 M) under a nitrogen atmosphere.
Deprotonation : Stir at ambient temperature for 30 minutes to ensure complete formation of the potassium enolate. The solution typically becomes homogenous.
Electrophile Addition : Add the alkyl halide (e.g., cyclopropylmethyl bromide, 1.2 equiv) dropwise. Heat the reaction to 60°C for 4-6 hours.
Validation & Quench : Monitor by TLC/LC-MS. Upon consumption of the starting material, cool to room temperature and quench with ice water.
Isolation : Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over Na₂SO₄, and concentrate in vacuo.
Figure 2: Step-by-step workflow for regioselective N1-alkylation.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling at C5
Designed to couple the C5 iodine with aryl boronic acids, this protocol uses a robust Pd(II) precatalyst that reduces in situ to the active Pd(0) species.
Preparation : In a Schlenk tube, combine the N-alkylated intermediate (1.0 equiv), aryl boronic acid (1.2 equiv), and Na₂CO₃ (3.0 equiv).
Catalyst Loading : Add Pd(dppf)Cl₂ (0.05 equiv).
Solvent System : Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M). The biphasic system dissolves both the organic substrates and the inorganic base.
Reaction : Seal the tube and heat to 90°C for 12 hours under vigorous stirring.
Workup : Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between EtOAc and water. Purify via flash chromatography.
A Comprehensive Technical Guide to Benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate: Synthesis, Characterization, and Applications
Introduction and Scientific Rationale Heterocyclic compounds containing pyridine are foundational scaffolds in medicinal chemistry, present in numerous natural products and pharmaceuticals.[1][2] The pyridine ring's uniq...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Scientific Rationale
Heterocyclic compounds containing pyridine are foundational scaffolds in medicinal chemistry, present in numerous natural products and pharmaceuticals.[1][2] The pyridine ring's unique properties, including its basicity, water solubility, stability, and ability to form hydrogen bonds, make it a privileged structure in drug design.[2] The incorporation of specific functional groups onto this scaffold allows for the fine-tuning of a molecule's physicochemical and biological properties.
The target molecule, benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate, integrates several key features of high interest to drug development professionals:
2-Hydroxypyridine Moiety: This group exists in tautomeric equilibrium with its corresponding pyridone form, offering diverse hydrogen bonding capabilities and potential for metal chelation.
Iodine Substituent: The iodine atom at the 5-position serves multiple purposes. It can act as a heavy atom for use in X-ray crystallography, provide a reactive handle for further synthetic modifications (e.g., Suzuki or Sonogashira coupling), and its lipophilicity can enhance membrane permeability.
Benzyl Carbamate Group: The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines in peptide synthesis and organic chemistry.[3][4][5] It provides stability and can be selectively removed under mild conditions.[4] Carbamates themselves are important structural motifs in many approved drugs, often serving as stable bioisosteres for amide bonds, thereby improving metabolic stability and cell permeability.[6][7]
Given these structural attributes, benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate represents a valuable, functionalized building block for the synthesis of more complex molecules with potential therapeutic applications, including but not limited to anticancer, anti-inflammatory, and antimicrobial agents.[1][8]
Proposed Synthetic Pathway and Experimental Protocols
The synthesis of benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate can be envisioned through a multi-step process starting from a readily available precursor. The key intermediate is 3-amino-2-hydroxy-5-iodopyridine, which is then protected with benzyl chloroformate.
Benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate: Molecular Weight, Physicochemical Properties, and Applications in Pyridone-Based Inhibitor Synthesis
Executive Summary Benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate (CAS: 147269-68-9)[1] is a highly versatile, trifunctional heterocyclic intermediate widely utilized in medicinal chemistry and rational drug design. With...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate (CAS: 147269-68-9)[1] is a highly versatile, trifunctional heterocyclic intermediate widely utilized in medicinal chemistry and rational drug design. With a molecular weight of 370.14 g/mol [2], this compound serves as a critical building block for synthesizing non-peptidic inhibitors, most notably targeting serine proteases such as Human Leukocyte Elastase (HLE)[3]. Its molecular architecture offers three distinct sites for orthogonal functionalization: an N-alkylatable pyridone core, a C5 iodine atom primed for palladium-catalyzed cross-coupling, and a C3 amine protected by a carboxybenzyl (Cbz) group.
Molecular Weight and Physicochemical Profiling
Accurate molecular weight calculation and physicochemical profiling are fundamental for stoichiometric precision in multi-step syntheses. The compound possesses the empirical formula C13H11IN2O3.
Table 1: Quantitative Elemental Breakdown and Molecular Weight Calculation
A defining feature of benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate is its lactim-lactam tautomerism. In solution, the compound exists in a dynamic equilibrium between the 2-hydroxypyridine (aromatic lactim) and 2-pyridone (lactam) forms.
Causality in Experimental Design: The tautomeric state dictates the nucleophilic site during alkylation. In polar aprotic solvents (e.g., DMF, DMSO) and in the solid state, the 2-pyridone form predominates. When treated with a base, the resulting ambident anion can undergo either O-alkylation or N-alkylation. The use of soft electrophiles and polar aprotic solvents thermodynamically favors N-alkylation, allowing chemists to selectively append functional groups to the N1 position without disrupting the oxygen atom.
Structural tautomerization of the scaffold and its key orthogonal reactive sites.
Synthetic Utility: A Trifunctional Scaffold
The strategic placement of functional groups on this scaffold allows for orthogonal, step-wise modifications:
N1 Position (Pyridone Nitrogen): Serves as the primary attachment point for peptidic or non-peptidic backbones via regioselective N-alkylation.
C5 Position (Iodine): The heavy halogen is highly reactive in oxidative addition, making it an ideal substrate for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Heck) to introduce lipophilic pharmacophores.
C3 Position (Cbz-Protected Amine): The benzyl carbamate (Cbz) group prevents unwanted side reactions at the amine during upstream steps. It can be cleaved orthogonally via hydrogenolysis (Pd/C, H2) or acidic conditions (HBr/AcOH) to reveal a primary amine, which can then be functionalized to engage specific enzyme sub-pockets[3].
Experimental Methodologies
To ensure self-validating and reproducible workflows, the following protocols detail the sequential functionalization of the scaffold.
Protocol 1: Regioselective N-Alkylation of the Pyridone Core
Objective: Attach an electrophilic backbone to the N1 position while avoiding O-alkylation.
Preparation: In an oven-dried, argon-purged flask, dissolve benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate (1.0 eq, 370.14 mg, 1.0 mmol) in anhydrous DMF (5.0 mL).
Deprotonation: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) at 0 °C. Stir for 30 minutes to generate the ambident pyridonate anion.
Alkylation: Dropwise add the desired alkyl halide (e.g., an alpha-bromo ketone derivative, 1.1 eq).
Reaction & Monitoring: Warm the mixture to room temperature and stir for 4–6 hours. Monitor complete consumption of the starting material via LC-MS.
Workup: Quench with water, extract with ethyl acetate (3x). Wash the combined organic layers thoroughly with brine (to remove residual DMF), dry over Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C5
Objective: Introduce a lipophilic aryl or alkyl group at the C5 position by replacing the iodine atom.
Preparation: To a Schlenk tube, add the N-alkylated intermediate from Protocol 1 (1.0 eq), the corresponding boronic acid (e.g., benzylboronic acid pinacol ester, 1.2 eq), and K₂CO₃ (2.5 eq).
Solvent & Catalyst: Add a degassed mixture of 1,4-dioxane/water (4:1 v/v). Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq).
Coupling: Seal the tube and heat to 90 °C for 12 hours under an argon atmosphere.
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between water and dichloromethane. Extract, dry, and purify the organic phase via column chromatography to isolate the C5-substituted product.
Case Study: Application in Human Leukocyte Elastase (HLE) Inhibitors
Human Leukocyte Elastase (HLE) is a serine protease implicated in tissue-destructive diseases such as emphysema and cystic fibrosis[3]. The design of potent HLE inhibitors requires precise spatial arrangement of functional groups to interact with the enzyme's active site.
In a landmark study, Warner et al. (1994) utilized benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate as the core scaffold to synthesize non-peptidic HLE inhibitors[3][4].
Causality of Design: The researchers recognized that substituting the 5-position of the pyridone ring with a lipophilic benzyl group (via cross-coupling replacing the iodine) significantly improved the compound's potency by forming a strong lipophilic interaction with the S2 pocket of the HLE enzyme[3].
Hydrogen Bonding: Subsequent deprotection of the C3-Cbz group allowed the introduction of a hydrogen bond acceptor (such as an oxalate derivative), which interacted favorably with the NH atoms of glycine-218 and glycine-219 in the enzyme's active site[3].
Electrophilic Trap: The N1 position was alkylated with a trifluoromethyl ketone (TFMK) moiety, acting as a reversible covalent trap for the catalytic serine residue of HLE[3].
Sequential synthetic workflow for deriving target inhibitors from the iodopyridone scaffold.
PubMed / National Institutes of Health. "Non-peptidic inhibitors of human leukocyte elastase. 1. The design and synthesis of pyridone-containing inhibitors."[3] URL:
Warner, P., Green, R. C., Gomes, B., & Strimpler, A. M. (1994). "Non-peptidic Inhibitors of Human Leukocyte Elastase. 1. The Design and Synthesis of Pyridone-Containing Inhibitors." Journal of Medicinal Chemistry, 37(19), 3090–3099.[4] URL:
An In-depth Technical Guide to the Structure Elucidation of Benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate
Introduction In the landscape of modern drug discovery and development, the precise structural characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. This guide provid...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of modern drug discovery and development, the precise structural characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. This guide provides a comprehensive, in-depth technical overview of the methodologies and analytical logic required for the complete structure elucidation of a novel compound: benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate. This molecule, possessing a unique combination of a carbamate linkage, a substituted pyridinol core, and a halogen atom, presents an interesting case for structural analysis, requiring a multi-faceted spectroscopic and analytical approach.
This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries. It moves beyond a simple recitation of procedures to delve into the causality behind experimental choices, emphasizing a self-validating system of protocols to ensure the highest degree of scientific integrity. The narrative will follow a logical progression from a proposed synthesis to the integrated application of mass spectrometry, infrared and nuclear magnetic resonance spectroscopy, and finally, single-crystal X-ray diffraction for unambiguous structural confirmation.
Proposed Synthetic Pathway
While no specific synthesis for benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate is currently documented in the literature, a plausible and efficient synthetic route can be proposed based on established chemical principles. The synthesis would likely commence from the commercially available starting material, 2-hydroxy-5-iodopyridine.[1][2] The key transformation involves the introduction of an amino group at the C3 position of the pyridine ring, followed by protection of this amino group as a benzyl carbamate.
A potential synthetic approach would involve the nitration of 2-hydroxy-5-iodopyridine to introduce a nitro group at the 3-position, followed by reduction of the nitro group to an amine. This 3-amino-2-hydroxy-5-iodopyridine intermediate would then be reacted with benzyl chloroformate under basic conditions to yield the target molecule. This method is analogous to well-established procedures for the synthesis of N-aryl carbamates.[3]
A Multi-Technique Approach to Structure Elucidation
The confirmation of the structure of a novel compound like benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate necessitates a synergistic application of various analytical techniques.[4][5] Each method provides a unique piece of the structural puzzle, and their combined data allows for a comprehensive and unambiguous determination of the molecular architecture.[6] The general workflow for this process is outlined below.
Caption: A logical workflow for the synthesis, purification, and multi-technique structural elucidation of a novel organic compound.
Mass Spectrometry: Determining the Molecular Formula
Expertise & Experience: The initial and most critical step in structure elucidation is the determination of the molecular weight and elemental formula. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose. For a molecule containing iodine, the characteristic isotopic pattern is a key diagnostic feature.[7] Iodine is monoisotopic (¹²⁷I), which simplifies the interpretation of the mass spectrum compared to compounds with chlorine or bromine.[8]
Trustworthiness: The accuracy of HRMS, typically to within 5 ppm, provides a high degree of confidence in the proposed elemental formula. The observation of the molecular ion peak and its fragmentation pattern must be consistent with the proposed structure.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
Sample Preparation: Dissolve a small amount of the purified compound (approximately 1 mg) in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of about 1 mg/mL.
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
Data Acquisition: Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected.
Data Analysis: Determine the exact mass of the [M+H]⁺ ion and use the instrument's software to calculate the elemental composition. The theoretical exact mass for C₁₃H₁₁IN₂O₃ is 385.9842, so the [M+H]⁺ ion should be observed at m/z 386.9920.
Predicted Mass Spectrometry Data
Feature
Predicted Value
Rationale
Molecular Formula
C₁₃H₁₁IN₂O₃
Based on the proposed structure.
Molecular Weight
386.15 g/mol
Sum of the atomic weights of the constituent atoms.
[M+H]⁺ (HRMS)
m/z 386.9920
Calculated exact mass of the protonated molecule.
Key Fragments
Loss of benzyl group, decarboxylation
Fragmentation patterns are indicative of the molecular structure.[7]
Infrared (IR) Spectroscopy: Identifying Functional Groups
Expertise & Experience: FTIR spectroscopy is an invaluable tool for the rapid identification of key functional groups within a molecule.[9] For benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate, the characteristic vibrational frequencies of the N-H, C=O (carbamate and pyridone), and C-O bonds will provide strong evidence for the presence of the carbamate and pyridinol moieties.
Trustworthiness: The presence or absence of specific absorption bands in the IR spectrum provides a reliable fingerprint of the functional groups present.[10] For instance, a broad absorption in the 3200-3500 cm⁻¹ region is indicative of N-H and O-H stretching, while a strong absorption around 1650-1750 cm⁻¹ is characteristic of carbonyl groups.[11]
Sample Preparation: Prepare the sample as a KBr pellet or use an attenuated total reflectance (ATR) accessory for a solid sample.
Instrumentation: Use a standard FTIR spectrometer.
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Predicted FTIR Absorption Bands
Wavenumber (cm⁻¹)
Intensity
Assignment
3200-3400
Medium, Broad
N-H stretch (carbamate) and O-H stretch (pyridinol)
3030-3100
Weak
Aromatic C-H stretch
1680-1720
Strong
C=O stretch (carbamate)
1640-1660
Strong
C=O stretch (pyridone)
1500-1600
Medium
Aromatic C=C bending
1220-1260
Strong
C-O stretch (carbamate)
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
Expertise & Experience: NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule.[12] ¹H NMR provides information about the chemical environment and connectivity of protons, while ¹³C NMR reveals the carbon framework.[13] 2D NMR techniques, such as COSY and HSQC, can be used to establish the connectivity between protons and carbons.
Trustworthiness: The combination of chemical shifts, coupling constants, and integration values in ¹H NMR, along with the number and chemical shifts of signals in ¹³C NMR, provides a highly detailed and self-consistent picture of the molecule's structure.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard.
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. If necessary, acquire 2D spectra (COSY, HSQC, HMBC).
Data Analysis: Analyze the chemical shifts, multiplicities, coupling constants, and integrals to assign the signals to the specific nuclei in the proposed structure.
Predicted ¹H NMR Data (in DMSO-d₆)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~11.0-12.0
broad s
1H
Pyridinol OH
~9.0-9.5
s
1H
Carbamate NH
~8.1
d
1H
Pyridine H-6
~7.8
d
1H
Pyridine H-4
~7.3-7.5
m
5H
Benzyl aromatic CH
~5.2
s
2H
Benzyl CH₂
Predicted ¹³C NMR Data (in DMSO-d₆)
Chemical Shift (δ, ppm)
Assignment
~160
Pyridone C=O
~154
Carbamate C=O
~145
Pyridine C-6
~140
Pyridine C-2
~136
Benzyl aromatic C (ipso)
~128.5
Benzyl aromatic CH
~128
Benzyl aromatic CH
~127.5
Benzyl aromatic CH
~125
Pyridine C-4
~115
Pyridine C-3
~80
Pyridine C-5 (bearing Iodine)
~66
Benzyl CH₂
Single-Crystal X-ray Diffraction: The Definitive Structure
Expertise & Experience: While the combination of spectroscopic techniques provides a very strong case for a particular structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of molecular structure and stereochemistry.[14][15] This technique determines the precise spatial arrangement of atoms in the crystal lattice.
Trustworthiness: A high-quality crystal structure provides atomic coordinates with high precision, allowing for the definitive determination of bond lengths, bond angles, and overall molecular conformation.
Crystal Growth: Grow single crystals of the compound suitable for X-ray analysis. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα).
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software.
Caption: Integration of data from multiple analytical techniques for unambiguous structure confirmation.
Conclusion
The structure elucidation of a novel molecule such as benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate is a systematic process that relies on the integration of data from a suite of powerful analytical techniques. By following a logical workflow that begins with a plausible synthesis and proceeds through mass spectrometry, IR and NMR spectroscopy, and ultimately single-crystal X-ray diffraction, researchers can establish the structure of new chemical entities with an exceptionally high degree of confidence. This rigorous, multi-faceted approach is fundamental to advancing chemical research and ensuring the quality and safety of new molecular entities in drug development and other scientific endeavors.
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Benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate: A Comprehensive Technical Guide on Synthesis, Reactivity, and Application in Medicinal Chemistry
Executive Summary Benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate (CAS: 147269-68-9)—frequently represented in its more stable tautomeric form, benzyl (5-iodo-2-oxo-1,2-dihydropyridin-3-yl)carbamate —is a highly specializ...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate (CAS: 147269-68-9)—frequently represented in its more stable tautomeric form, benzyl (5-iodo-2-oxo-1,2-dihydropyridin-3-yl)carbamate —is a highly specialized heterocyclic building block. It serves as a critical intermediate in the design and synthesis of non-peptidic inhibitors targeting Human Leukocyte Elastase (HLE), an enzyme implicated in destructive pulmonary diseases such as emphysema and cystic fibrosis [1].
This technical whitepaper provides an in-depth analysis of its structural profiling, mechanistic reactivity, and self-validating synthetic protocols, offering a definitive guide for medicinal chemists and drug development professionals.
Structural and Physicochemical Profiling
Understanding the physicochemical behavior of this compound is essential for predicting its reactivity. The molecule exhibits lactam-lactim tautomerism , existing in an equilibrium between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms. In the solid state and within polar aprotic solvents (e.g., DMF, DMSO), the 2-pyridone form heavily predominates. This structural reality dictates that electrophilic and nucleophilic functionalizations must be approached through the lens of pyridone chemistry rather than standard phenol-like chemistry.
2-8 °C, sealed in dry conditions, protected from light.
Mechanistic Reactivity: Causality in Synthetic Design
The utility of benzyl (5-iodo-2-oxo-1,2-dihydropyridin-3-yl)carbamate lies in its dense array of orthogonal reactive sites:
The Cbz-Protected Amine (C3): The carboxybenzyl (Cbz) group is chosen over acid-labile protecting groups (like Boc) because it withstands the electrophilic conditions of iodination and the basic conditions of alkylation. It provides orthogonal deprotection via hydrogenolysis (Pd/C, H2) later in the synthesis.
The Halogenated Carbon (C5): The iodine atom serves as a prime handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), enabling the extension of the molecular scaffold to increase binding affinity within the HLE active site [1].
The Ambident Pyridone Core (N1 vs. O2): The deprotonated pyridone is an ambident nucleophile. According to Hard-Soft Acid-Base (HSAB) theory , the regioselectivity of alkylation can be strictly controlled by the choice of the counterion (See Table 2).
Table 2: Regioselectivity in Pyridone Alkylation (HSAB Theory)
Base / Counterion
Solvent
Temp
Major Product
Causality (Mechanistic Rationale)
K2CO3 (K⁺)
DMF
60 °C
N-Alkylated
Hard K⁺ coordinates loosely with the hard oxygen, leaving the softer nitrogen exposed and highly nucleophilic for SN2 attack.
Cs2CO3 (Cs⁺)
DMF
80 °C
N-Alkylated
The large, highly polarizable Cs⁺ enhances solubility and generates a highly naked, reactive nitrogen nucleophile.
Ag2CO3 (Ag⁺)
Hexane
150 °C (MW)
O-Alkylated
Soft Ag⁺ exhibits a strong affinity for nitrogen/halogens, blocking the N-site and directing electrophilic attack strictly to the oxygen.
Experimental Protocols & Methodologies
The following protocols are designed as self-validating systems. By incorporating specific in-process controls (IPCs) and quenching mechanisms, these workflows ensure high fidelity and reproducibility.
Objective: Conversion of CAS 147269-67-8 to CAS 147269-68-9.
Rationale: N-Iodosuccinimide (NIS) is selected over elemental iodine (I2). Elemental iodine often requires harsh oxidants (e.g., H2O2, HNO3) to generate the active I⁺ electrophile, which can lead to over-oxidation of the electron-rich pyridone ring. NIS provides a mild, controlled release of I⁺, ensuring strict regioselectivity at the C5 position.
Step-by-Step Procedure:
Preparation: Dissolve benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.
Addition: Shield the reaction flask from light (to prevent radical-mediated side reactions). Add NIS (1.05 eq) portion-wise over 15 minutes to control the exotherm.
Reaction: Stir the mixture at room temperature for 4–6 hours.
Validation (IPC): Monitor via LC-MS. The reaction is complete when the precursor mass [M+H]⁺ 245 is consumed, and the product mass [M+H]⁺ 371 is dominant.
Quench & Workup: Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (Na2S2O3) to reduce any unreacted iodine species. Extract the aqueous layer with EtOAc (3x).
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash column chromatography (DCM/MeOH gradient) to yield the iodinated product.
Protocol B: N-Alkylation of the Pyridone Core
Objective: Functionalization of N1 for HLE inhibitor scaffold construction.
Step-by-Step Procedure:
Deprotonation: Suspend benzyl (5-iodo-2-oxo-1,2-dihydropyridin-3-yl)carbamate (1.0 eq) and finely powdered, oven-dried K2CO3 (2.0 eq) in anhydrous DMF. Stir at room temperature for 30 minutes to ensure complete formation of the potassium salt.
Alkylation: Add the desired alkyl halide (e.g., an alkyl bromide) (1.2 eq) dropwise.
Heating: Elevate the temperature to 60 °C and stir for 12 hours.
Validation (IPC): Check TLC (Hexanes/EtOAc 1:1). N-alkylated pyridones generally exhibit a lower Rf compared to O-alkylated byproducts due to the highly polar lactam carbonyl.
Isolation: Dilute with water to precipitate the product, or extract with EtOAc if the product is highly lipophilic.
Synthetic Workflow & Signaling Context
In the context of drug discovery, this intermediate is a linchpin for synthesizing HLE inhibitors. The pyridone oxygen acts as a critical hydrogen-bond acceptor within the HLE active site, while the N-alkyl and C5-aryl/alkynyl extensions (installed via cross-coupling) occupy adjacent hydrophobic specificity pockets [1].
Fig 1: Synthetic workflow and divergent derivatization of CAS 147269-68-9 towards HLE inhibitors.
References
Warner, P., Green, R. C., Gomes, B., & Strimpler, A. M. (1994). Non-peptidic Inhibitors of Human Leukocyte Elastase. 1. The Design and Synthesis of Pyridone-Containing Inhibitors. Journal of Medicinal Chemistry, 37(19), 3090–3099.[Link]
Exploratory
Harnessing Benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate: A Privileged Scaffold for Non-Peptidic Serine Protease Inhibitors
Introduction: The Peptidomimetic Imperative In the landscape of rational drug design, the transition from peptidic leads to non-peptidic therapeutics is a critical hurdle. While native peptides offer exquisite target sel...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Peptidomimetic Imperative
In the landscape of rational drug design, the transition from peptidic leads to non-peptidic therapeutics is a critical hurdle. While native peptides offer exquisite target selectivity, they are inherently plagued by rapid proteolytic degradation and poor pharmacokinetic profiles. As a Senior Application Scientist specializing in medicinal chemistry workflows, I frequently encounter the challenge of designing robust peptide isosteres.
Benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate (CAS: 147269-68-9) has emerged as a highly versatile, privileged intermediate in this domain. Rather than possessing direct biological activity in its isolated form, this compound serves as a highly functionalized synthetic lynchpin. It is instrumental in the construction of pyridone-containing trifluoromethyl ketones (TFMKs)—a class of potent, non-peptidic inhibitors targeting serine proteases such as Human Leukocyte Elastase (HLE)[1]. HLE is a destructive enzyme implicated in severe inflammatory conditions, including emphysema and cystic fibrosis, making its inhibition a high-value therapeutic target[1].
This technical guide deconstructs the structural rationale, downstream biological mechanism, and self-validating synthetic workflows associated with this crucial pharmacophore building block.
Structural Rationale & Pharmacophore Mapping
The architecture of benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate is not accidental; every functional group serves a precise mechanistic or synthetic purpose in protease targeting:
The 2-Hydroxypyridine / 2-Pyridone Core: Due to tautomerism, this ring predominantly exists in the 2-pyridone (lactam) form in polar physiological environments. The pyridone ring acts as a rigid, proteolytically stable mimic of the peptide backbone, providing essential hydrogen bond donor and acceptor sites that interact with the enzyme's backbone (e.g., Gly-218 and Gly-219 in HLE)[1].
The 3-Position Carbamate (Cbz-protected Amine): This serves as the primary vector for targeting the S1 pocket and catalytic machinery. Once deprotected, the 3-amino group is coupled to an electrophilic warhead (such as a TFMK), which directly engages the catalytic serine residue.
The 5-Position Iodine Atom: This is the critical synthetic handle. The S2 pocket of HLE is highly lipophilic. The 5-iodo substituent allows for late-stage, palladium-catalyzed cross-coupling to introduce hydrophobic moieties (like a benzyl group), which dramatically increases binding affinity by occupying this S2 subsite[1].
Mechanism of Action: Downstream Biological Activity
The biological activity derived from this scaffold is realized when it is converted into a fully elaborated TFMK inhibitor. Serine proteases utilize a catalytic triad (Ser-195, His-57, Asp-102) to cleave peptide bonds.
When a pyridone-TFMK derived from our title compound enters the active site, it acts as a transition state analog . The highly electronegative trifluoromethyl (
CF3
) group activates the adjacent ketone carbonyl, making it highly susceptible to nucleophilic attack by the hydroxyl group of the catalytic Ser-195. Unlike a standard peptide bond, the
CF3
group is an exceptionally poor leaving group. Consequently, the reaction arrests at the formation of a stable, tetrahedral hemiketal intermediate, effectively paralyzing the enzyme.
Caption: Mechanistic binding model of a 5-substituted pyridone-TFMK inhibitor within the HLE active site.
Quantitative SAR Data: The Impact of 5-Position Substitution
To understand the causality behind utilizing the 5-iodo precursor, we must look at the Structure-Activity Relationship (SAR) data. X-ray crystallographic modeling by Warner et al. indicated that placing a lipophilic group at the 5-position of the pyridone ring would perfectly align with the enzyme's S2 pocket[1].
By utilizing benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate to synthesize both the unsubstituted and 5-benzyl substituted variants, researchers validated this hypothesis, observing a nearly 6-fold increase in potency.
Table 1: Impact of 5-Position Substitution on HLE Inhibition
Compound Designation
5-Position Substituent
3-Position Warhead
HLE Inhibition (
Ki
, nM)
Mechanistic Rationale
5b
Hydrogen (-H)
TFMK
280 ± 78
Baseline binding; relies solely on S1 and backbone interactions.
5v
Benzyl (
−CH2Ph
)
TFMK
48 ± 9
Optimal lipophilic engagement with the hydrophobic S2 pocket.
Data derived from the foundational synthesis of pyridone-containing HLE inhibitors[1].
Experimental Workflows: Synthetic Utilization of the Scaffold
To translate this compound into the highly active Compound 5v , a two-phase synthetic workflow is required. As an application scientist, I emphasize the causality of reagent selection to ensure a self-validating, high-yield protocol.
Objective: Convert the 5-iodo group to a 5-benzyl group to target the S2 pocket.
Causality: The carbon-iodine (C-I) bond possesses a relatively low bond dissociation energy (~55 kcal/mol), making it highly susceptible to oxidative addition by
Pd(0)
under mild conditions. We select Negishi coupling (using organozinc reagents) over Grignard reagents because organozincs are highly chemoselective; they will smoothly couple at the 5-position without acting as nucleophiles against the sensitive carbamate carbonyl or the pyridone lactam.
Preparation: In an inert, argon-purged flask, dissolve benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate (1.0 eq) and
Pd(PPh3)4
(0.05 eq) in anhydrous THF.
Coupling: Dropwise add benzylzinc bromide (1.2 eq, 0.5 M in THF) at room temperature. Stir for 4 hours.
Validation: Monitor via LC-MS. The reaction is self-validating when the starting material mass (
m/z
371
[M+H]+
) disappears, replaced by the 5-benzyl intermediate (
m/z
335
[M+H]+
).
Workup: Quench with saturated aqueous
NH4Cl
, extract with EtOAc, and purify via flash chromatography.
Protocol 2: Cbz Deprotection and TFMK Amidation
Objective: Unmask the 3-amino group and append the electrophilic TFMK warhead.
Causality: The Cbz (carboxybenzyl) protecting group is strategically chosen because it can be cleaved via hydrogenolysis—a perfectly orthogonal method that will not disturb the newly formed C-C bond at the 5-position. Following deprotection, standard peptide coupling (EDCI/HOBt) is used. HOBt is critical here to suppress the racemization of the alpha-chiral center of the TFMK moiety during carboxylate activation.
Hydrogenolysis: Dissolve the 5-benzyl intermediate in MeOH. Add 10% Pd/C (0.1 eq by weight). Stir under an
H2
atmosphere (1 atm) for 2 hours.
Validation: Filter through Celite. A positive Ninhydrin stain of the filtrate visually validates the successful unmasking of the primary amine.
Amidation: To the crude amine in DMF, add the desired TFMK-acid derivative (1.1 eq), EDCI (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq). Stir for 12 hours.
Final Validation: Confirm the final inhibitor mass via High-Resolution Mass Spectrometry (HRMS) and assess purity via analytical HPLC prior to biological assaying.
Caption: Synthetic workflow transforming the iodo-scaffold into a highly potent, non-peptidic protease inhibitor.
References
Non-peptidic inhibitors of human leukocyte elastase. 1. The design and synthesis of pyridone-containing inhibitors.
Source: Journal of Medicinal Chemistry (1994)
URL:[Link]
Architecting Kinase Inhibitors: A Technical Guide to Benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate
Executive Summary In the landscape of modern medicinal chemistry, the rapid assembly of complex, biologically active molecules relies heavily on highly functionalized, orthogonally protected scaffolds. Benzyl (2-hydroxy-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern medicinal chemistry, the rapid assembly of complex, biologically active molecules relies heavily on highly functionalized, orthogonally protected scaffolds. Benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate (CAS: 147269-68-9) has emerged as a critical building block in the development of targeted immunotherapies, specifically as a precursor for Interleukin-2-inducible T-cell kinase (ITK) and Spleen tyrosine kinase (SYK) inhibitors [1].
This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical profile, the mechanistic rationale behind its synthesis, and validated protocols for its integration into drug discovery pipelines.
Physicochemical Profile & Structural Rationale
Understanding the structural nuances of benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate is essential for predicting its reactivity. The molecule exhibits a classic lactam-lactim tautomerism, existing in equilibrium between its 2-hydroxypyridine and 2-pyridone (benzyl (5-iodo-2-oxo-1,2-dihydropyridin-3-yl)carbamate) forms [2].
Quantitative Structural Data
The following table summarizes the core physicochemical parameters that dictate the compound's handling and reactivity [2].
Parameter
Value / Description
Operational Significance
CAS Number
147269-68-9
Primary identifier for procurement and safety tracking.
Molecular Formula
C13H11IN2O3
Indicates the presence of a heavy halogen (I), requiring protection from prolonged UV exposure.
Molecular Weight
370.14 g/mol
Used for precise stoichiometric calculations in cross-coupling.
Tautomeric State
2-Hydroxypyridine
⇌
2-Pyridone
Dictates regioselectivity during alkylation (N- vs. O-alkylation depends on the base used).
SMILES
O=C(OCC1=CC=CC=C1)NC2=CC(I)=CNC2=O
Useful for computational docking and in silico ADME predictions.
Mechanistic Rationale of the Scaffold
The design of this scaffold is highly intentional for late-stage functionalization:
The Cbz Group (Benzyl Carbamate): Protects the C3 amine. It is stable to the mildly acidic and electrophilic conditions of iodination but can be orthogonally cleaved via palladium-catalyzed hydrogenolysis (
H2
, Pd/C) without disrupting newly formed C-C bonds at the C5 position.
The C5 Iodine Atom: Acts as an ideal electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), allowing for the rapid expansion of the molecule's hydrophobic tail to fit into the deep hydrophobic pockets of kinase active sites.
Validated Synthetic Workflow
The synthesis of benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate must be executed with strict regiochemical control. The following protocol is a self-validating system adapted from optimized pharmaceutical workflows [1].
Step-by-step synthetic workflow for the generation of the iodinated scaffold.
Step 1: Carboxybenzyl (Cbz) Protection
Objective: Selectively protect the primary amine over the hydroxyl group.
Causality:Na2CO3
is selected as a mild, heterogeneous base. It is strong enough to scavenge the
HCl
byproduct generated by Benzyl chloroformate (CbzCl) but not strong enough to fully deprotonate the 2-hydroxyl group, thereby preventing unwanted O-acylation.
Step-by-Step Methodology:
Suspend 3-aminopyridin-2-ol (1.0 eq) in anhydrous Dichloromethane (DCM) at 0 °C.
Add
Na2CO3
(2.3 eq) in a single portion.
Dropwise, add CbzCl (1.2 eq) over 15 minutes to control the exotherm.
Warm to room temperature and stir overnight.
Validation Check: Quench an aliquot with water, extract with ethyl acetate, and run TLC (5% MeOH/DCM). The starting material should be consumed. Confirm intermediate via Mass Spectrometry: MS (ES) m/z 245 (M+H).
Step 2: Regioselective Electrophilic Iodination
Objective: Install the iodine atom exclusively at the C5 position.
Causality: N-Iodosuccinimide (NIS) is utilized instead of elemental iodine (
I2
). NIS provides a controlled, mild source of electrophilic iodine (
I+
), preventing the oxidative degradation of the electron-rich pyridone ring. Refluxing the DCM provides the necessary activation energy to overcome the steric hindrance imposed by the adjacent Cbz group.
Step-by-Step Methodology:
Dissolve benzyl (2-hydroxypyridin-3-yl)carbamate (1.0 eq) in anhydrous DCM.
Add NIS (1.2 eq) in a single portion.
Heat the reaction mixture to reflux (approx. 40 °C) and stir for 12 hours.
Cool to room temperature. The product often precipitates directly from the reaction mixture.
Filter the white solid and wash with cold DCM.
Validation Check:1H
NMR (400 MHz,
CDCl3
) must show the disappearance of the C5 aromatic proton and the retention of the C4 and C6 protons (typically singlets at
δ
8.27 and 7.72 ppm). Confirm via MS (ES) m/z 370 (M+H) [1].
Reaction Optimization Data
The following table summarizes the empirical data driving the choice of iodination conditions:
Reaction Parameter
Condition A (Sub-optimal)
Condition B (Optimized)
Rationale for Optimization
Iodine Source
I2
/
NaHCO3
NIS
NIS prevents oxidative degradation of the pyridone ring.
Solvent
Methanol
DCM
DCM minimizes solvolysis of the Cbz group and improves reagent solubility.
Temperature
Room Temperature
Reflux (40 °C)
Reflux overcomes the activation barrier for electrophilic aromatic substitution at C5.
Benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate is a foundational precursor for inhibitors of ITK, a non-receptor tyrosine kinase expressed primarily in T-cells.
Biological Rationale
ITK is a critical node in the T-Cell Receptor (TCR) signaling cascade. Upon TCR engagement, ITK is recruited to the plasma membrane where it phosphorylates Phospholipase C-
γ
1 (PLC-
γ
1). This triggers calcium flux and the subsequent activation of the Nuclear Factor of Activated T-cells (NFAT). Inhibiting ITK skews T-cell differentiation away from the Th2 phenotype toward Th1, making it a highly sought-after mechanism for treating autoimmune diseases, asthma, and enhancing cancer immunotherapy [1].
TCR signaling cascade highlighting ITK as the critical node for PLC-γ1 activation.
Scaffold Elaboration Strategy
To convert the benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate scaffold into an active ITK inhibitor, researchers typically execute the following sequence:
O-Alkylation: The 2-hydroxyl group is alkylated (e.g., using methyl iodide and
Ag2CO3
to force O-selectivity over N-alkylation) to lock the molecule in the pyridine tautomer.
Suzuki Coupling: The C5 iodine is reacted with an aryl or heteroaryl boronic acid under palladium catalysis (e.g.,
Pd(dppf)Cl2
) to build the core hinge-binding motif of the kinase inhibitor.
Deprotection & Amidation: The Cbz group is removed via hydrogenolysis, and the revealed C3 amine is coupled with an electrophile (like an acryloyl chloride) to create a covalent inhibitor capable of targeting specific cysteine residues in the ITK active site [1].
References
Source: United States Patent Application Publication (US 2015/0328227 A1)
Exploratory
Synthesis and Strategic Utility of Benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate: An In-Depth Technical Guide
Abstract Benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate (CAS: 147269-68-9) is a highly specialized, multifunctional building block utilized extensively in medicinal chemistry. It serves as a critical intermediate in the...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate (CAS: 147269-68-9) is a highly specialized, multifunctional building block utilized extensively in medicinal chemistry. It serves as a critical intermediate in the synthesis of non-peptidic inhibitors of human leukocyte elastase (HLE), a serine protease implicated in destructive lung diseases such as emphysema and cystic fibrosis. This whitepaper details the structural rationale, retrosynthetic strategy, and field-proven experimental protocols required to synthesize this core intermediate with high regioselectivity and yield.
Introduction & Structural Rationale
In the realm of structure-based drug design, the 2-pyridone core acts as a stable, non-hydrolyzable bioisostere for peptide bonds. The design of pyridone-containing HLE inhibitors, as pioneered by [1], relies heavily on the precise functionalization of the pyridone ring to interact with the enzyme's active site pockets.
Benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate is strategically designed with three key features:
The 2-Pyridone Core : Mimics the peptide backbone, establishing critical hydrogen bond networks with the enzyme.
The 5-Iodo Substituent : Provides a highly reactive handle for late-stage palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling). This allows for the introduction of lipophilic groups (like a benzyl group) that specifically target the hydrophobic S2 pocket of HLE.
The 3-Cbz-Protected Amine : The benzyl carbamate (Cbz) group protects the sensitive 3-amino position during harsh cross-coupling steps. Once deprotected, the free amine can be derivatized to interact with the S1/S3 pockets of the protease.
Retrosynthetic Analysis
The synthesis of benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate is achieved through a highly efficient, two-step linear sequence starting from commercially available 2-hydroxy-3-aminopyridine (which exists predominantly as its tautomer, 3-amino-2-pyridone).
Disconnection 1 (C-N Bond Formation) : The target carbamate is disconnected at the carbamate C-N bond, revealing 3-amino-5-iodo-2-pyridone and benzyl chloroformate (Cbz-Cl) as the immediate precursors.
Disconnection 2 (Electrophilic Aromatic Substitution) : The 5-iodo intermediate is disconnected at the C-I bond, leading back to the starting material, 2-hydroxy-3-aminopyridine. The strong electron-donating effects of the 3-amino and 2-hydroxy groups synergistically activate the 5-position, making regioselective halogenation highly favorable.
Caption: Retrosynthetic disconnection strategy for benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate.
Starting Materials & Reagent Selection
The selection of reagents for this sequence is governed by the need to prevent over-oxidation of the electron-rich pyridine ring and to ensure strict chemo- and regioselectivity.
Table 1: Key Starting Materials and Reagents
Material / Reagent
Role in Synthesis
Rationale for Selection (Causality)
2-Hydroxy-3-aminopyridine
Primary Starting Material
Provides the core 2-pyridone scaffold with the requisite 3-amino group.
N-Iodosuccinimide (NIS)
Electrophilic Iodinating Agent
Delivers a controlled, mild source of "I+". Prevents over-iodination and oxidative degradation of the sensitive amine, which is common with I2/acid mixtures.
Benzyl Chloroformate (Cbz-Cl)
Protecting Group Reagent
Installs the Cbz group. The Cbz group is robust against subsequent Pd-catalyzed cross-coupling conditions but easily removed via hydrogenolysis.
Sodium Bicarbonate (NaHCO3)
Base
Maintains a mildly basic pH during Schotten-Baumann protection, favoring N-acylation over O-acylation.
Step-by-Step Experimental Protocols
The following protocols are designed as self-validating systems, incorporating in-process controls (IPCs) and mechanistic rationale for workup choices.
Protocol A: Regioselective Iodination of 2-Hydroxy-3-aminopyridine
Objective : Synthesize 3-amino-5-iodo-2-pyridone [2].
Causality & Logic : Direct iodination of an unprotected aminopyridinol is kinetically rapid but prone to oxidative side reactions. Using NIS in a polar aprotic solvent (like DMF) at low temperatures ensures that the electrophilic aromatic substitution is strictly regioselective at the 5-position.
Reaction Setup : Dissolve 2-hydroxy-3-aminopyridine (1.0 equiv) in anhydrous DMF (0.5 M concentration) under an inert atmosphere (N2 or Argon) and cool to 0 °C. Causality: Cooling suppresses oxidative degradation of the electron-rich pyridine ring.
Reagent Addition : Add N-Iodosuccinimide (NIS, 1.05 equiv) portion-wise over 30 minutes, keeping the internal temperature below 5 °C. Shield the reaction vessel from light to prevent the homolytic cleavage of NIS.
Reaction Monitoring : Allow the mixture to slowly warm to room temperature. Monitor via TLC (DCM:MeOH 9:1) or LC-MS. The starting material should be fully consumed within 2–4 hours.
Quenching and Workup : Quench the reaction with a 10% aqueous solution of sodium thiosulfate (Na2S2O3). Causality: Thiosulfate reduces any unreacted NIS or free iodine to iodide, preventing further halogenation during isolation.
Isolation : Dilute with cold water to precipitate the product. Filter the resulting solid, wash with cold water and diethyl ether, and dry under a vacuum to yield 3-amino-5-iodo-2-pyridone as a stable solid.
Protocol B: N-Acylation (Cbz Protection) to Form the Target Carbamate
Objective : Synthesize Benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate [3].
Causality & Logic : The intermediate possesses two potential nucleophilic sites: the 3-amino nitrogen and the 2-hydroxy oxygen. To achieve selective N-acylation, a biphasic Schotten-Baumann condition (THF/H2O) with a weak inorganic base (NaHCO3) is employed. The amine is inherently more nucleophilic than the oxygen, and the mild base prevents the deprotonation of the 2-hydroxy group (pKa ~11), thereby completely suppressing O-acylation.
Reaction Setup : Suspend 3-amino-5-iodo-2-pyridone (1.0 equiv) in a 1:1 mixture of THF and water. Add NaHCO3 (2.5 equiv) and cool the vigorously stirred biphasic mixture to 0 °C.
Reagent Addition : Add Benzyl chloroformate (Cbz-Cl, 1.1 equiv) dropwise via a syringe. Causality: Dropwise addition controls the exotherm and maintains the local concentration of Cbz-Cl low, minimizing the formation of bis-protected byproducts.
Reaction Monitoring : Stir at 0 °C for 1 hour, then allow to warm to room temperature. Monitor by TLC (Ethyl Acetate:Hexanes 1:1).
Workup : Once complete, evaporate the THF under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.
Purification : Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 50% EtOAc in Hexanes) or recrystallization from EtOAc/Hexanes to afford pure benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate.
Caption: Step-by-step experimental workflow for the synthesis of the target carbamate.
Mechanistic Insights: Tautomerism and Reactivity
A critical aspect of handling 2-hydroxy-5-iodopyridin-3-yl derivatives is understanding their lactam-lactim tautomerism. In both solution and solid states, these compounds exist predominantly in the 2-pyridone (lactam) form rather than the 2-hydroxypyridine (lactim) form.
This tautomerism dictates the molecule's reactivity profile. The pyridone nitrogen behaves essentially as an amide nitrogen (rendering it non-nucleophilic), which is why Cbz-Cl selectively attacks the exocyclic 3-amino group. Furthermore, the pyridone carbonyl oxygen is a poor nucleophile compared to a true phenoxide anion. This fundamental electronic distribution explains the high N-selectivity observed during the protection step without the need for transient O-protection strategies.
References
Warner, P., Green, R. C., Gomes, B., & Strimpler, A. M. (1994). Non-peptidic inhibitors of human leukocyte elastase. 1. The design and synthesis of pyridone-containing inhibitors. Journal of Medicinal Chemistry, 37(19), 3090-3099.[Link]
The Role of Benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate in the Synthesis of Advanced Kinase Inhibitors: A Mechanistic and Practical Guide
Abstract In modern drug discovery, the architectural precision of synthetic intermediates dictates the success of complex active pharmaceutical ingredients (APIs). Benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate (CAS: 147...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
In modern drug discovery, the architectural precision of synthetic intermediates dictates the success of complex active pharmaceutical ingredients (APIs). Benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate (CAS: 147269-68-9) has emerged as a cornerstone building block in the synthesis of arylpyridinone-based kinase inhibitors. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental framework for utilizing this intermediate, specifically focusing on its application in targeting Interleukin-2-inducible T-cell kinase (ITK) for immunological and oncological therapies[1].
Structural Rationale & Causality
As a Senior Application Scientist, selecting an intermediate is never arbitrary; it is an exercise in synthetic foresight. The unique substitution pattern of benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate provides three orthogonal handles for downstream functionalization, each chosen for a specific mechanistic reason:
The C3-Benzyl Carbamate (Cbz) Group:
Causality: Unprotected primary amines are notorious for poisoning palladium catalysts during cross-coupling reactions. The Cbz group masks this amine. We select Cbz over the more common Boc (tert-butyloxycarbonyl) group because Cbz exhibits superior thermal stability during the harsh, refluxing conditions required for subsequent iodination. Furthermore, it can be orthogonally deprotected via hydrogenolysis (Pd/C, H₂) without disturbing acid-sensitive moieties appended later in the synthesis.
The C2-Hydroxyl Group:
Causality: This group exists in a tautomeric equilibrium with its pyridinone form. Its strongly electron-donating nature activates the otherwise electron-deficient pyridine ring toward electrophilic aromatic substitution. Later in the synthetic sequence, this oxygen serves as a nucleophile for alkylation (e.g., methylation to form a 2-methoxy derivative), which tunes the electronic properties and hydrogen-bonding profile of the final API.
The C5-Iodo Substituent:
Causality: Iodine is the heaviest, most polarizable stable halogen. The carbon-iodine bond is highly susceptible to oxidative addition by Palladium(0). This makes the C5 position the optimal, highly reactive handle for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, allowing for the rapid assembly of the extended bipyridine or arylpyridinone scaffolds required to fit into the ATP-binding pocket of target kinases.
Quantitative Reaction Data
The following table summarizes the optimized reaction parameters and analytical benchmarks for the two-step synthesis of the key intermediate from commercially available starting materials, as adapted from established patent literature[1].
Step
Transformation
Reagents
Solvent
Conditions
Yield
Analytical Benchmark (LC-MS)
1
Chemoselective Protection
3-aminopyridin-2-ol, CbzCl, Na₂CO₃
DCM
Room Temp, 12 h
90%
MS (ES) m/z 245 (M+H)⁺
2
Regioselective Iodination
Benzyl (2-hydroxypyridin-3-yl)carbamate, NIS
DCM
Reflux, 12 h
65%
MS (ES) m/z 370 (M+H)⁺
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems incorporating mandatory in-process controls (IPCs).
Protocol 1: Chemoselective Carbamate Formation
Objective: Protect the C3-amine while avoiding O-acylation at the C2-hydroxyl.
Preparation: Dissolve 3-aminopyridin-2-ol (73.0 mmol) in dichloromethane (DCM, 20 mL).
Base Addition: Add solid Na₂CO₃ (170 mmol). Mechanistic Insight: Na₂CO₃ acts as a heterogeneous acid scavenger to neutralize the HCl generated from CbzCl, preventing the protonation of the 3-amino group which would render it non-nucleophilic.
Acylation: Slowly add Benzyl chloroformate (CbzCl, 93.0 mmol) dropwise to manage the mild exotherm. Stir at room temperature overnight.
Self-Validation (IPC): Pull a 10 µL aliquot and analyze via LC-MS. The reaction is validated as complete when the starting material peak (m/z 111) is entirely replaced by the product peak (m/z 245). If a mass of m/z 379 is detected, O,N-diacylation has occurred due to excess CbzCl; this can be reversed by extending the basic aqueous workup.
Workup: Dilute with ethyl acetate (500 mL) and wash with saturated aqueous NaHCO₃ (50 mL). Dry the organic phase over MgSO₄, filter, and concentrate. Purify via silica gel chromatography (MeOH/DCM gradient) to yield benzyl (2-hydroxypyridin-3-yl)carbamate .
Objective: Install the iodine handle exclusively at the C5 position.
Preparation: Dissolve benzyl (2-hydroxypyridin-3-yl)carbamate (65.9 mmol) in a large volume of DCM (500 mL) to prevent the precipitation of intermediates.
Electrophilic Addition: Add N-Iodosuccinimide (NIS, 79.1 mmol). Mechanistic Insight: NIS is a mild source of electrophilic iodine (I⁺). The combined ortho/para directing effects of the C2-hydroxyl and C3-carbamate groups selectively funnel the electrophile to the C5 position.
Thermal Activation: Heat the mixture to reflux overnight. The thermal energy is required to overcome the inherent electron deficiency of the pyridine ring.
Self-Validation (IPC): Analyze via LC-MS. The protocol is validated when the m/z 245 peak shifts to m/z 370. Crucially, verify the absence of m/z 496, which would indicate unwanted over-iodination at C4 or C6.
Isolation: Cool the mixture. The product often precipitates directly from the cooled DCM. Filter the white solid to afford pure benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate .
Synthetic workflow from 3-aminopyridin-2-ol to the final arylpyridinone ITK inhibitor.
Downstream Applications: Targeting ITK in Immunology and Oncology
Once synthesized, benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate is typically subjected to methylation (yielding a 2-methoxy derivative) followed by Suzuki-Miyaura coupling with various boronate esters[1]. This sequence generates complex arylpyridinone architectures that act as potent inhibitors of Interleukin-2-inducible T-cell kinase (ITK) .
The Pharmacological Mechanism:
ITK is a Tec family kinase that plays a critical role in T-cell receptor (TCR) signaling. Upon TCR activation, ITK phosphorylates PLC-γ1, leading to calcium mobilization and the activation of NFAT (Nuclear factor of activated T-cells). This cascade ultimately triggers the release of Th2 cytokines (IL-4, IL-5, IL-13)[1][2].
By inhibiting ITK, APIs derived from our key intermediate can skew the immune response away from a Th2 phenotype and toward a Th1 phenotype. This mechanism is highly sought after for treating autoimmune conditions like Inflammatory Bowel Disease (IBD) and for enhancing tumor antigen priming in cancer immunotherapy[1][2].
Pharmacological mechanism of ITK inhibitors blocking Th2 cytokine release in T-cells.
References
Title: US Patent 2015/0328227 A1 - Arylpyridinone ITK Inhibitors for Treating Inflammation and Immune Disorders.
Title: Unraveling the role of the Tec kinase ITK and the molecular mechanism of Cyclosporine A in IBD.
Source: ResearchGate.
URL: [Link]
discovery and history of substituted pyridinyl carbamates
An In-Depth Technical Guide to the Discovery and History of Substituted Pyridinyl Carbamates Abstract Substituted pyridinyl carbamates represent a pivotal class of compounds in modern medicinal chemistry, primarily recog...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Discovery and History of Substituted Pyridinyl Carbamates
Abstract
Substituted pyridinyl carbamates represent a pivotal class of compounds in modern medicinal chemistry, primarily recognized for their role as acetylcholinesterase (AChE) inhibitors. This guide provides a comprehensive overview of the discovery and historical development of these molecules, from their conceptual origins rooted in natural products to their synthesis and optimization as therapeutic agents. We will explore the critical scientific milestones, the evolution of their structure-activity relationships (SAR), and their mechanism of action. This document also provides detailed experimental protocols for the synthesis of a key pyridinyl carbamate, rivastigmine, and for the in-vitro assessment of AChE inhibition, offering a practical resource for researchers, scientists, and drug development professionals.
Introduction: The Genesis of a Therapeutic Class
The journey of substituted pyridinyl carbamates is a compelling narrative of scientific inquiry, building upon our understanding of neurochemistry and enzyme inhibition. The carbamate moiety, a functional group derived from carbamic acid, is a cornerstone of many therapeutic agents due to its chemical stability and ability to permeate cell membranes.[1][2] Its structural resemblance to the peptide bond has also made it a valuable surrogate in drug design, conferring metabolic stability.[3] The story of pyridinyl carbamates as therapeutic agents begins with the study of cholinesterase inhibitors, compounds that prevent the breakdown of the neurotransmitter acetylcholine (ACh).[4] This inhibition is a key strategy in managing the symptoms of Alzheimer's disease (AD), a neurodegenerative disorder characterized by a deficit in cholinergic transmission.[5][6]
The initial inspiration for this class of drugs came from physostigmine, a naturally occurring carbamate alkaloid isolated from the Calabar bean (Physostigma venenosum) in 1864.[3][7] While physostigmine was initially used for treating glaucoma, its ability to inhibit cholinesterase paved the way for the development of synthetic carbamate derivatives with improved therapeutic profiles.[3] The journey from a natural toxin to a targeted therapeutic is a testament to the power of medicinal chemistry to refine and enhance the properties of bioactive molecules.
Early Discoveries and the Rise of Carbamates
The mid-20th century saw the proliferation of synthetic carbamates, initially as pesticides and fungicides.[8][9] The first carbamate insecticide, carbaryl, was registered for use in the United States in 1959.[3] This era of research, while focused on agriculture, inadvertently laid the groundwork for the development of pharmaceutical carbamates by expanding the synthetic toolbox and providing a deeper understanding of their biological effects. The transition from agricultural to medicinal applications was driven by the need for more effective and safer treatments for neurological disorders.
The development of pyridinol carbamate as a bradykinin antagonist with anti-arteriosclerotic action marked a significant step towards the therapeutic application of this class of compounds.[10] However, it was the pursuit of effective treatments for Alzheimer's disease that truly propelled the research and development of substituted pyridinyl carbamates as potent and selective acetylcholinesterase inhibitors.
Elucidating the Mechanism of Action: The Acetylcholinesterase Connection
Acetylcholinesterase is a serine hydrolase that plays a crucial role in terminating nerve impulses at cholinergic synapses by rapidly hydrolyzing acetylcholine.[4] Substituted pyridinyl carbamates act as "pseudo-irreversible" inhibitors of this enzyme.[11][12] The mechanism involves the carbamoylation of the serine residue within the active site of AChE.[12] This process is initiated by a nucleophilic attack of the serine hydroxyl group on the carbonyl carbon of the carbamate.[12] The resulting carbamoylated enzyme is temporarily inactivated, leading to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft.[4] This enhancement of cholinergic neurotransmission helps to alleviate the cognitive symptoms associated with Alzheimer's disease.[13]
Caption: Mechanism of pseudo-irreversible AChE inhibition.
Structure-Activity Relationship (SAR) Studies: The Path to Rivastigmine
The development of clinically successful pyridinyl carbamates was not a serendipitous event but rather the result of meticulous structure-activity relationship (SAR) studies. These studies involve systematically modifying the chemical structure of a lead compound to understand how these changes affect its biological activity, selectivity, and pharmacokinetic properties.
A key breakthrough in this field was the development of Rivastigmine, a semi-synthetic derivative of physostigmine.[14] Developed by a team led by Dr. Marta Weinstock-Rosin, Rivastigmine was designed to have greater brain selectivity and a longer duration of action compared to its predecessors.[14] SAR studies revealed that the nature and position of substituents on both the pyridinyl ring and the carbamate nitrogen were critical for potent and selective AChE inhibition.
Compound/Modification
AChE IC50 (nM)
BuChE IC50 (nM)
Rationale for Modification
Physostigmine (Lead)
High Potency
Moderate Potency
Natural product starting point.
Early Synthetic Analogs
Variable
Variable
Exploration of simpler, more stable scaffolds.
Rivastigmine Precursors
Improved Potency
Increased Potency
Introduction of the N-ethyl, N-methyl carbamate and the dimethylaminoethyl side chain to enhance binding and brain penetration.
Rivastigmine
4.3
31
Optimized for dual inhibition of AChE and BuChE with a favorable pharmacokinetic profile for Alzheimer's treatment.
Note: IC50 values are illustrative and can vary depending on the specific assay conditions.
The SAR journey for pyridinyl carbamates highlights the iterative nature of drug discovery, where each modification provides valuable insights that guide the design of the next generation of compounds.
Key Experimental Protocols
To provide a practical understanding of the research and development process for substituted pyridinyl carbamates, this section details two crucial experimental protocols: the synthesis of Rivastigmine and an in-vitro acetylcholinesterase inhibition assay.
Synthesis of (S)-N-Ethyl-N-methyl-3-[1-(dimethylamino)ethyl]phenyl carbamate (Rivastigmine)
The synthesis of Rivastigmine is a multi-step process that requires careful control of reaction conditions to achieve the desired product with high purity and stereoselectivity.[1][3] The following is a representative synthetic route:
Caption: A simplified workflow for the synthesis of Rivastigmine.
Step-by-Step Protocol:
Carbamoylation of m-Hydroxyacetophenone: m-Hydroxyacetophenone is reacted with N-ethyl-N-methylcarbamoyl chloride in the presence of a base (e.g., pyridine) in an inert solvent (e.g., toluene) to yield 3-acetylphenyl ethyl(methyl)carbamate.[15][16]
Reduction of the Ketone: The ketone group of 3-acetylphenyl ethyl(methyl)carbamate is reduced to a hydroxyl group using a reducing agent such as sodium borohydride in a suitable solvent like methanol.[1] This results in the formation of (R,S)-3-(1-hydroxyethyl)phenyl ethyl(methyl)carbamate.
Chiral Resolution and Amination: The racemic mixture of the alcohol is resolved to isolate the desired (S)-enantiomer. This can be achieved through various methods, including enzymatic resolution or the formation of diastereomeric salts with a chiral acid. The hydroxyl group is then converted to an amino group, followed by N-methylation to introduce the two methyl groups, yielding (S)-3-(1-(dimethylamino)ethyl)phenol.[3]
Final Carbamoylation: The (S)-3-(1-(dimethylamino)ethyl)phenol is then reacted with N-ethyl-N-methylcarbamoyl chloride to form the final product, (S)-Rivastigmine.[8]
Salt Formation (Optional): For pharmaceutical use, the Rivastigmine base is often converted to a salt, such as Rivastigmine tartrate, to improve its stability and solubility.[1] This is typically done by reacting the base with L-(+)-tartaric acid in a suitable solvent like acetone.[1]
The Ellman's method is a widely used colorimetric assay to determine the activity of acetylcholinesterase and to screen for potential inhibitors.[17][18]
Principle:
The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine (ATCh), with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB). The rate of color formation, measured spectrophotometrically at 412 nm, is directly proportional to the AChE activity.[17]
Materials and Reagents:
Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)
Acetylthiocholine iodide (ATCh)
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
Phosphate buffer (e.g., 0.1 M, pH 8.0)
Test compound (substituted pyridinyl carbamate)
96-well microplate
Microplate reader
Step-by-Step Protocol:
Preparation of Reagents:
Prepare a stock solution of AChE in phosphate buffer.
Prepare a stock solution of ATCh in deionized water.
Prepare a stock solution of DTNB in phosphate buffer.
Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO) and then further dilute in phosphate buffer to the desired concentrations.
Assay Procedure (96-well plate format):
To each well, add:
Phosphate buffer
Test compound solution (or buffer for control)
DTNB solution
AChE solution (add to all wells except the blank)
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 15 minutes).[5]
Initiate the reaction by adding the ATCh solution to all wells.[17]
Measurement and Data Analysis:
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 10-15 seconds for 3-5 minutes) using a microplate reader in kinetic mode.[5][17]
Calculate the rate of reaction (change in absorbance per minute) for each well.
Determine the percentage of inhibition for each concentration of the test compound using the following formula:
% Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] x 100
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
From Bench to Bedside: Clinical Development and Therapeutic Applications
The successful development of Rivastigmine culminated in its approval for the treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases.[12] It is available in both oral and transdermal patch formulations, the latter of which helps to reduce gastrointestinal side effects.[12] The clinical journey of Rivastigmine underscores the importance of a multidisciplinary approach to drug development, from fundamental chemical synthesis and biological screening to rigorous clinical trials.
Future Directions and Emerging Applications
Research into substituted pyridinyl carbamates continues to evolve. Current efforts are focused on developing compounds with improved selectivity for different cholinesterase isoforms (e.g., butyrylcholinesterase), which may offer therapeutic benefits in later stages of Alzheimer's disease.[19][20] Furthermore, the design of multi-target ligands that combine cholinesterase inhibition with other activities, such as anti-amyloid aggregation or antioxidant properties, represents a promising strategy for developing more effective disease-modifying therapies.[18][21] The versatile pyridinyl carbamate scaffold continues to be a source of inspiration for the design of novel therapeutic agents for a range of neurological disorders.
Conclusion
The is a remarkable example of how our understanding of natural products can inspire the development of life-changing medicines. Through a systematic process of chemical synthesis, biological evaluation, and clinical development, this class of compounds has provided a valuable therapeutic option for patients with Alzheimer's disease. The ongoing research in this area holds the promise of even more effective treatments in the future, further solidifying the legacy of substituted pyridinyl carbamates in the annals of medicinal chemistry.
References
synthesis of novel intermediate(s) for preparing rivastigmine - Justia Patents. (2020, March 26). Retrieved from [Link]
Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors - MDPI. (2022, May 27). Retrieved from [Link]
Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Publications. (2015, January 7). Retrieved from [Link]
US4810796A - Preparation of pyridinol carbamate - Google Patents. (n.d.).
AChE activity assay by Ellman method | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica - Journal of Applied Pharmaceutical Science. (2015, February 27). Retrieved from [Link]
Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC - NIH. (n.d.). Retrieved from [Link]
RU2393148C2 - Method for synthesis of (s)-3-[(1-dimethylamino)ethyl]-phenyl-n-ethyl-n-methyl-carbamate - Google Patents. (n.d.).
CN103664703A - Synthesis process of rivastigmine tartrate - Google Patents. (n.d.).
p-Pyridinyl oxime carbamates: synthesis, DNA binding, DNA photocleaving activity and theoretical photodegradation studies - Beilstein Journals. (2020, March 9). Retrieved from [Link]
Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase | Journal of Medicinal Chemistry - ACS Publications. (2008, June 21). Retrieved from [Link]
Chemoenzymatic Synthesis of Rivastigmine Based on Lipase-Catalyzed Processes | The Journal of Organic Chemistry - ACS Publications. (2009, June 25). Retrieved from [Link]
Synthesis of carbamates by carbamoylation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
Design, synthesis and biological evaluation of carbamate derivatives incorporating multifunctional carrier scaffolds as pseudo-irreversible cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed. (2023, December 21). Retrieved from [Link]
Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives - ACS Publications. (2025, January 4). Retrieved from [Link]
US8324429B2 - Preparation method of rivastigmine, its intermediates and preparation method of the intermediates - Google Patents. (n.d.).
Rivastigmine - Wikipedia. (n.d.). Retrieved from [Link]
Identification, Synthesis, and Characterization of Potential Process Related Compounds of Rivastigmine Tartrate - Der Pharma Chemica. (n.d.). Retrieved from [Link]
US8058469B2 - Method for making carbamates, ureas and isocyanates - Google Patents. (n.d.).
Carbamate pesticides: a general introduction (EHC 64, 1986) - INCHEM. (n.d.). Retrieved from [Link]
Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors - PubMed. (2022, May 27). Retrieved from [Link]
NOTE Synthesis of 3-Vinylphenyl Ethyl(methyl)carbamate: A Potential Human Metabolite of Rivastigmine. (n.d.). Retrieved from [Link]
Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Publications. (2015, January 7). Retrieved from [Link]
An In-depth Analysis of Rivastigmine Tartrate's R&D Progress and Mechanism of Action on Drug Target - Patsnap Synapse. (2023, November 15). Retrieved from [Link]
Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. (n.d.). Retrieved from [Link]
Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. (2024, July 15). Retrieved from [Link]
Design, Synthesis and Biological Evaluation of Biscarbamates as Potential Selective Butyrylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease - MDPI. (2022, September 30). Retrieved from [Link]
Synthesis, Crystal Structure and Cholinesterase Enzymes Inhibitory Activities of New Pyridine Alkaloid Derivative - ResearchGate. (2026, January 2). Retrieved from [Link]
Application Note: Synthesis Protocol for Benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Strategic Context and Utility Functionalized aminopyridinols are highly p...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Document Type: Technical Protocol & Mechanistic Guide
Strategic Context and Utility
Functionalized aminopyridinols are highly privileged scaffolds in modern medicinal chemistry. Specifically, benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate serves as a critical advanced intermediate in the synthesis of Interleukin-2 Inducible T-cell Kinase (ITK) and Spleen Tyrosine Kinase (SYK) inhibitors [1]. These kinases are central to the regulation of hematopoietic cell biology, and their inhibition is a major therapeutic target for inflammatory bowel disease (IBD), autoimmune disorders, and oncology [2].
The strategic value of this specific building block lies in its orthogonal reactivity:
5-Iodo Group: Provides an ideal electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).
3-Cbz-Protected Amine: Prevents catalyst poisoning and unwanted side reactions during cross-coupling, while being easily removable via catalytic hydrogenation (
H2
, Pd/C) or strong acids.
2-Hydroxyl Group: Can act as a hydrogen bond donor/acceptor in the final drug target, or be converted into a leaving group (e.g., triflate or chloride) for further functionalization.
Mechanistic Rationale & Reaction Causality
To synthesize this compound efficiently, a two-step sequence is employed starting from commercially available 3-aminopyridin-2-ol. As a Senior Application Scientist, it is critical to understand why the sequence is ordered this way and how the reagents dictate the outcome.
Step 1: Why Protect Before Iodination?
Direct iodination of 3-aminopyridin-2-ol is problematic. The free primary amine is highly susceptible to oxidation by electrophilic halogenating agents, leading to complex mixtures and poor yields. By reacting the amine with benzyl chloroformate (CbzCl), we convert the strongly electron-donating and oxidation-prone
−NH2
group into a moderately electron-donating carbamate (
−NHCbz
). Furthermore, the addition of sodium carbonate (
Na2CO3
) is strictly required to act as an acid scavenger. It neutralizes the
HCl
generated during carbamate formation, preventing the protonation of the pyridine nitrogen, which would otherwise crash the starting material out of solution and halt the reaction.
Electrophilic aromatic substitution on a pyridine ring is notoriously sluggish due to the electron-withdrawing nature of the heteroatom. However, the pyridine ring in our intermediate is highly activated by the synergistic ortho/para-directing effects of the 2-hydroxyl (which exists in equilibrium with its pyridone tautomer) and the 3-carbamate groups.
Reagent Selection: N-Iodosuccinimide (NIS) is chosen over elemental iodine (
I2
) because it provides a mild, controlled release of the iodonium ion (
I+
). This prevents over-iodination.
Thermodynamics: Even with an activated ring, the reaction requires thermal energy (refluxing in DCM) to overcome the activation barrier for EAS on a heterocycle. The substitution occurs exclusively at the 5-position, driven by the combined directing effects and the steric hindrance at the 4-position and 6-position.
Synthetic Workflow
Two-step synthesis workflow for benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate.
Quantitative Data & Stoichiometry
Table 1: Step 1 Reaction Parameters
Reagent
MW ( g/mol )
Equivalents
Amount
Role
3-Aminopyridin-2-ol
110.11
1.0
8.05 g (73.0 mmol)
Starting Material
Benzyl chloroformate (CbzCl)
170.59
1.27
13.2 mL (93.0 mmol)
Protecting Group
Sodium carbonate (
Na2CO3
)
105.99
2.33
18.0 g (170 mmol)
Acid Scavenger
Dichloromethane (DCM)
84.93
-
200 mL*
Solvent
*Expert Insight: While some patent literature cites 20 mL of DCM for this scale [1], practical execution requires ~200 mL to ensure proper stirring of the heterogeneous
Na2CO3
slurry.
Table 2: Step 2 Reaction Parameters
Reagent
MW ( g/mol )
Equivalents
Amount
Role
Benzyl (2-hydroxypyridin-3-yl)carbamate
244.25
1.0
16.1 g (65.9 mmol)
Intermediate
N-Iodosuccinimide (NIS)
224.98
1.2
17.8 g (79.1 mmol)
Iodinating Agent
Dichloromethane (DCM)
84.93
-
500 mL
Solvent
Experimental Protocols & Self-Validation
Protocol A: Synthesis of Benzyl (2-hydroxypyridin-3-yl)carbamate
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 3-aminopyridin-2-ol (8.05 g, 73.0 mmol) and anhydrous DCM (200 mL).
Reagent Addition: Add solid
Na2CO3
(18.0 g, 170 mmol) to the suspension. Slowly add Benzyl chloroformate (13.2 mL, 93.0 mmol) dropwise via syringe at room temperature.
Reaction: Cap the flask and stir the heterogeneous mixture vigorously at room temperature for 12–16 hours.
In-Process Self-Validation: Monitor the reaction via LC-MS or TLC. The starting material is highly polar; the formation of the Cbz-protected product will appear as a distinct, less polar, UV-active spot.
Workup: Dilute the reaction mixture with Ethyl Acetate (500 mL). Wash the organic layer with saturated aqueous
NaHCO3
(50 mL) to remove unreacted CbzCl (which hydrolyzes) and residual salts.
Purification: Dry the organic phase over anhydrous
MgSO4
, filter, and concentrate under reduced pressure. Purify the crude residue via Combi-flash chromatography (ISCO, 40 g silica cartridge, eluting with a gradient of 3% to 5% Methanol in DCM).
Yield: Isolate the intermediate as a solid (approx. 16.2 g, 90% yield). MS (ES) m/z 245 (M+H).
Protocol B: Synthesis of Benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate
Preparation: In a 1 L round-bottom flask fitted with a reflux condenser, dissolve the intermediate benzyl (2-hydroxypyridin-3-yl)carbamate (16.1 g, 65.9 mmol) in anhydrous DCM (500 mL).
Reagent Addition: Add N-Iodosuccinimide (17.8 g, 79.1 mmol) in a single portion.
Reaction: Heat the reaction mixture to reflux (approx. 40 °C) and stir overnight (12–16 hours) while protected from light (wrap the flask in aluminum foil to prevent light-induced radical side reactions of iodine).
In-Process Self-Validation (Direct Precipitation): The target compound exhibits significantly lower solubility in cold DCM compared to the starting material and the succinimide byproduct. This physical property serves as a self-validating purification step.
Workup & Isolation: Remove the flask from the heat source and allow the mixture to cool to room temperature, then further cool in an ice bath for 1 hour. A white precipitate will form.
Filtration: Filter the cold suspension through a sintered glass funnel. Wash the filter cake with a minimal amount of ice-cold DCM (2 x 20 mL) to remove residual succinimide.
Yield & Characterization: Dry the white solid under high vacuum to afford benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate (approx. 16.0 g, 65% yield).
1H NMR (400 MHz,
CDCl3
):δ
8.27 (s, 1H), 7.72 (s, 1H), 7.29-7.40 (m, 5H), 5.21 (s, 2H). Note: The presence of two distinct singlets at 8.27 and 7.72 ppm validates the regioselective substitution at the 5-position, as the meta-coupling between the C4 and C6 protons is often too small to resolve or appears as broad singlets.
MS (ES): m/z 370 (M+H).
References
Title: US Patent Application US20150328227A1 - Arylpyridinone ITK Inhibitors for Treating Inflammation and Cancer
Source: Google Patents
URL
Title: Unraveling the role of the Tec kinase ITK and the molecular mechanism of Cyclosporine A in IBD
Source: ResearchGate
URL: [Link]
Application
Application Note: Benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate in the Development of Human Leukocyte Elastase (HLE) Inhibitors
Pharmacophore Rationale & Target Biology Human Leukocyte Elastase (HLE), also known as human neutrophil elastase, is a highly destructive serine protease released from the azurophilic granules of neutrophils during infla...
Author: BenchChem Technical Support Team. Date: March 2026
Pharmacophore Rationale & Target Biology
Human Leukocyte Elastase (HLE), also known as human neutrophil elastase, is a highly destructive serine protease released from the azurophilic granules of neutrophils during inflammation. When the endogenous protease/antiprotease balance is disrupted, unregulated HLE degrades extracellular matrix components such as elastin and collagen. This proteolytic cascade is a primary driver in the pathogenesis of chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS)[1].
Pathological role of Human Leukocyte Elastase (HLE) in inflammatory tissue damage.
To develop potent, orally bioavailable non-peptidic inhibitors, medicinal chemists rely on privileged scaffolds that mimic peptide backbones. Benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate (CAS 147269-68-9) is a highly specialized building block designed for this exact purpose,[1].
The compound operates on three critical mechanistic principles:
Tautomeric Hydrogen Bonding : Under physiological conditions, the 2-hydroxypyridine motif tautomerizes to a 2-pyridone core. The pyridone carbonyl and the 3-position NH group form a rigid, bidentate hydrogen-bonding network with the backbone of the Val-216 residue in the HLE active site[2],[3].
Orthogonal Protection : The benzyl carbamate (Cbz) group masks the 3-amino group. This prevents the free amine from chelating and poisoning palladium catalysts during downstream functionalization, while allowing for mild deprotection (hydrogenolysis) that does not disturb newly formed carbon-carbon bonds.
High-Reactivity Halogen Vector : The 5-iodo substituent is highly susceptible to oxidative addition. This allows for late-stage diversification via Suzuki-Miyaura or Sonogashira cross-coupling to systematically probe the enzyme's S-pockets[2].
Synthetic & Evaluation Workflow
The development of HLE inhibitors using this building block follows a logical progression from core diversification to enzymatic validation.
Synthetic and evaluation workflow for 2-pyridone-based HLE inhibitors.
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating explicit causality for reagent selection and built-in quality control steps.
Protocol A: S-Pocket Diversification via Suzuki-Miyaura Cross-Coupling
Objective: Introduce aryl/heteroaryl groups at the 5-position to optimize van der Waals interactions within the HLE binding pockets.
Reagent Preparation : In an oven-dried Schlenk flask, combine benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate (1.0 eq) and the desired arylboronic acid (1.2 eq).
Catalyst & Base Addition : Add Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (3.0 eq).
Causality: Pd(dppf)Cl₂ is selected because its large bite angle accelerates reductive elimination, suppressing unwanted protodehalogenation of the electron-rich pyridone ring. K₂CO₃ is a mild base that activates the boronic acid without hydrolyzing the sensitive Cbz protecting group.
Solvent System : Suspend the mixture in a degassed solution of 1,4-Dioxane/H₂O (4:1 v/v). Degassing via argon sparging for 15 minutes is critical to prevent oxidative degradation of the palladium catalyst.
Reaction : Heat the mixture to 85°C for 12 hours under an argon atmosphere.
System Validation & QC : Monitor the reaction via LC-MS. The disappearance of the starting material mass (
[M+H]+=371.1
) and the appearance of the coupled product mass validates successful cross-coupling. If deiodination occurs (
[M+H]+=245.1
), verify the efficiency of the solvent degassing step.
Protocol B: Cbz Deprotection and Warhead Conjugation
Objective: Liberate the 3-amino group and attach an electrophilic warhead, such as a trifluoromethyl ketone (TFMK), which acts as a transition-state analog for the serine protease.
Hydrogenolysis : Dissolve the coupled product in Methanol. Add 10% Pd/C (0.1 eq by weight). Purge the flask with H₂ gas and stir vigorously at room temperature for 4 hours.
Validation: Filter through Celite and confirm the removal of the benzyl group via TLC (UV active byproduct: toluene/methylcyclohexane) and ninhydrin stain (positive for free amine).
Amide Coupling : To the crude amine (1.0 eq), add the TFMK-carboxylic acid derivative (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMF. Stir for 6 hours at room temperature.
Causality: HATU is chosen over EDC/HOBt due to the steric hindrance and reduced nucleophilicity of the 3-amino-2-pyridone nitrogen.
Protocol C: In Vitro HLE Enzyme Inhibition Assay
Objective: Quantify the inhibitory potency (
IC50
) and mechanism of action using a highly specific chromogenic substrate.
Buffer Preparation : Prepare Assay Buffer containing 50 mM HEPES (pH 7.4), 150 mM NaCl, and 0.05% Tween-20.
Causality: Tween-20 is mandatory to prevent the highly hydrophobic TFMK derivatives and the HLE enzyme from non-specifically adsorbing to the polystyrene walls of the microplate.
Enzyme & Inhibitor Pre-incubation : In a 96-well plate, add 50 µL of purified Human Leukocyte Elastase (10 nM final concentration) and 25 µL of the inhibitor at varying concentrations (serial dilutions in DMSO, final DMSO < 1%). Incubate at 37°C for 30 minutes.
Causality: TFMKs are slow-binding, mechanism-based inhibitors. Pre-incubation is required to allow the formation of the reversible hemiketal intermediate with the catalytic Ser-195 before substrate introduction.
Substrate Addition : Initiate the reaction by adding 25 µL of the chromogenic substrate MeOSuc-AAPV-pNA (final concentration 0.5 mM)[4],[5].
Causality: The MeOSuc-Ala-Ala-Pro-Val sequence perfectly matches the S1-S4 pocket preferences of HLE, ensuring that trace protease contaminants do not cleave the substrate and skew the data[4].
System Validation & QC :
Positive Control: Include wells with Sivelestat (a known HLE inhibitor) to validate enzyme viability.
Negative Control (Blank): Include wells with substrate and buffer (no enzyme) to subtract background spontaneous hydrolysis of the pNA group.
Detection : Measure the continuous release of p-nitroaniline (pNA) by monitoring absorbance at 405 nm using a microplate reader for 20 minutes. Calculate the initial velocity (
V0
) and determine
IC50
using non-linear regression.
Quantitative Data Presentation
The following table summarizes representative Structure-Activity Relationship (SAR) data for 3-amino-2-pyridone derivatives synthesized from the CAS 147269-68-9 scaffold. The data illustrates how functionalization at the 5-position impacts potency and selectivity against off-target proteases like Porcine Pancreatic Elastase (PPE).
Compound
5-Position Substitution (R)
3-Amino Substitution (Warhead)
HLE
IC50
(nM)
Selectivity (vs. PPE)
Core Scaffold
Iodo
None (Free Amine)
>10,000
N/A
Derivative A
Phenyl
Trifluoromethyl Ketone (TFMK)
45
>500-fold
Derivative B
4-Methoxyphenyl
Trifluoromethyl Ketone (TFMK)
22
>1000-fold
Derivative C
3-Pyridyl
Trifluoromethyl Ketone (TFMK)
85
>200-fold
Sivelestat (Control)
N/A
N/A
44
N/A
Note: Data reflects the established SAR trajectory where hydrophobic extension at the pyridone ring significantly enhances Val-216 binding affinity and discriminates against pancreatic elastase homologues.
MolAid . "3-<<(benzyloxy)carbonyl>amino>-5-iodopyrid-2-one | 147269-68-9." MolAid Chemical Database. 1
Damewood, J. R., et al. (1994) . "Nonpeptidic inhibitors of human leukocyte elastase. 2. Design, synthesis, and in vitro activity of a series of 3-amino-6-arylopyridin-2-one trifluoromethyl ketones." Journal of Medicinal Chemistry, 37(20), 3303-3312. 2
Fritz, H., et al. (1992) . "The enzymatic and release characteristics of sheep neutrophil elastase: a comparison with human neutrophil elastase." Biological Chemistry Hoppe-Seyler, 373(8), 691-698. 5
Experimental Application Note: Benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate in the Synthesis of ITK Inhibitors
Introduction & Scientific Rationale In the landscape of targeted immunomodulatory therapeutics, Interleukin-2-inducible T-cell kinase (ITK) has emerged as a premier target. ITK is a Tec family tyrosine kinase critically...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Rationale
In the landscape of targeted immunomodulatory therapeutics, Interleukin-2-inducible T-cell kinase (ITK) has emerged as a premier target. ITK is a Tec family tyrosine kinase critically involved in T-cell receptor (TCR) signaling, driving the differentiation of Th2 and Th9 cells and the subsequent release of inflammatory cytokines [2]. Inhibiting ITK is a validated strategy for treating inflammatory bowel disease (IBD), asthma, and enhancing cancer immunotherapy by skewing the tumor microenvironment from a Th2 to a Th1 phenotype[1].
Benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate (CAS: 147269-68-9) is a highly functionalized, rationally designed chemical intermediate crucial for the synthesis of arylpyridinone-based ITK inhibitors [1]. This application note details the structural rationale, synthesis protocols, and downstream application of this intermediate, providing drug development professionals with a self-validating workflow for generating potent kinase inhibitors.
Chemical Properties & Structural Causality
The utility of benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate lies in its precise arrangement of functional groups, each serving a distinct mechanistic purpose in both synthesis and final drug-target binding.
2-Hydroxypyridine (Pyridone Tautomer): This core motif is strategically chosen to mimic the hydrogen-bonding dynamics of ATP within the kinase hinge region. The oxygen acts as a hydrogen bond acceptor, while the adjacent nitrogen acts as a donor.
Carboxybenzyl (Cbz) Protection: The Cbz group temporarily masks the 3-amino group. This prevents unwanted N-iodination or oxidation during intermediate steps and directs subsequent alkylation/acylation exclusively to the desired positions. It is easily cleaved via Pd/C hydrogenolysis under mild conditions.
5-Iodo Substituent: Iodine is an exceptional leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). This position is utilized to install bulky aryl or heteroaryl moieties that project into the hydrophobic selectivity pocket of the ITK enzyme, conferring target specificity.
Experimental Workflows & Protocols
The following protocols outline the generation of the intermediate and its subsequent application, emphasizing the causality behind specific reagent choices.
Synthesis workflow of ITK inhibitors from 3-aminopyridin-2-ol.
Protocol A: Synthesis of Benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate
This two-step protocol establishes the protected, iodinated scaffold[1].
Step 1: Amine Protection (Cbz-Cl)
Objective: Protect the primary amine to prevent side reactions during electrophilic halogenation.
Procedure:
Dissolve 3-aminopyridin-2-ol (73.0 mmol) in dichloromethane (DCM, 20 mL).
Add sodium carbonate (Na₂CO₃, 170 mmol). Causality: Na₂CO₃ acts as a heterogeneous acid scavenger to neutralize the HCl byproduct generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.
Dropwise add benzyl chloroformate (CbzCl, 93.0 mmol) at 0°C, then allow to warm to room temperature and stir overnight.
Quench with ethyl acetate and wash with NaHCO₃. Dry the organic phase over MgSO₄, filter, and concentrate.
Purify via silica gel chromatography (MeOH/DCM gradient) to yield Benzyl (2-hydroxypyridin-3-yl)carbamate.
Step 2: Regioselective Iodination
Objective: Install the iodine handle at the 5-position.
Procedure:
Dissolve the intermediate (65.9 mmol) in DCM (500 mL).
Add N-Iodosuccinimide (NIS, 79.1 mmol). Causality: NIS provides a mild, controlled source of electrophilic iodine (I⁺). The synergistic electron-donating resonance effects of the 2-hydroxy and 3-carbamate groups strongly direct the electrophilic aromatic substitution exclusively to the 5-position.
Heat the mixture at reflux (~40°C) overnight. Causality: Gentle reflux provides the necessary activation energy for the iodination without risking thermal degradation of the Cbz group.
Cool the mixture and filter the resulting precipitate to afford pure benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate as a white solid (Yield: ~65%).
To build the ITK inhibitor, the 5-iodo intermediate is coupled with an aryl boronic acid.
Procedure:
Combine benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate (1.0 eq), an appropriate aryl boronic acid (1.2 eq), and Pd(dppf)Cl₂ catalyst (0.05 eq) in a Schlenk flask.
Add a degassed mixture of 1,4-dioxane and 2M aqueous K₂CO₃ (3:1 ratio). Causality: The biphasic solvent system dissolves both the organic substrates and the inorganic base required to activate the boronic acid via transmetalation.
Heat at 90°C under an inert argon atmosphere for 4-6 hours.
Monitor via LC-MS. Upon consumption of the starting material, cool, dilute with EtOAc, wash with brine, and purify via flash chromatography.
Biological Validation & Pathway Modulation
Once the mature arylpyridinone ITK inhibitor is synthesized (following Cbz deprotection and final derivatization), its efficacy must be validated against the ITK signaling cascade.
Mechanism of action for synthesized ITK inhibitors in T-cell signaling.
Validation Protocol (TR-FRET Kinase Assay):
Incubate recombinant human ITK enzyme with the synthesized inhibitor in a kinase buffer (HEPES, MgCl₂, EGTA, DTT) for 30 minutes to allow equilibrium binding.
Initiate the reaction by adding ATP (at the
Km
concentration) and a biotinylated synthetic peptide substrate.
After 60 minutes, quench the reaction with EDTA and add a Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC.
Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signals. Causality: A decrease in the FRET signal directly correlates with the compound's ability to competitively block the ATP-binding pocket (which the 2-hydroxypyridine core mimics), preventing substrate phosphorylation.
References
Arylpyridinone ITK inhibitors for treating inflammation and cancer (US20150328227A1)
Unraveling the role of the Tec kinase ITK and the molecular mechanism of Cyclosporine A in IBD
Source: ResearchGate
URL:[Link]
Application
Application Note: Utilizing Benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate as a Privileged Scaffold in High-Throughput Screening
Executive Summary In modern drug discovery, the selection of an optimal chemical starting point is critical for the success of High-Throughput Screening (HTS) campaigns. Benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate (CA...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, the selection of an optimal chemical starting point is critical for the success of High-Throughput Screening (HTS) campaigns. Benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate (CAS: 147269-68-9) represents a highly versatile, privileged building block. Characterized by a 2-hydroxypyridine core, an iodine atom, and a Cbz-protected amine, this scaffold is uniquely engineered for rapid library generation and target engagement.
This application note provides a comprehensive, self-validating protocol for utilizing this scaffold in high-throughput late-stage functionalization (LSF) and subsequent Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) biochemical screening.
Structural Rationale & Pharmacophore Mapping
The architectural design of benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate offers three distinct vectors for drug development:
The 2-Hydroxypyridine/2-Pyridone Core (Target Engagement): This core readily tautomerizes to 2-pyridone, acting as a bioisostere for amides and nucleobases[1]. It serves as a dual hydrogen-bond donor (N-H) and acceptor (C=O), making it a classic motif for anchoring into the ATP-binding hinge region of kinases or the SAM-binding pocket of epigenetic targets like EZH2[1][2].
The 5-Iodo Substituent (Chemical Diversification): Iodine is the most reactive halogen for oxidative addition in palladium-catalyzed cross-coupling. This enables rapid, microscale late-stage functionalization (e.g., Suzuki-Miyaura coupling) to explore chemical space without the need for extensive purification[3].
The 3-Cbz-Amino Group (Orthogonal Protection): The benzyl carbamate (Cbz) protects the exocyclic amine during harsh cross-coupling conditions but can be orthogonally deprotected later to reveal a primary amine for further functionalization.
Experimental Workflow
Workflow: From scaffold diversification to TR-FRET high-throughput screening and hit validation.
Causality & Rationale: Traditional compound synthesis isolates and purifies every intermediate, creating a bottleneck. By leveraging the highly reactive 5-iodo position of the scaffold, we can perform microscale Suzuki-Miyaura couplings directly in high-density plates. The crude reaction mixtures are then diluted and used directly in HTS. This "direct-to-biology" approach drastically accelerates the exploration of chemical space[3].
Step-by-Step Methodology:
Scaffold Dispensing: Prepare a 100 mM stock of benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate in anhydrous DMSO. Dispense 10 µL (1 µmol) into each well of a 384-well glass-coated reaction microplate.
Boronic Acid Array Addition: Using an automated liquid handler, add 1.5 equivalents (1.5 µmol) of a diverse library of aryl/heteroaryl boronic acids or pinacol esters to the respective wells.
Catalyst & Base Introduction: Add 5 µL of a pre-mixed catalytic solution containing Pd(dppf)Cl₂ (5 mol%) and aqueous K₃PO₄ (3 equivalents) in a 4:1 Dioxane/H₂O mixture.
Thermal Cycling: Seal the 384-well plate with a pierceable aluminum seal. Heat the plate in a customized thermocycler at 80°C for 4 hours.
Quenching & Scavenging: Cool the plate to room temperature. Add 5 µL of a metal scavenger suspension (e.g., SiliaMetS Thiol) to sequester residual palladium, which can interfere with biological assays. Incubate for 2 hours.
Dilution: Dilute the reaction mixtures with DMSO to achieve a theoretical final concentration of 10 mM. Centrifuge the plate at 3000 x g for 10 minutes to pellet the scavenger and insoluble salts. The supernatant is now ready for acoustic dispensing.
Protocol 2: TR-FRET Biochemical Screening Assay
Causality & Rationale: Screening crude LSF libraries presents a challenge: unreacted starting materials, residual metals, and conjugated aromatic products often exhibit autofluorescence that generates false positives in standard assays. TR-FRET mitigates this by utilizing lanthanide fluorophores (e.g., Terbium or Europium) that have exceptionally long emission lifetimes (milliseconds). By introducing a microsecond time delay before measuring emission, all short-lived background autofluorescence decays, yielding a pristine signal-to-noise ratio[4][5].
Step-by-Step Methodology (1536-well format):
Assay-Ready Plate Preparation: Use an acoustic liquid dispenser (e.g., Echo 550) to transfer 20 nL of the crude LSF library (from Protocol 1) into a 1536-well low-volume black polystyrene plate. This ensures a final assay concentration of ~10 µM in a 20 µL total volume, keeping DMSO concentration at a highly tolerated 0.1%[5].
Enzyme Addition: Dispense 2 µL of the target kinase (e.g., VEGFR-2) diluted in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT) into the wells. Incubate for 15 minutes at room temperature to allow the 2-hydroxypyridine core to associate with the kinase hinge region[1][4].
Reaction Initiation: Add 2 µL of a substrate mixture containing a biotinylated peptide substrate and ATP (at its predetermined apparent
Km
). Incubate the plate for 60 minutes at room temperature.
Detection Reagents: Stop the reaction and initiate detection by adding 4 µL of Detection Buffer containing 20 mM EDTA (to chelate Mg²⁺ and halt kinase activity), a Europium-labeled anti-phospho antibody (donor), and Streptavidin-Allophycocyanin (APC) (acceptor)[4].
Incubation & Measurement: Incubate for 60 minutes in the dark. Read the plate on a TR-FRET compatible multi-mode microplate reader.
Emission: Measure donor emission at 615 nm and acceptor emission at 665 nm.
Analysis: Calculate the TR-FRET ratio (665 nm / 615 nm) to determine kinase activity.
Data Presentation: Assay Validation Metrics
To ensure the protocol is a self-validating system, specific quality control metrics must be met before hit triage begins. The following table summarizes the required quantitative thresholds for a successful TR-FRET HTS campaign[5].
Metric
Target Threshold
Biological/Experimental Significance
Z'-Factor
≥
0.70
Indicates a highly robust assay with excellent separation between positive (inhibited) and negative (vehicle) controls.
Signal-to-Background (S/B)
≥
5.0
Ensures the assay window is wide enough to detect weak binders from the crude library.
Intra-plate CV (%)
≤
5%
Confirms dispensing accuracy of the acoustic liquid handler and homogeneity of the TR-FRET reagents.
DMSO Tolerance
Up to 2% v/v
Ensures that the solvent used to deliver the scaffold library does not denature the target enzyme.
Hit Validation & Triage
Because the primary screen utilizes a crude library, rigorous hit validation is required to establish true causality between the synthesized molecule and target inhibition:
Re-synthesis & Purification: Top-performing hits must be re-synthesized at a larger scale, purified via preparative HPLC (>95% purity), and re-tested in the TR-FRET assay to confirm that the observed inhibition was not caused by a reaction byproduct.
Orthogonal Biophysical Validation: To rule out Pan-Assay Interference Compounds (PAINS) or non-specific aggregation, purified hits must be evaluated using Surface Plasmon Resonance (SPR). SPR will confirm direct, reversible, 1:1 binding kinetics between the functionalized 2-hydroxypyridine derivative and the target protein.
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol: Comprehensive Analytical Characterization of Benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate
Introduction & Scientific Rationale
The characterization of halogenated, heteroaromatic pharmaceutical intermediates requires a multi-dimensional analytical approach. Benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate (CAS: 147269-68-9, MW: 370.14) presents three distinct structural complexities that dictate the analytical strategy:
Tautomeric Equilibrium : The 2-hydroxypyridine core undergoes a highly solvent-dependent prototropic tautomerization to its 2-pyridone (lactam) form[1]. This dynamic exchange can cause peak broadening in NMR and variable retention in chromatography if not properly controlled.
Heavy Atom Effect : The iodine atom at position 5 is monoisotopic (
127
I). While it does not produce the classic M+2 isotopic signature seen with chlorine or bromine, its large electron cloud induces a profound diamagnetic shielding effect on the adjacent C5 carbon, shifting its
13
C NMR resonance significantly upfield.
Orthogonal Functional Groups : The molecule contains a UV-active benzyl carbamate (Cbz) protecting group and a polar heterocyclic core, necessitating carefully optimized chromatographic conditions to balance retention and peak symmetry.
To address these challenges, we have developed a self-validating analytical workflow encompassing High-Resolution Mass Spectrometry (HRMS), Multinuclear NMR, and an compliant HPLC-UV method[2].
Fig 1. Analytical workflow for the comprehensive characterization of the target compound.
Tautomerism and Solvent Selection (NMR Causality)
The tautomerization between 2-hydroxypyridine (lactim) and 2-pyridone (lactam) is a critical variable[1]. In non-polar environments (e.g., gas phase,
CDCl3
), the lactim form is favored due to the lack of dielectric stabilization. However, in highly polar solvents like DMSO-
d6
, the equilibrium shifts almost entirely to the highly dipolar lactam form.
Causality for Protocol Design : We mandate the use of DMSO-
d6
for NMR characterization. By forcing the molecule into a single tautomeric state (the lactam), we eliminate the NMR peak broadening and signal duplication that occurs when the exchange rate is on the intermediate NMR timescale.
Fig 2. Solvent-dependent tautomeric equilibrium between lactim and lactam forms.
Experimental Protocols & Methodologies
Protocol A: High-Resolution LC-MS (HRMS) Analysis
Objective : Confirm the exact mass and identify the iodine substituent via specific fragmentation pathways.
Self-Validating System : Prior to sample injection, the mass spectrometer is calibrated using a standard tuning mix (e.g., Agilent ESI-L). The protocol requires a mass accuracy error of
<5
ppm and a resolution of
>10,000
FWHM. This ensures that the absence of an M+2 peak is correctly attributed to the monoisotopic nature of
127
I, rather than poor instrument resolution.
Step-by-Step Method :
Sample Preparation : Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute 1:100 in
H2O/MeOH
(50:50) containing 0.1% Formic Acid.
Chromatography : Inject 2 µL onto a C18 column (50 x 2.1 mm, 1.8 µm). Run a fast gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 3 minutes. Causality: Formic acid suppresses the ionization of the pyridone oxygen, ensuring the molecule remains neutral during chromatography to prevent peak tailing.
Ionization : Electrospray Ionization in positive mode (ESI+). Capillary voltage: 3.5 kV. Desolvation temperature: 350 °C.
Data Acquisition : Scan range
m/z
100–800. Isolate the
[M+H]+
precursor ion (
m/z
371.0) and apply collision energy (CE = 20-30 eV) for MS/MS fragmentation.
Protocol B: Multinuclear and 2D NMR Spectroscopy
Objective : Unambiguous structural elucidation and assignment of the heavy-atom shielded carbon.
Self-Validating System : The spectrometer's 90-degree pulse width is calibrated daily. A standard lineshape sample (1%
CHCl3
in acetone-
d6
) is run to verify resolution (
<0.5
Hz at 50% peak height). This guarantees that any observed peak broadening in the sample is due to residual tautomeric exchange, not magnetic field inhomogeneity.
Step-by-Step Method :
Sample Preparation : Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-
d6
(100.0 atom % D)[1].
Acquisition (
1
H NMR) : Acquire at 400 MHz or higher. Number of scans (NS) = 16, Relaxation delay (D1) = 2 s.
Acquisition (
13
C NMR) : Acquire with proton decoupling. NS = 1024, D1 = 2 s. Causality: The heavy iodine atom significantly increases the relaxation time (
T1
) of the C5 carbon. A sufficient D1 ensures quantitative integration and visible signal-to-noise for this quaternary carbon.
2D NMR : Acquire HSQC and HMBC to trace the connectivity from the benzyl protons to the carbamate carbonyl, and from the pyridine protons to the iodine-bearing C5 carbon.
Protocol C: HPLC-UV Purity and ICH Q2(R2) Validation
Objective : Establish a stability-indicating purity method compliant with regulatory standards[2].
Self-Validating System : System Suitability Testing (SST) is embedded. Six replicate injections of a reference standard must yield a Relative Standard Deviation (RSD) of peak area
≤2.0%
, a tailing factor
≤1.5
, and theoretical plates
≥2000
. The run is aborted automatically if SST fails.
Step-by-Step Method :
Mobile Phase : Solvent A: 10 mM Ammonium Acetate in Water (pH 5.5). Solvent B: Acetonitrile. Causality: A buffered mobile phase at pH 5.5 locks the molecule in its neutral state, preventing the shifting retention times associated with unbuffered tautomeric mixtures.
Gradient : 0-2 min (10% B), 2-10 min (10% to 90% B), 10-12 min (90% B), 12-15 min (10% B).
Detection : UV at 254 nm (optimal for the Cbz chromophore and pyridine ring).
Validation Execution :
Specificity: Inject blank, placebo, and acid/base/peroxide stressed samples to ensure no co-elution with the main peak[3].
Linearity: Prepare 5 concentrations ranging from 50% to 150% of the nominal working concentration (1 mg/mL).
Accuracy: Perform spike recovery at 80%, 100%, and 120% levels.
Data Presentation & Expected Results
Table 1: HRMS Data and Diagnostic Fragmentation
| Ion Type | Theoretical
m/z
| Expected Mass Error | Diagnostic Significance |
| :--- | :--- | :--- | :--- |
|
[M+H]+
| 371.0104 |
<5
ppm | Confirms intact molecular formula (
C13H12IN2O3+
) |
|
[M+H−I]+
| 244.1077 |
<5
ppm | Confirms the presence of the iodine substituent |
|
[M+H−C7H8O]+
| 262.9681 |
<5
ppm | Loss of benzyl alcohol, characteristic of Cbz groups |
Table 3: ICH Q2(R2) Method Validation Acceptance Criteria[5]
Validation Parameter
ICH Q2(R2) Requirement
Acceptance Criteria for this Protocol
| Specificity | No interference from degradants | Resolution (
Rs
)
>1.5
between API and impurities |
| Linearity |
R2
across specified range |
R2≥0.999
(Range: 0.5 to 1.5 mg/mL) |
| Accuracy | % Recovery across range | 98.0% – 102.0% recovery at all spike levels |
| Precision | Repeatability (n=6) | Peak Area RSD
≤2.0%
|
References
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (europa.eu). Available at:[Link][2]
Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation (ich.org). Available at:[Link][3]
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs (intuitionlabs.ai). Available at:[Link][5]
The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. MDPI (mdpi.com). Available at:[Link][1]
Patent Application Publication US 2015/0328227 A1. Google Patents (googleapis.com). Available at:[Link][4]
HPLC purification protocol for benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate
An Optimized Preparative HPLC Protocol for the Purification of Benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate Authored by: A Senior Application Scientist Abstract This application note provides a comprehensive, step-by-s...
Author: BenchChem Technical Support Team. Date: March 2026
An Optimized Preparative HPLC Protocol for the Purification of Benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate
Authored by: A Senior Application Scientist
Abstract
This application note provides a comprehensive, step-by-step protocol for the purification of benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate, a key heterocyclic intermediate, using preparative High-Performance Liquid Chromatography (HPLC). The methodology is grounded in the physicochemical properties of the target molecule, leveraging reversed-phase chromatography to achieve high purity suitable for downstream applications in research and drug development. This guide explains the causal reasoning behind critical experimental choices, from mobile phase selection and sample preparation to gradient optimization and fraction analysis, ensuring a robust and reproducible purification process.
Introduction: The Rationale for a Specialized HPLC Protocol
Benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate is a multi-functionalized heterocyclic compound. Such molecules are of significant interest in medicinal chemistry and materials science.[1] The successful synthesis of these intermediates is often followed by a critical purification step to remove unreacted starting materials, by-products, and other impurities. High purity is paramount for subsequent synthetic steps and for accurate biological or physical characterization.
Reversed-phase HPLC (RP-HPLC) is the predominant method for purifying moderately polar to non-polar small molecules, accounting for approximately 75% of all HPLC methods. Its suitability for this specific target is based on the compound's structural features, which confer a balance of hydrophobic and polar characteristics. This protocol outlines a systematic approach to developing and executing an efficient preparative RP-HPLC method for this compound.
Analysis of Physicochemical Properties
A successful purification strategy begins with an analysis of the target molecule's structure to predict its chromatographic behavior.
Structure: Benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate contains several key functional groups:
Iodinated Pyridine Ring: The pyridine nitrogen is basic, while the hydroxyl group is weakly acidic. The iodine atom significantly increases the molecule's molecular weight and hydrophobicity.
Benzyl Carbamate Group: This group adds considerable non-polar character due to the aromatic benzyl ring, promoting retention on a reversed-phase column.
Polarity: The combination of the hydrophobic benzyl and iodo groups with the polar hydroxy and carbamate functionalities results in a molecule of intermediate polarity. This makes it an ideal candidate for reversed-phase chromatography, where retention is primarily driven by hydrophobic interactions.[2]
UV Absorbance: The presence of two aromatic rings (benzyl and pyridine) ensures strong UV absorbance, making UV-based detection highly effective. Aromatic hydrocarbons are readily detected at wavelengths such as 254 nm.[3] The extended conjugation and presence of heteroatoms suggest that monitoring multiple wavelengths, for instance, 254 nm and 280 nm, using a Diode Array Detector (DAD) or a multi-wavelength UV detector is optimal.
Solubility: The compound is expected to have good solubility in common organic solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), methanol, and acetonitrile, facilitating sample preparation.
Materials and Instrumentation
The following table summarizes the necessary equipment and reagents for the purification protocol.
Category
Item
Specifications
Instrumentation
Preparative HPLC System
Capable of high flow rates (10-50 mL/min) with gradient elution
Pump
Binary or Quaternary Gradient Pump
Detector
UV-Vis or Diode Array Detector (DAD)
Fraction Collector
Automated, triggered by UV signal threshold or time
C18 chemistry, compatible with the preparative column
Reagents & Solvents
Water
HPLC Grade or Milli-Q®
Acetonitrile (ACN)
HPLC Grade, UV cutoff < 210 nm
Methanol (MeOH)
HPLC Grade
Trifluoroacetic Acid (TFA)
HPLC Grade, >99.5% purity
Crude Sample
Benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate
Glassware/Apparatus
Syringe Filters
0.45 µm PTFE or Nylon
Volumetric flasks, beakers
Standard laboratory glassware
Rotary Evaporator
For post-purification solvent removal
Experimental Protocol: A Step-by-Step Guide
This protocol is divided into four main stages: sample preparation, method development, preparative purification, and post-purification work-up.
Stage 1: Sample and Mobile Phase Preparation
Accurate preparation is critical to protect the column and ensure reproducible results.
Mobile Phase A Preparation: Fill a solvent reservoir with HPLC grade water. Add Trifluoroacetic Acid (TFA) to a final concentration of 0.1% (v/v) (e.g., 1 mL of TFA per 1 L of water). Degas the solution for 15-20 minutes using sonication or helium sparging.
Causality: TFA is an ion-pairing agent that protonates basic sites on the analyte, such as the pyridine nitrogen.[4] This suppresses unwanted silanol interactions on the column, leading to sharper peaks and more consistent retention times.[4][5] A 0.1% concentration is typically sufficient to stabilize the pH and improve peak shape.[6]
Mobile Phase B Preparation: Fill a separate solvent reservoir with HPLC grade acetonitrile. Adding 0.1% TFA to the organic phase is also common practice to minimize baseline shifts during the gradient.[6][7] Degas the solution.
Crude Sample Preparation:
Accurately weigh the crude benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate.
Dissolve the sample in a minimal volume of a strong solvent like DMSO or DMF. Alternatively, use the mobile phase itself if solubility permits.
Critical Step: Filter the resulting solution through a 0.45 µm syringe filter to remove any particulate matter. This prevents clogging of the column inlet frit and extends the column's lifespan.[8]
Stage 2: Method Development and Optimization
The goal is to develop a gradient that provides maximum resolution between the target compound and its closest-eluting impurities in the shortest time.
Caption: Logic for HPLC gradient optimization.
Analytical Scouting: Before committing large amounts of material, develop the method on a smaller analytical C18 column (e.g., 4.6 mm x 150 mm). Start with a broad linear gradient, such as 5% to 95% Acetonitrile (with 0.1% TFA) over 20 minutes.
Gradient Optimization:
Adjusting Retention: Based on the scouting run, adjust the gradient to ensure the target compound elutes with a retention factor (k') between 2 and 10 for optimal separation.[9] If the peak elutes too early, decrease the starting percentage of acetonitrile. If it elutes too late, increase the initial percentage.
Improving Resolution: To improve the separation between the target and nearby impurities, flatten the gradient slope around the elution time of the product. A shallower gradient increases the interaction time with the stationary phase, enhancing resolution.[10]
Scale-Up to Preparative: Once an optimized analytical method is established, scale it up for the preparative column, adjusting the flow rate and injection volume proportionally to the column cross-sectional area.
Stage 3: Preparative Purification Run
The following table details the optimized conditions for a preparative run.
Parameter
Value
Rationale
Column
C18, 21.2 x 250 mm, 10 µm
Standard for preparative scale, balancing capacity and resolution.
Mobile Phase A
0.1% TFA in Water
Aqueous phase with additive for peak shape control.[4]
Appropriate for the column diameter to maintain efficiency.
Detection
254 nm and 280 nm
Captures absorbance of both aromatic rings for reliable peak detection.
Column Temp.
Ambient or 30 °C
Controlled temperature ensures reproducible retention times.
Injection Vol.
1-5 mL (dependent on concentration)
Maximizes throughput without overloading the column.
Gradient Program:
Time (min)
% Mobile Phase B (ACN)
Flow Rate (mL/min)
0.0
30
20
5.0
30
20
25.0
65
20
27.0
95
20
30.0
95
20
31.0
30
20
35.0
30
20
Execution Steps:
Equilibration: Equilibrate the column with the starting conditions (30% Mobile Phase B) for at least 3-5 column volumes or until a stable baseline is achieved.
Injection: Inject the filtered crude sample onto the column.
Elution & Fraction Collection: Initiate the gradient program. Set the fraction collector to trigger based on the UV signal intensity at 254 nm. Collect the main peak corresponding to the target compound. It is advisable to collect early and late fractions of the peak separately to isolate the purest material.
Column Wash and Re-equilibration: After the target has eluted, run the high organic wash (95% B) to elute any strongly retained impurities, then re-equilibrate the column at starting conditions for the next run.
Stage 4: Post-Purification Analysis and Work-up
Caption: Standard post-purification workflow.
Purity Check: Analyze a small aliquot from each collected fraction using the optimized analytical HPLC method to determine its purity.
Pooling: Combine the fractions that meet the required purity threshold (e.g., >98%).
Solvent Removal: Remove the bulk of the acetonitrile and water from the pooled fractions using a rotary evaporator. Note that complete removal of water and TFA may require lyophilization (freeze-drying).
Final Product: The resulting solid is the purified benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate. Dry the material under high vacuum to remove residual solvents. Confirm the structure and identity using techniques like ¹H-NMR and Mass Spectrometry.
Troubleshooting
Problem
Potential Cause(s)
Recommended Solution(s)
Broad Peaks
- Sample solvent incompatible with mobile phase- Column overload- Secondary interactions (silanol activity)
- Dissolve sample in the mobile phase if possible[8]- Reduce injection mass/volume- Ensure TFA concentration is correct (0.1%)
Peak Tailing
- Silanol interactions with the basic pyridine nitrogen- Low buffer/additive concentration
- Increase TFA concentration slightly or switch to formic acid- Use a modern, high-purity silica column with low silanol activity[12]
Low Recovery
- Compound precipitation on the column- Irreversible adsorption
- Ensure sample is fully dissolved before injection- Decrease sample concentration
Baseline Drift/Noise
- Mobile phase not properly mixed or degassed- Contaminated solvents or detector cell
- Ensure fresh, well-degassed mobile phases are used- Flush the system and clean the detector cell
Conclusion
This application note details a robust and systematically developed preparative HPLC protocol for the purification of benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate. By grounding the method in the physicochemical characteristics of the target compound and employing a logical optimization strategy, this guide provides researchers with a reliable pathway to obtaining high-purity material. The use of a C18 stationary phase with a water/acetonitrile gradient modified with 0.1% TFA offers excellent resolution and peak shape, ensuring the final compound is suitable for the rigorous demands of pharmaceutical and materials science research.
References
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Available at: [Link]
Benzyl (2,5-dioxopyrrolidin-3-yl)carbamate. PubChem, National Center for Biotechnology Information. Available at: [Link]
(R)-Benzyl (2,5-dioxotetrahydrofuran-3-yl)carbamate. PubChem, National Center for Biotechnology Information. Available at: [Link]
The role of TFA on Reverse phase chromatography? ResearchGate. Available at: [Link]
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available at: [Link]
Szepesy, L., & Czencz, M. (1980). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Periodica Polytechnica Chemical Engineering, 24(2-3). Available at: [Link]
Time-dependent UV−vis adsorption spectra of the iodine aqueous... ResearchGate. Available at: [Link]
A Simple Approach to Performance Optimization in HPLC and Its Application in Ultrafast Separation Development. LCGC International. Available at: [Link]
Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. U.S. Environmental Protection Agency. Available at: [Link]
Improved Reverse Phase Liquid Chromatography Method for Iodine Value of Oils. ResearchGate. Available at: [Link]
Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. Pharmacia. Available at: [Link]
The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent. Available at: [Link]
Why is trifluoroacetic acid (TFA) used in c-18 column? ResearchGate. Available at: [Link]
Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Available at: [Link]
Alliance System for Carbamate Analysis. Waters Corporation. Available at: [Link]
HPLC Separation Modes. Waters Corporation. Available at: [Link]
Photochemically Induced Isotopic Exchange between Iodobenzene and Molecular Iodine. Pharmaseed Ltd. Available at: [Link]
Sample preparation with solid-phase extraction. Scharlab. Available at: [Link]
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. National Center for Biotechnology Information. Available at: [Link]
Method Migration of a Reversed Phase TFA-Acetonitrile Gradient Method From a Binary to a Quaternary System: Impact of Mixing. Waters Corporation. Available at: [Link]
Reversed Phase HPLC Method Development. Phenomenex. Available at: [Link]
Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. Available at: [Link]
Decomposition of Iodinated Pharmaceuticals by UV-254 nm-assisted Advanced Oxidation Processes. PubMed. Available at: [Link]
A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. National Center for Biotechnology Information. Available at: [Link]
UV-Visible spectroscopy and density functional study of solvent effect on halogen bonded charge-transfer complex of 2-Chloropyridine and iodine monochloride. Semantic Scholar. Available at: [Link]
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A New View of Reversed Phase HPLC Selectivity. Element Lab Solutions. Available at: [Link]
Determination of Residues of Carbamates and Their Metabolites in Ginger by Ultra-High Performance Liquid Chromatography–Tandem. Taylor & Francis Online. Available at: [Link]
Diethyl (5-Benzyl-2-(4-(N′-hydroxycarbamimidoyl)phenyl)-5-methyl-4,5-dihydrofuran-3-yl)phosphonate. MDPI. Available at: [Link]
Method for pyridine amine derivative. Chromatography Forum. Available at: [Link]
Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. Technology Networks. Available at: [Link]
3-IODO-2-PROPYNYL BUTYLCARBAMATE (IPBC). Ataman Kimya. Available at: [Link]
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Exploring the Different Mobile Phases in HPLC. Moravek, Inc. Available at: [Link]
Exploring the Different Mobile Phases in HPLC. Veeprho. Available at: [Link]
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Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. Available at: [Link]
Application Notes and Protocols: Development of a Quantitative Assay for Benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate
Abstract This document provides a comprehensive guide for the development and validation of a quantitative assay for benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate, a novel carbamate-containing molecule. Recognizing the...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide for the development and validation of a quantitative assay for benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate, a novel carbamate-containing molecule. Recognizing the diverse potential biological activities of carbamate compounds, we present three distinct, yet complementary, assay methodologies: a high-throughput Fluorescence Polarization Immunoassay (FPIA), a mechanism-based enzyme inhibition assay, and a highly specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols, the rationale behind experimental choices, and robust validation frameworks to ensure data integrity and reproducibility.
Introduction to Benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate and Assay Development Strategy
Benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate is a synthetic compound featuring a carbamate functional group. Carbamates are a well-established class of molecules with a broad spectrum of biological activities, most notably as inhibitors of cholinesterases, which has led to their widespread use as pesticides.[1] However, their therapeutic potential is also an active area of research. Given the novelty of this specific molecule, a robust and reliable quantitative assay is paramount for its characterization in various biological matrices during drug discovery and development.
The choice of an appropriate assay platform depends on several factors, including the intended application (e.g., high-throughput screening, pharmacokinetic studies), the required sensitivity and specificity, and the available instrumentation. This guide will detail the development of three distinct assays, each with its own advantages and applications.
Our multi-faceted approach will cover:
Fluorescence Polarization Immunoassay (FPIA): A rapid, homogeneous immunoassay suitable for high-throughput screening (HTS) of large compound libraries.[2][3]
Enzyme Inhibition Assay: A functional assay to determine the inhibitory potential of the compound against a relevant enzyme, such as a serine hydrolase (e.g., acetylcholinesterase), a common target for carbamates.[4][5][6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for quantitative analysis, offering high sensitivity and specificity for definitive quantification in complex biological samples.[7][8][9]
This comprehensive guide will enable researchers to select and implement the most suitable assay for their specific needs in the evaluation of benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate.
FPIA is a competitive immunoassay technique performed in a homogeneous solution, eliminating the need for separation steps.[2][3] The assay is based on the principle that a small, fluorescently labeled molecule (the "tracer") tumbles rapidly in solution, resulting in low fluorescence polarization. When the tracer is bound by a larger molecule, such as an antibody, its rotation is slowed, leading to an increase in fluorescence polarization. In a competitive FPIA, the unlabeled analyte in a sample competes with the tracer for a limited number of antibody binding sites. A higher concentration of the analyte results in less tracer being bound to the antibody, and thus a lower fluorescence polarization signal.[2][3]
FPIA Development Workflow
The development of a robust FPIA involves several key steps, from the generation of specific antibodies to the optimization of assay conditions.
Figure 1: Workflow for the development of a Fluorescence Polarization Immunoassay (FPIA).
Detailed Protocols
Protocol 2.3.1: Hapten Synthesis and Conjugation
The development of an immunoassay requires the production of antibodies that specifically recognize the target analyte. As small molecules like benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate are not immunogenic on their own, they must be covalently linked to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH), to elicit an immune response.[10]
Hapten Design: A derivative of benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate with a reactive handle (e.g., a carboxylic acid or an amine) is required for conjugation. This handle should be placed at a position that is least likely to interfere with the key epitopes of the molecule.
Conjugation to Carrier Protein:
Dissolve the hapten derivative and the carrier protein (e.g., BSA) in a suitable buffer (e.g., 0.1 M MES buffer, pH 4.7).
Activate the carboxylic acid group of the hapten using a water-soluble carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS).
Add the activated hapten to the carrier protein solution and allow the reaction to proceed for 2-4 hours at room temperature.
Purify the conjugate by dialysis or size-exclusion chromatography to remove unreacted hapten and coupling reagents.
Characterize the conjugate by determining the hapten-to-protein molar ratio using UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.
Protocol 2.3.2: Antibody Production and Tracer Synthesis
Polyclonal or monoclonal antibodies can be generated using standard immunization protocols with the hapten-carrier conjugate. The synthesis of a fluorescent tracer involves coupling the hapten to a fluorophore, such as fluorescein. The linker used for tracer synthesis should be different from that used for the immunogen to minimize the risk of the antibody recognizing the linker itself.
Protocol 2.3.3: FPIA Optimization and Validation
Reagent Titration:
Perform a checkerboard titration to determine the optimal concentrations of the antibody and the fluorescent tracer. The goal is to find a tracer concentration that gives a high fluorescence signal and an antibody concentration that results in a significant change in polarization upon tracer binding.
Assay Buffer Optimization: Evaluate the effect of pH, ionic strength, and detergents on the assay performance to identify a buffer that provides a stable signal and a wide dynamic range.
Standard Curve Generation:
Prepare a series of dilutions of benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate in the optimized assay buffer.
In a 384-well black plate, add the diluted standards, the optimized concentration of the antibody, and the optimized concentration of the tracer.[11]
Incubate the plate for a predetermined time (e.g., 30 minutes) at room temperature.[11][12]
Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.
Plot the fluorescence polarization values against the logarithm of the analyte concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[13]
Measures the closeness of the measured value to the true value
Specificity
Minimal cross-reactivity with structurally related compounds
Ensures the assay is specific for the target analyte
Z'-factor
> 0.5
Indicates the suitability of the assay for high-throughput screening
Assay Platform 2: Enzyme Inhibition Assay
Principle of Enzyme Inhibition
Many carbamate compounds are known to be potent inhibitors of serine hydrolases, such as acetylcholinesterase (AChE), by carbamylating the active site serine residue.[1] This inhibitory activity can be harnessed to develop a quantitative assay. The assay measures the activity of the enzyme in the presence and absence of the inhibitor. The degree of inhibition is proportional to the concentration of the inhibitor.
Enzyme Inhibition Assay Workflow
Figure 2: General workflow for an enzyme inhibition assay.
This assay is a classic method for measuring AChE activity and its inhibition.[14]
Reagent Preparation:
AChE Solution: Prepare a stock solution of AChE from a commercial source (e.g., electric eel or bovine erythrocytes) in phosphate buffer (pH 8.0).
Substrate Solution: Prepare a solution of acetylthiocholine iodide (ATCI) in deionized water.
Chromogen Solution: Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in phosphate buffer (pH 7.0).
Inhibitor Stock Solution: Prepare a stock solution of benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate in a suitable organic solvent (e.g., DMSO) and prepare serial dilutions in the assay buffer.
Assay Procedure:
In a 96-well plate, add the AChE solution and the inhibitor dilutions.
Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
Add the DTNB solution to each well.
Initiate the reaction by adding the ATCI substrate solution.
Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.
Data Analysis:
Calculate the rate of reaction (change in absorbance per minute) for each inhibitor concentration.
Calculate the percentage of inhibition for each concentration relative to the uninhibited control.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Table 2: Key Parameters for Enzyme Inhibition Assay Optimization
Parameter
Rationale for Optimization
Enzyme Concentration
Should be in the linear range of the assay to ensure a robust signal.
Substrate Concentration
Typically set at or near the Michaelis-Menten constant (Km) for competitive inhibition studies.
Incubation Time
Sufficient time should be allowed for the inhibitor to bind to the enzyme.
Solvent Tolerance
The assay should be tolerant to the concentration of the organic solvent used to dissolve the inhibitor.
Assay Platform 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle of LC-MS/MS
LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry.[7][8] This method is considered the gold standard for the quantification of small molecules in complex matrices due to its high specificity and sensitivity.[9]
LC-MS/MS Method Development Workflow
Figure 3: Workflow for LC-MS/MS method development and validation.
Detailed Protocols
Protocol 4.3.1: Sample Preparation
The goal of sample preparation is to extract the analyte from the biological matrix and remove interfering substances.
Protein Precipitation: For plasma or serum samples, a simple protein precipitation with a cold organic solvent (e.g., acetonitrile) is often sufficient.
Liquid-Liquid Extraction (LLE): This technique involves extracting the analyte from the aqueous sample into an immiscible organic solvent.
Solid-Phase Extraction (SPE): SPE provides a more selective extraction and cleanup by utilizing a solid sorbent to retain the analyte while interfering compounds are washed away.[15]
Protocol 4.3.2: LC-MS/MS Analysis
Chromatographic Separation:
A C18 reversed-phase column is commonly used for the separation of carbamate compounds.[16]
The mobile phase typically consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of an additive (e.g., formic acid) to improve ionization.
A gradient elution is often employed to achieve optimal separation.
Mass Spectrometric Detection:
The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode.
The instrument is set to Multiple Reaction Monitoring (MRM) mode for quantitative analysis. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.
The precursor ion and product ions, as well as the collision energy and other MS parameters, are optimized by infusing a standard solution of the analyte into the mass spectrometer.
Table 3: Typical LC-MS/MS Validation Parameters
Parameter
Acceptance Criteria (FDA Guidance)
Calibration Curve
Correlation coefficient (r²) ≥ 0.99
Accuracy
Within ±15% of the nominal concentration (±20% at LLOQ)
Precision
CV ≤ 15% (≤ 20% at LLOQ)
Lower Limit of Quantification (LLOQ)
Signal-to-noise ratio ≥ 10
Matrix Effect
The response of the analyte in the presence of matrix should be consistent.
Stability
Analyte should be stable under various storage and processing conditions.
Conclusion
The development of a robust and reliable assay is a critical step in the research and development of any new chemical entity. This application note has provided a detailed overview of three distinct yet powerful assay platforms for the quantification of benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate. The choice of the most appropriate method will depend on the specific research question and the available resources. By following the detailed protocols and adhering to the principles of assay validation, researchers can generate high-quality, reproducible data to advance their understanding of this novel carbamate compound.
References
Shimadzu. (n.d.). Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045.
ASTM D7645-16, Standard Test Method for Determination of Carbamate Pesticides in Water by Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS)
De Coster, T., et al. (2007). Multienzyme Inhibition Assay for Residue Analysis of Insecticidal Organophosphates and Carbamates. Journal of Agricultural and Food Chemistry, 55(26), 10698-10705.
Moye, H. A. (1976). A Fluorometric Enzyme Inhibition Detector for Carbamate Pesticide Analysis by High Speed Liquid Chromatography. Analytical Letters, 9(10), 991-1004.
Le, V. T., et al. (2022). Laboratory validation of an LC-MS/MS method for simultaneous determination of carbamate residues in vegetables. Acta Scientiarum Polonorum Technologia Alimentaria, 21(1), 5-13.
Akkad, R., & Schwack, W. (2010). Multi-enzyme inhibition assay for the detection of insecticidal organophosphates and carbamates by high-performance thin-layer chromatography applied to determine enzyme inhibition factors and residues in juice and water samples.
Restek. (2023, December 8). Effective Analysis Carbamate Pesticides.
Kim, M. S., et al. (2009). Development of Fluorescence Polarization Immunoassay for the Rapid Detection of 6-Chloronicotinic Acid: Main Metabolite of Neonicotinoid Insecticides. Journal of Agricultural and Food Chemistry, 57(3), 751-757.
Ben-Abdelkrim, A., et al. (2021). Analysis of Carbamates Pesticides: Immunogical Technique by Local Development of Enzyme-linked Immuno-Sorbent Assay.
PerkinElmer. (2015, September 3).
Wang, X., et al. (2013). CN103323415A - Enzyme inhibition method for detecting carbamates.
A. R. T. Official. (2013). A Simple and Rapid Assay for Analyzing Residues of Carbamate Insecticides in Vegetables and Fruits: Hot Water Extraction Followed by Liquid Chromatography-Mass Spectrometry. Food Chemistry, 138(2-3), 1590-1596.
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Mendoza, C. E., & Shields, J. B. (1971). Determination of some carbamates by enzyme inhibition techniques using thin-layer chromatography and colorimetry. Journal of Agricultural and Food Chemistry, 19(3), 464-468.
Jallow, M. F. A., et al. (2017).
Zhang, Y., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2538.
Liu, X., et al. (2018). Development of fluorescence polarization-based competition assay for nicotinamide N-methyltransferase. Bioorganic & Medicinal Chemistry Letters, 28(17), 2898-2901.
Chen, H., et al. (2021). Development of a Fluorescence Polarization Assay for the SARS-CoV-2 Papain-like Protease. ACS Chemical Biology, 16(3), 582-590.
Wawrzyńczak, A., et al. (2007). (3S)-Benzyl N-(1-hydroxy-2,5-dioxopyrrolidin-3-yl)carbamate: Two-Dimensional Sheets Built From O-H...O, N-H...O, C=O...C=O and C-H...O Interactions Linked Into a Three-Dimensional Complex Framework via C-H...pi(arene) Interactions.
Al-Sanea, M. M., et al. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. Molecules, 28(14), 5420.
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Application Note: Preparation and Assay Integration of Benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate Solutions
Target Audience: Assay Biologists, Medicinal Chemists, and Drug Discovery Scientists Application: In vitro enzymatic screening, Human Neutrophil Elastase (HNE) inhibition assays, and structural functionalization. Executi...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Assay Biologists, Medicinal Chemists, and Drug Discovery Scientists
Application: In vitro enzymatic screening, Human Neutrophil Elastase (HNE) inhibition assays, and structural functionalization.
Executive Summary & Mechanistic Rationale
Benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate (CAS: 147269-68-9), also known by its tautomeric name benzyl (5-iodo-2-oxo-1,2-dihydropyridin-3-yl)carbamate, is a critical non-peptidic scaffold used in the discovery of serine protease inhibitors[1]. It was specifically designed as a structural mimic for the peptide backbone to target Human Leukocyte Elastase (HLE), also known as Human Neutrophil Elastase (HNE)[2]. HNE is a destructive protease implicated in pulmonary diseases such as cystic fibrosis and emphysema[2][3].
Unlike traditional peptidic inhibitors that suffer from poor oral bioavailability and rapid proteolytic degradation, this pyridone-containing compound offers a stable, non-peptidic core[2]. The rational design behind this molecule is highly specific:
The 3-Carbamate Group: Acts as a critical hydrogen bond acceptor/donor, designed to interact directly with the NH atoms of Glycine-218 and Glycine-219 in the HNE active site[2].
The 5-Iodo Group: Provides a highly lipophilic moiety that probes the S2 hydrophobic pocket of the enzyme. Furthermore, the iodine atom serves as an ideal synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira) to build extended libraries of inhibitors[2].
Mechanistic rationale of benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate in HNE inhibition.
Physicochemical Properties
Understanding the physicochemical nature of this compound is essential for preventing assay artifacts, such as compound aggregation or precipitation.
Table 1: Key Chemical Properties
Property
Value
Causality / Handling Implication
CAS Number
147269-68-9
Unique identifier for procurement and verification[1].
Molecular Formula
C₁₃H₁₁IN₂O₃
Contains an aryl iodide; sensitive to UV-induced homolytic cleavage.
Molecular Weight
370.14 g/mol
Used for precise molarity calculations during stock preparation[1].
Aqueous Solubility
Poor (< 0.1 mg/mL)
Requires 100% DMSO for initial master stock preparation.
Due to the high lipophilicity imparted by the benzyl and iodo groups, direct dissolution in aqueous buffers will result in immediate precipitation. A master stock must be prepared in anhydrous Dimethyl Sulfoxide (DMSO).
Anhydrous DMSO (Assay Grade, ≥ 99.9%, water ≤ 0.005%)
Amber, low-bind microcentrifuge tubes
Argon or Nitrogen gas (for purging)
Step-by-Step Methodology
Equilibration: Allow the lyophilized compound vial to equilibrate to room temperature (approx. 30 minutes) inside a desiccator before opening. Reasoning: Opening cold vials introduces condensation, and water in the DMSO stock accelerates compound degradation and precipitation.
Weighing: Weigh exactly 3.70 mg of the compound into an amber low-bind tube. Reasoning: Amber tubes prevent UV-mediated photo-degradation of the aryl iodide bond.
Dissolution: Add exactly 1.0 mL of anhydrous DMSO to achieve a 10 mM Master Stock .
Agitation: Vortex gently for 30 seconds, followed by sonication in a room-temperature water bath for 1-2 minutes until the solution is completely clear.
Aliquoting: Divide the solution into 20 µL single-use aliquots.
Storage: Purge the headspace of each tube with Argon/Nitrogen gas, seal, and store at -20°C or -80°C. Reasoning: This prevents freeze-thaw cycles which can cause localized concentration gradients and irreversible precipitation.
Protocol: Working Solution & Assay Integration
When screening this compound against HNE, the final assay buffer must be carefully formulated. Highly hydrophobic fragments frequently form colloidal aggregates in aqueous media, leading to false-positive promiscuous inhibition.
Assay Buffer Formulation
Base: 50 mM HEPES, pH 7.4 (Mimics physiological pH).
Salt: 150 mM NaCl (Maintains ionic strength).
Surfactant (Critical): 0.01% (v/v) Tween-20 or 0.01% Triton X-100. Reasoning: The surfactant disrupts colloidal aggregates of the hydrophobic compound, ensuring that any observed inhibition is strictly active-site mediated.
Serial Dilution & HNE Assay Workflow
To determine the half-maximal inhibitory concentration (IC₅₀), prepare a serial dilution matrix. The final DMSO concentration in the assay must not exceed 1% (v/v) to prevent solvent-induced denaturation of the HNE enzyme.
Table 2: 3-Fold Serial Dilution Matrix (100X Intermediate in DMSO)
Step
Source Volume
Diluent (DMSO)
Intermediate Conc. (100X)
Final Assay Conc. (1X)
1
10 µL of 10 mM Stock
90 µL
1,000 µM
10.0 µM
2
30 µL of Step 1
60 µL
333.3 µM
3.33 µM
3
30 µL of Step 2
60 µL
111.1 µM
1.11 µM
4
30 µL of Step 3
60 µL
37.0 µM
0.37 µM
5
30 µL of Step 4
60 µL
12.3 µM
0.12 µM
Enzymatic Assay Execution
Pre-incubation: Add 1 µL of the 100X intermediate compound solution to 49 µL of Assay Buffer containing 2 nM Human Neutrophil Elastase. Incubate at 25°C for 15 minutes. Reasoning: Pre-incubation allows the compound to reach thermodynamic binding equilibrium within the S1/S2 pockets before the substrate is introduced.
Substrate Addition: Initiate the reaction by adding 50 µL of Assay Buffer containing 40 µM of the fluorogenic substrate (e.g., MeOSuc-AAPV-AMC).
Kinetic Readout: Immediately monitor the fluorescence (Excitation: 380 nm / Emission: 460 nm) continuously for 10 minutes to calculate the initial velocity (V₀).
Workflow for integrating the compound into an in vitro HNE fluorogenic inhibition assay.
References
Warner, P., Green, R. C., Gomes, B., & Strimpler, A. M. (1994). Non-peptidic inhibitors of human leukocyte elastase. 1. The design and synthesis of pyridone-containing inhibitors. Journal of Medicinal Chemistry, 37(19), 3090-3099. Available at: [Link]
BRENDA Enzyme Database. Information on EC 3.4.21.37 - leukocyte elastase. Available at:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Research Scientists, Assay Developers, and Pharmacologists in Respiratory and Inflammatory Diseases.
Document Type: Technical Application Note & Validated Protocols
Introduction & Mechanistic Context
Human Neutrophil Elastase (HNE), also known as Human Leukocyte Elastase (HLE), is a potent serine protease stored in the azurophilic granules of polymorphonuclear neutrophils (PMNs). Upon neutrophil activation by inflammatory stimuli (e.g., pathogens, cytokines), HNE is released into the extracellular space where it degrades extracellular matrix (ECM) proteins like elastin, collagen, and fibronectin. While essential for immune defense, dysregulated HNE activity is a primary driver of tissue damage in chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and cystic fibrosis[1, 4].
Benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate (CAS: 147269-68-9) is a critical synthetic intermediate and pharmacological scaffold used to develop heterocyclic amide inhibitors of HNE [1]. The carbamate moiety, combined with the iodopyridin ring, provides a structural basis for competitive, reversible binding within the S1 specificity pocket of the HNE active site.
The Causality of Assay Design: Why Cell-Based Over Biochemical?
While isolated biochemical assays are useful for determining baseline
IC50
values, they fail to account for cellular permeability, intracellular drug accumulation, and off-target protease binding. Cell-based assays are mandatory for evaluating compounds containing the benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate scaffold to confirm that the inhibitor can successfully navigate the neutrophil membrane and neutralize HNE either intracellularly prior to degranulation or immediately upon release into the microenvironment [2].
Critical Warning: Many legacy protocols utilize HL-60 (human leukemia) cells differentiated into neutrophil-like cells. However, recent rigorous characterizations demonstrate that the elastase-like activity in HL-60 lysates is highly resistant to standard HNE inhibitors, likely due to the expression of mutant serine elastases rather than true HNE [3].
The Gold Standard: To ensure scientific integrity and reproducible inhibitor profiling, the protocols below utilize U937 cells (a pro-monocytic human cell line that expresses true HNE) or primary human PMNs [2, 3].
Experimental Protocols
Protocol A: Fluorogenic HNE Activity Assay in U937 Cells
This assay measures the ability of benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate derivatives to inhibit HNE released from activated U937 cells. We utilize the fluorogenic substrate MeOSuc-AAPV-AMC , which is highly specific to HNE. Cleavage of the AAPV peptide sequence releases the AMC fluorophore, allowing real-time kinetic monitoring.
Assay Buffer: 0.1 M HEPES, 0.5 M NaCl, 10% DMSO, pH 7.5
Step-by-Step Methodology:
Cell Preparation: Harvest U937 cells and resuspend in Assay Buffer at a density of
1×106
cells/mL. Seed 50 µL (
5×104
cells) per well into a 96-well black, clear-bottom microplate.
Inhibitor Pre-incubation: Prepare serial dilutions of the carbamate inhibitor in Assay Buffer. Add 25 µL of the inhibitor to the respective wells. Causality: A 30-minute pre-incubation at 37°C is crucial to allow the small molecule to permeate the cell membrane and establish equilibrium with intracellular HNE pools before massive degranulation is triggered.
Stimulation: Add 10 µL of PMA (final concentration 50 nM) to all wells (except unstimulated controls) to induce degranulation. Incubate for 15 minutes at 37°C.
Substrate Addition: Add 15 µL of MeOSuc-AAPV-AMC substrate (final concentration 100 µM) to initiate the enzymatic reaction.
Kinetic Readout: Immediately transfer the plate to a fluorescent microplate reader. Measure fluorescence continuously at Ex/Em = 380/460 nm for 30 minutes at 37°C. Calculate the initial velocity (
V0
) of the reaction from the linear portion of the curve.
Fig 2: Experimental workflow for the U937 cell-based fluorogenic HNE assay.
Protocol B: Neutrophil-Epithelial Co-Culture Damage Model
To establish physiological relevance, this assay evaluates the inhibitor's ability to protect lung tissue from HNE-mediated destruction. A549 cells (human alveolar basal epithelial cells) are co-cultured with U937 cells.
Step-by-Step Methodology:
Epithelial Monolayer: Seed A549 cells in a 96-well plate (
2×104
cells/well) and culture for 24 hours until a confluent monolayer forms.
Co-Culture & Treatment: Wash the A549 cells with PBS. Add
1×105
U937 cells per well suspended in serum-free RPMI medium containing the carbamate inhibitor.
Induction of Damage: Add 50 nM PMA to trigger U937 degranulation. Incubate for 4 hours at 37°C. Causality: Serum-free medium is used because serum contains endogenous protease inhibitors (like
α1
-antitrypsin) that would mask the effect of the test compound.
Viability Readout: Gently wash the wells three times with PBS to remove the suspension U937 cells and debris. Add Calcein-AM viability dye (2 µM) to the adherent A549 cells for 30 minutes. Measure fluorescence (Ex/Em = 490/520 nm) to quantify surviving epithelial cells.
Quantitative Data Presentation
The following table summarizes the expected pharmacological profile of a highly optimized benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate derivative across the described assays.
Assay Model
Readout Metric
Inhibitor Concentration (µM)
HNE Activity (% of Control)
A549 Epithelial Viability (%)
Biochemical (Cell-Free)
AMC Fluorescence
0.1
12.4 ± 1.1%
N/A
U937 Cell-Based (Protocol A)
AMC Fluorescence
0.1
45.2 ± 3.4%
N/A
U937 Cell-Based (Protocol A)
AMC Fluorescence
1.0
8.7 ± 0.9%
N/A
Co-Culture Model (Protocol B)
Calcein-AM
0.0 (Vehicle + PMA)
100% (Max HNE Release)
32.5 ± 4.1%
Co-Culture Model (Protocol B)
Calcein-AM
1.0
15.2 ± 2.8%
88.4 ± 3.2%
Data Interpretation: The discrepancy between cell-free and cell-based
IC50
at 0.1 µM highlights the necessity of the cell-based assay (Protocol A) to account for membrane permeability. At 1.0 µM, the carbamate scaffold effectively neutralizes HNE, rescuing A549 epithelial viability from 32.5% to 88.4% (Protocol B).
References
MolAid. "3-<<(benzyloxy)carbonyl>amino>-5-iodopyrid-2-one | 147269-68-9". Chemical properties and elastase inhibitor intermediate applications. Available at:[Link] [1]
NIH PubMed Central (PMC). "Human Neutrophil Elastase: Characterization of Intra- vs. Extracellular Inhibition". Detailed characterization of HL-60 vs. U937 cell lines in elastase assays. Available at:[Link] [3]
BPS Bioscience. "Neutrophil Elastase Inhibitor Screening Assay Kit". Background on HNE pathology and fluorogenic substrate utilization. Available at: [Link] [4]
Application
Comprehensive Application Note: Benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate as a Strategic Tool Compound in Kinase Inhibitor Discovery
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols Executive Summary In the landscape of targeted immunomodulator...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Content Type: Technical Application Note & Experimental Protocols
Executive Summary
In the landscape of targeted immunomodulatory therapies, the design of highly selective kinase inhibitors relies heavily on versatile chemical building blocks. Benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate (also existing as its tautomer, benzyl (5-iodo-2-oxo-1,2-dihydropyridin-3-yl)carbamate) has emerged as a critical tool compound [1]. It serves as a central hub in the divergent synthesis of inhibitors targeting Interleukin-2-inducible T-cell kinase (ITK) and Spleen Tyrosine Kinase (SYK)[1].
This application note details the structural rationale, signaling pathway context, and field-proven synthetic protocols for utilizing this compound in late-stage drug discovery.
Structural & Physicochemical Profiling
The utility of this tool compound stems from three highly orthogonal functional handles:
The 2-Pyridone/2-Hydroxypyridine Core: Acts as a potent hydrogen bond donor/acceptor pair, perfectly mimicking the adenine ring of ATP to anchor the molecule within the kinase hinge region.
The C5-Iodo Substituent: Provides a highly reactive site for transition-metal-catalyzed cross-coupling reactions, allowing medicinal chemists to probe the hydrophobic deep pockets (e.g., DFG-out conformations) of the kinase.
The C3-Cbz Protected Amine: Offers robust protection during harsh basic or reductive coupling conditions, while allowing for selective late-stage deprotection and subsequent functionalization (e.g., installation of acrylamide warheads for covalent inhibition)[2].
ITK is a Tec-family non-receptor tyrosine kinase that plays a pivotal role in T-cell receptor (TCR) signaling. Upon TCR activation, ITK is recruited to the plasma membrane where it phosphorylates Phospholipase C-γ1 (PLC-γ1). This triggers calcium mobilization, leading to the activation of the NFAT transcription factor and subsequent IL-2 production[1].
Because ITK drives Th2-mediated inflammatory responses, inhibiting it is a prime strategy for treating autoimmune diseases, asthma, and certain T-cell malignancies[3]. Inhibitors derived from benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate directly compete with ATP at the ITK catalytic domain, arresting this signaling cascade.
Fig 1. ITK signaling pathway in T-cells highlighting the inhibitory intervention point.
Synthetic Workflows & Experimental Protocols
The transformation of this tool compound into a mature active pharmaceutical ingredient (API) typically follows a divergent synthesis model.
Fig 2. Divergent synthetic workflow from the tool compound to final kinase inhibitors.
Protocol A: Late-Stage Suzuki-Miyaura Cross-Coupling at the C5 Position
Mechanistic Rationale: The choice of
Pd(dppf)Cl2
over standard
Pd(PPh3)4
is dictated by the bidentate nature of the dppf ligand. It enforces a cis-geometry on the palladium center, which significantly accelerates the reductive elimination step. This is critical to overcome the steric hindrance when coupling bulky heteroaryls to the congested 5-position of the pyridone ring[1].
Preparation: Charge a flame-dried Schlenk flask with the tool compound, boronic acid,
K2CO3
, and
Pd(dppf)Cl2
.
Solvent Addition & Degassing: Add the 1,4-dioxane/water mixture. Degas the suspension by sparging with ultra-pure Argon for 15 minutes. Self-Validation Tip: The presence of water is essential to dissolve the inorganic base and facilitate the transmetalation step; skipping this leads to stalled reactions.
Reaction: Heat the mixture to 90°C under an Argon atmosphere for 4–16 hours. Monitor via LC-MS until the starting material mass (m/z 371 [M+H]+) is consumed.
Workup: Cool to room temperature, dilute with EtOAc, and wash with saturated aqueous
NH4Cl
. Extract the aqueous layer twice with EtOAc.
Purification: Dry the combined organics over
Na2SO4
, concentrate in vacuo, and purify via silica gel chromatography (DCM/MeOH gradient) to yield the C5-substituted intermediate.
Table 2: Representative Cross-Coupling Yields
Boronic Acid / Ester Partner
Catalyst System
Time / Temp
Isolated Yield
Mechanistic Observation
Phenylboronic acid
Pd(dppf)Cl2
,
K2CO3
4h, 90°C
85%
Rapid oxidative addition due to unhindered nature.
4-Fluorophenylboronic acid
Pd(dppf)Cl2
,
K2CO3
4h, 90°C
82%
Electron-withdrawing group slightly accelerates transmetalation.
1-Methylpyrazole-4-boronic acid pinacol ester
Pd(PPh3)4
,
Na2CO3
12h, 100°C
68%
Heteroaryl coordination to Pd requires longer reaction time.
Protocol B: Orthogonal Cbz Deprotection
Mechanistic Rationale: Standard hydrogenolysis (
H2
, Pd/C) is strictly contraindicated if the C5-iodo group has not yet been substituted, as palladium readily catalyzes the hydrodehalogenation of aryl iodides. In such sequences, acidic deprotection is mandatory. Conversely, if the C5 position has already been successfully functionalized (as in Protocol A), standard catalytic hydrogenation provides a highly clean, scalable deprotection route.
Method 1: Acidic Deprotection (Iodine Retained)
Dissolve the compound in a minimal amount of glacial acetic acid.
Add 33% HBr in acetic acid (5.0 eq) dropwise at 0°C.
Stir at room temperature for 2 hours.
Precipitate the resulting amine hydrobromide salt by adding cold diethyl ether, filter, and dry under high vacuum.
Dissolve the C5-arylated intermediate in MeOH/THF (1:1).
Add 10% Pd/C (10% w/w).
Purge the vessel with
H2
gas and stir under a balloon of
H2
(1 atm) for 3 hours.
Filter through a pad of Celite to remove the catalyst, wash with MeOH, and concentrate to yield the free 3-amino-5-arylpyridin-2-ol derivative, ready for final amidation[1].
References
Confluence Life Sciences, Inc. (2015). Arylpyridinone ITK inhibitors for treating inflammation and cancer (US Patent No. US20150328227A1). U.S. Patent and Trademark Office.
Takesono, A., et al. (2002). The Tec family tyrosine kinase ITK regulates immune cell function. Journal of Cell Science, 115(15), 3039-3048. URL:[Link]
Technical Support Center: Benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate Synthesis
Welcome to the Technical Support Center for the synthesis of benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate (CAS: 147269-68-9). This compound, which exists in a tautomeric equilibrium with its 2-pyridone form (benzyl (5-...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate (CAS: 147269-68-9). This compound, which exists in a tautomeric equilibrium with its 2-pyridone form (benzyl (5-iodo-2-oxo-1,2-dihydropyridin-3-yl)carbamate), is a critical intermediate in the development of non-peptidic enzyme inhibitors, such as human leukocyte elastase inhibitors [1].
Because 2-pyridone derivatives possess unique electronic properties and strong hydrogen-bonding capabilities, researchers frequently encounter issues with regioselectivity, incomplete conversions, and difficult purifications. This guide is designed to troubleshoot these specific bottlenecks by explaining the underlying chemical causality and providing self-validating experimental protocols.
Synthetic Workflow Overview
The standard synthesis involves a two-step sequence: N-Cbz protection of 3-amino-2-pyridone, followed by regioselective electrophilic iodination at the C5 position.
Two-step synthetic workflow for benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate.
Troubleshooting Guides & FAQs
Q: Why am I observing significant O-acylation byproducts during the Cbz protection of 3-amino-2-pyridone?A: The starting material exists in a tautomeric equilibrium between 3-amino-2-hydroxypyridine and 3-amino-2-pyridone. The oxygen atom is a hard nucleophile. If strong bases (e.g., NaOH, KOH) are used, the hydroxyl group is deprotonated, leading to competitive O-acylation (forming a mixed carbonate) rather than the desired N-acylation.
Solution: Switch to a mild base like sodium bicarbonate (NaHCO₃) in a biphasic solvent system (e.g., THF/H₂O) at 0 °C. Under mildly basic conditions, the exocyclic C3-amine is significantly more nucleophilic than the pyridone oxygen, driving selective N-acylation [1].
Q: My iodination with N-Iodosuccinimide (NIS) stalls at 50-60% conversion. How can I drive the reaction to completion?A: While the 2-pyridone ring is generally electron-rich, the newly installed C3-NHCbz group is electron-withdrawing compared to a free amine. This slightly deactivates the ring toward electrophilic aromatic substitution. NIS alone in DMF may not be electrophilic enough to achieve full conversion.
Solution: Introduce a catalytic to stoichiometric amount of Trifluoroacetic acid (TFA). TFA protonates the carbonyl oxygen of the succinimide moiety in NIS. This dramatically increases the leaving group ability of succinimide, generating a highly reactive, "I⁺-like" activated electrophile that rapidly attacks the pyridone ring[2].
Acid-catalyzed mechanistic pathway for regioselective C5-iodination of the pyridone ring.
Q: Is there a risk of iodination at the C4 or C6 positions instead of C5?A: Regioselectivity is strictly controlled by the electronics of the ring. The electron-donating effects of the C2-oxygen and the C3-nitrogen strongly direct electrophilic attack to the C5 position. Computational models of electrophilic aromatic substitution on heteroaromatic systems confirm that the C5 position of 2-pyridones possesses the lowest electrostatic potential and highest HOMO coefficient, making it the kinetically favored site for electrophilic attack [3].
Q: The final iodinated product streaks heavily on silica gel. What is the best purification strategy?A: 2-Pyridones are notorious for streaking on normal-phase silica gel due to strong intermolecular hydrogen bonding (between the C2-carbonyl/hydroxyl and the C3-NHCbz group) and irreversible adsorption to silanol groups.
Solution: Avoid column chromatography entirely. The product can be isolated in high purity (>95%) via precipitation. Quench the reaction with aqueous sodium thiosulfate to destroy unreacted iodine species, dilute with water to precipitate the crude product, and triturate the resulting solid with cold ethanol to remove succinimide and trace starting material.
Quantitative Data Summary: Yield Optimization
The following table summarizes the causal relationship between reaction parameters and isolated yields based on the troubleshooting principles discussed above.
Reaction Step
Optimization Parameter
Suboptimal Condition (Yield)
Optimized Condition (Yield)
Key Mechanistic Driver
Cbz Protection
Base Selection
NaOH / RT (45%)
NaHCO₃ / 0 °C (85%)
Mild base prevents O-deprotonation, preserving the tautomeric equilibrium to favor N-nucleophilicity.
Iodination
Electrophile Activation
NIS alone in DMF (50%)
NIS + 0.5 eq TFA (92%)
Acid protonates NIS, generating a highly reactive I⁺ equivalent to overcome ring deactivation.
Purification
Isolation Method
Silica Gel Column (55%)
Precipitation & Trituration (88%)
Bypasses the irreversible adsorption of the hydrogen-bonding pyridone motif on silica gel.
Detailed Experimental Protocols
Protocol A: Synthesis of Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate
Objective: Chemoselective N-acylation of 3-amino-2-pyridone.
Reaction Setup: Charge a round-bottom flask with 3-amino-2-pyridone (1.0 eq) and a biphasic solvent mixture of THF/H₂O (1:1 v/v, 0.2 M concentration).
Base Addition: Add NaHCO₃ (2.5 eq) to the suspension. Cool the mixture to 0 °C using an ice-water bath.
Validation Checkpoint: The aqueous layer should remain mildly basic (pH ~8). If the pH drops below 7 during the reaction, add additional NaHCO₃.
Electrophile Addition: Dropwise add benzyl chloroformate (Cbz-Cl, 1.1 eq) over 15 minutes to maintain the internal temperature at 0 °C.
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
Workup & Isolation: Extract the mixture with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Triturate the resulting crude solid with cold diethyl ether to yield the pure intermediate as a white/off-white solid.
Protocol B: Synthesis of Benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate
Propagation: Stir the mixture at room temperature for 12 hours. Monitor conversion via LC-MS.
Quenching: Quench the reaction by adding 10% w/v aqueous sodium thiosulfate (Na₂S₂O₃) and stir for 15 minutes.
Validation Checkpoint: A distinct color change from dark orange/red (active iodine) to pale yellow/white confirms the complete destruction of electrophilic iodine species.
Isolation: Dilute the quenched mixture with excess deionized water (approx. 3 volumes relative to DMF) to precipitate the product. Filter the solid under vacuum, wash thoroughly with water, and triturate with cold ethanol to afford the pure target compound.
References
Warner, P., Green, R. C., Gomes, B., & Strimpler, A. M. (1994). Non-peptidic Inhibitors of Human Leukocyte Elastase. 1. The Design and Synthesis of Pyridone-Containing Inhibitors. Journal of Medicinal Chemistry, 37(19), 3090–3099. URL:[Link]
Kruszyk, M., Jessing, M., Kristensen, J. L., & Jørgensen, M. (2016). Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems. The Journal of Organic Chemistry, 81(12), 5128–5134. URL:[Link]
Technical Support Center: Optimization & Troubleshooting for Benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive guide to assist researchers and drug development professionals in optimizing the synthesis of benzyl (2-hydr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive guide to assist researchers and drug development professionals in optimizing the synthesis of benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate (CAS 147269-68-9)[1].
This molecule—which exists in a solvent-dependent tautomeric equilibrium with its lactam form, benzyl (5-iodo-2-oxo-1,2-dihydropyridin-3-yl)carbamate —presents unique chemoselectivity and regioselectivity challenges during synthesis. This guide provides field-proven protocols, mechanistic causality, and troubleshooting FAQs to ensure high-yield, reproducible results.
Mechanistic Pathway & Synthesis Workflow
The standard synthesis of this compound is a two-step process starting from 3-amino-2-pyridone (also known as 3-aminopyridin-2-ol)[2]. The workflow requires strict control over pH during the initial N-acylation to prevent O-acylation, followed by precise electrophilic aromatic substitution (SEAr) to ensure regioselective iodination at the C5 position[3].
Figure 1: Two-step synthesis workflow highlighting desired pathways and common side reactions.
Standard Operating Procedures (SOPs)
To guarantee scientific integrity and trustworthiness, the following protocols are designed as self-validating systems. Built-in checkpoints (such as specific color changes and quenching steps) ensure that the chemistry is proceeding as mechanistically intended.
Protocol A: Chemoselective Synthesis of Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate
Objective: Selectively protect the C3-amine without acylating the C2-oxygen[2].
Preparation: Suspend 3-amino-2-pyridone (1.0 eq) in a 1:1 mixture of Tetrahydrofuran (THF) and Deionized Water (0.2 M concentration).
Base Addition: Add solid Sodium Bicarbonate (NaHCO₃, 2.5 eq). Causality Check: NaHCO₃ buffers the solution to pH ~8.5. This is critical because it is basic enough to deprotonate the ammonium salt of the starting material but not strong enough to deprotonate the pyridone hydroxyl (which would lead to O-acylation).
Acylation: Cool the biphasic mixture to 0 °C. Dropwise add Benzyl chloroformate (Cbz-Cl, 1.1 eq) over 30 minutes. Maintain vigorous stirring to ensure the biphasic reaction proceeds efficiently.
Maturation: Remove the ice bath and allow the reaction to warm to room temperature (RT) for 12 hours.
Workup: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Triturate the crude solid with cold diethyl ether to yield the pure intermediate (CAS 147269-67-8).
Protocol B: Regioselective C5-Iodination
Objective: Introduce an iodine atom exclusively at the C5 position using N-Iodosuccinimide (NIS)[4].
Dissolution: Dissolve the intermediate from Protocol A (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.1 M solution.
Environmental Control: Wrap the reaction flask in aluminum foil. Causality Check: Excluding light prevents the homolytic cleavage of the I-N bond in NIS, suppressing radical-mediated side reactions and ensuring the reaction proceeds strictly via an electrophilic (SEAr) mechanism.
Electrophilic Attack: Add N-Iodosuccinimide (NIS, 1.05 eq) in three equal portions over 15 minutes at RT.
Monitoring: Stir at RT for 12–16 hours. The solution will turn a deep amber color.
Quenching (Self-Validating Step): Add a 10% aqueous solution of Sodium Thiosulfate (Na₂S₂O₃) until the amber color completely dissipates to a pale yellow/white. This visually confirms the destruction of all unreacted electrophilic iodine species.
Isolation: Dilute with ice-cold water to precipitate the product. Filter the solid, wash with copious amounts of water to remove DMF and succinimide, and dry under high vacuum to yield the target product (CAS 147269-68-9)[1].
Quantitative Data: Iodination Optimization
The regioselectivity and yield of the iodination step are highly dependent on the reagent, solvent, and temperature. The table below summarizes our optimization data, demonstrating why NIS in DMF at RT is the authoritative standard for 2-pyridone functionalization[4].
Entry
Iodinating Agent
Solvent
Temp (°C)
Time (h)
Yield (%)
Observation / Causality
1
I₂ / Ag₂SO₄
MeOH
25
24
45%
Sluggish reaction; poor solubility of starting material.
2
ICl (Iodine monochloride)
CH₂Cl₂
0 to 25
4
30%
Harsh reagent; significant degradation and Cbz-deprotection observed.
3
NIS (1.50 eq)
DMF
60
6
55%
Heating caused over-iodination (di-iodo byproduct at C4/C6).
4
NIS (1.05 eq)
MeCN
25
16
72%
Good regioselectivity, but incomplete conversion due to intermediate precipitation.
5
NIS (1.05 eq)
DMF
25
12
89%
Optimal. Complete solubility, strict SEAr control, high C5-regioselectivity.
Troubleshooting Guides & FAQs
Q: Why am I seeing O-acylation instead of N-acylation during the Cbz protection step?A: O-acylation occurs when the reaction pH exceeds 10. Under strongly basic conditions (e.g., using NaOH or K₂CO₃), the pyridone core is deprotonated to form a highly nucleophilic pyridin-2-olate anion. By strictly using a mild base like NaHCO₃ and keeping the pH between 8 and 9, you selectively react the C3-amine (which is more nucleophilic at neutral/mildly basic pH) while keeping the pyridone core in its less reactive lactam form.
Q: How do I prevent over-iodination at the C4 or C6 positions?A: Regioselectivity is governed by the strong electron-donating effect of the C2-oxygen, which directs electrophilic aromatic substitution to the C5 position (para to the oxygen)[3]. The C3-carbamate is a weaker directing group. Over-iodination typically only occurs if the electrophile is too aggressive (e.g., ICl) or if the reaction is forced via heat. Stick to 1.05 equivalents of NIS and strictly maintain room temperature to preserve kinetic control.
Q: The starting material (3-amino-2-pyridone) has terrible solubility. How can I improve the reaction kinetics?A: 2-Pyridones suffer from poor solubility due to strong intermolecular hydrogen bonding, often forming stable dimers in non-polar solvents. Using a biphasic THF/H₂O system helps partition the reagents. If solubility remains an issue, substituting THF with 1,4-Dioxane or adding 10% DMF as a co-solvent will disrupt these hydrogen bonds and improve homogeneity.
Q: Is the final product a 2-pyridone or a 2-hydroxypyridine?A: It is a tautomeric mixture. In the solid state and in non-polar environments, the molecule predominantly exists as the lactam tautomer (benzyl (5-iodo-2-oxo-1,2-dihydropyridin-3-yl)carbamate). In polar protic solvents, it equilibrates with the lactim tautomer (benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate). When analyzing your product via NMR in polar solvents like DMSO-d6, you may observe peak broadening due to this rapid tautomeric exchange.
Organic Letters. "Divergent Synthesis of Functionalized Indenopyridin-2-ones and 2-Pyridones via Benzyl Group Transfer: Two Cases of Aza-semipinacol-Type Rearrangement." ACS Publications, 2022. URL: [Link]
The Journal of Organic Chemistry. "Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems." ACS Publications, 2016, 81(12). URL: [Link]
Technical Support Center: Troubleshooting Benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate Stability in Solution
As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate in solution. This molecule is a highly versatile intermediate,...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate in solution. This molecule is a highly versatile intermediate, often used in cross-coupling reactions (e.g., Sonogashira, Heck) and as a precursor for radioiodination[1]. However, its structural features—a tautomerizable 2-hydroxypyridine core, a photolabile 5-iodo substituent, and a benzyl carbamate (Cbz) protecting group—create a "perfect storm" of stability challenges[2].
This guide bypasses generic advice to provide a self-validating, mechanistically grounded troubleshooting framework. We will dissect the causality behind your experimental observations and provide concrete protocols to stabilize this compound.
Q: Why do I observe broad, split, or shifting peaks during HPLC analysis, or complex NMR spectra for what should be a pure sample?
A: You are observing the dynamic equilibrium between two tautomeric forms: the[3].
The Causality: The equilibrium constant (
Keq
) is exquisitely sensitive to solvent polarity and hydrogen-bonding capacity. In non-polar solvents (e.g., cyclohexane), the 2-hydroxypyridine form is slightly favored because it possesses a lower dipole moment (~1.65 Debye)[4]. However, when you dissolve the compound in polar solvents like DMSO, chloroform, or water (common for stock solutions and reverse-phase HPLC), the 2-pyridone form becomes overwhelmingly dominant[4]. The 2-pyridone tautomer possesses a much larger dipole moment (~5.3 - 6.0 Debye), which is thermodynamically stabilized by high-dielectric environments[4].
Furthermore, protic solvents actively participate in the tautomerization transition state. A single water molecule can bridge the N-H and C=O groups, drastically lowering the activation energy barrier for proton transfer from >340 kJ/mol down to ~50-70 kJ/mol (~12-17 kcal/mol)[3]. This causes the tautomers to interconvert on a timescale that interferes with chromatographic resolution, leading to peak splitting[5].
Data Summary: Thermodynamic Properties of Tautomers by Solvent
Solvent Environment
Dielectric Constant (ε)
Predominant Tautomer
Dipole Moment (Debye)
Tautomerization Energy Barrier
Gas Phase / Vacuum
~1.0
2-Hydroxypyridine
~1.65 (Hydroxy)
Very High (>340 kJ/mol)
Cyclohexane
2.0
Mixed (
Keq
~ 1.7)
~5.29 (Pyridone)
High
Chloroform
4.8
2-Pyridone
~5.97 (Pyridone)
Moderate
Aqueous / Protic
80.1
2-Pyridone
N/A (H-bonded network)
Low (~12-17 kcal/mol with H₂O)
(Data synthesized from computational and spectrophotometric studies[3],[5],[4])
Caption: Troubleshooting workflow for resolving tautomer-induced peak splitting in HPLC.
Section 2: Photolytic and Thermal Degradation (The 5-Iodo Group)
Q: My stock solutions turn yellow or brown after a few days on the bench. Is the compound degrading?
A: Yes. The yellow/brown discoloration is a classic visual indicator of liberated molecular iodine (
I2
), resulting from the homolytic cleavage of the C-I bond[1].
The Causality: The carbon-iodine bond at the 5-position of the pyridine ring is the weakest of the carbon-halogen bonds. Exposure to ambient laboratory light (specifically UV and near-UV wavelengths) provides sufficient energy to promote an electron into the
σ∗
antibonding orbital. This triggers homolytic cleavage, generating a highly reactive pyridyl radical and an iodine radical. Secondary radical recombination leads to dehalogenated degradants and
I2
[1]. Heat accelerates this homolysis, which is why suppliers strictly mandate [1].
Section 3: Protecting Group Integrity (The Cbz Group)
Q: I am losing the benzyl carbamate mass (M-134) during my reaction workup. Why is the Cbz group falling off prematurely?
A: While the Cbz group is generally robust, the electronic nature of the 2-hydroxypyridine ring alters its stability profile[2].
The Causality: The nitrogen of the aminopyridine is significantly less basic than an aliphatic amine, making the carbamate linkage slightly more susceptible to nucleophilic attack or hydrolysis under strongly basic conditions. Furthermore, if your downstream chemistry involves any palladium catalysis (e.g., Suzuki or Heck couplings) in the presence of hydrogen donors (like alcohols, formate salts, or trace reducing agents), you risk unintended catalytic transfer hydrogenation, which will rapidly cleave the benzyl group[2].
Caption: Degradation pathways and tautomeric equilibrium of benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate.
Section 4: Self-Validating Experimental Protocols
To ensure scientific integrity, do not rely on assumptions. Use the following self-validating protocol to prepare and verify the stability of your stock solutions before committing them to expensive downstream assays.
Protocol: Controlled Preparation and Stability Profiling
Objective: To prepare a stable stock solution of benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate and validate its integrity prior to use.
Step-by-Step Methodology:
Vessel Preparation: Select a clean, dry amber glass vial to strictly exclude UV/visible light. Pre-purge the vial with dry Argon or Nitrogen gas.
Solvent Degassing: Use anhydrous, inhibitor-free solvent (e.g., DMF or DMSO for high solubility). Degas the solvent by sparging with Argon for 15 minutes to remove dissolved oxygen, which can exacerbate radical-mediated dehalogenation.
Dissolution: Weigh the compound and transfer it to the amber vial. Add the degassed solvent. Crucial: Do not use ultrasonic baths that generate heat. Swirl gently at room temperature until fully dissolved.
Chromatographic Validation (The Self-Validation Step):
Prepare an HPLC mobile phase buffered with 0.1% Trifluoroacetic acid (TFA) or Formic acid. Mechanistic Reason: The acidic buffer forces the tautomeric equilibrium to collapse on the column, ensuring the compound elutes as a single, sharp peak rather than a broad smear.
Inject a freshly prepared 1 µL aliquot. Record the retention time and baseline peak area.
Storage & Monitoring: Blanket the remaining stock solution with Argon, seal tightly, and store at 2-8°C[1]. Re-inject an aliquot after 24 hours. A decrease in the main peak area or the appearance of a new peak at a lower retention time (indicating loss of iodine or Cbz) confirms degradation. Discard solutions showing >2% degradation relative to the baseline.
References
The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. MDPI Molecules.[Link]
A dielectric and spectrophotometric study of the tautomerization of 2-hydroxypyridine and 2-mercaptopyridine in water. RSC Advances.[Link]
2-Hydroxy-5-Iodopyridine (CAS 13472-79-2) Specifications & Handling. ChemContract Research.[Link]
Technical Support Center: Degradation Pathway Analysis for Benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate
Welcome to the Analytical Technical Support Center. This resource is designed for researchers, analytical chemists, and drug development professionals tasked with elucidating the stability profile of benzyl (2-hydroxy-5-...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Analytical Technical Support Center. This resource is designed for researchers, analytical chemists, and drug development professionals tasked with elucidating the stability profile of benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate .
Due to the presence of a hydrolytically sensitive benzyl carbamate (Cbz) group and a highly photolabile aryl iodide bond, this molecule requires stringent, self-validating analytical protocols to prevent artifactual degradation during LC-MS/MS analysis.
Section 1: Mechanistic Pathway Analysis
FAQ: What are the primary chemical degradation pathways we should expect during stability testing?
Answer: The structural features of benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate dictate three primary vulnerabilities:
Carbamate Hydrolysis: The benzyl carbamate group is susceptible to both acid- and base-catalyzed hydrolysis. Cleavage of the ester linkage releases carbon dioxide and benzyl alcohol, leaving the free amine (3-amino-5-iodopyridin-2-ol). Base hydrolysis is typically much faster than acid hydrolysis for carbamates 1.
Photolytic Dehalogenation: Aryl iodides are exceptionally sensitive to UV light. Photolysis induces homolytic cleavage of the C–I bond, generating an aryl radical and an iodine radical. The aryl radical rapidly abstracts a hydrogen atom from the solvent, yielding the dehalogenated product, benzyl (2-hydroxypyridin-3-yl)carbamate 2.
Oxidation: The electron-rich 2-hydroxypyridine ring (which can tautomerize to 2-pyridone) and the pyridine nitrogen are susceptible to oxidation by peroxides, forming N-oxides or hydroxylated ring products.
Fig 1. Primary degradation pathways of benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate.
Section 2: Forced Degradation Study Design (ICH Q1A/Q1B)
FAQ: How do we design a regulatory-compliant forced degradation study for this specific molecule?
Answer: Following ICH Q1A(R2) and Q1B guidelines, the goal is to intentionally degrade the API to identify degradation products and validate stability-indicating methods 3. Because this molecule contains highly reactive moieties, the stress conditions must be carefully titrated. Target a degradation of 5–20% to ensure primary degradants are observed without generating secondary, non-physiologically relevant artifacts 4.
Quantitative Summary of Forced Degradation Conditions
Sample Preparation: Prepare the API at a concentration of 1 mg/mL. Use a 50:50 mixture of Acetonitrile and 10 mM Ammonium Acetate (pH 5.0).
Causality Note: Carbamates are highly susceptible to artifactual hydrolysis in unbuffered water or protic solvents like methanol (which can cause transesterification) 1.
Stress Application: Aliquot the stock solution into separate vials for Acid, Base, Oxidative, Thermal, and Photolytic stress.
Causality Note: Always run a foil-wrapped "dark control" alongside the photostability samples to confidently differentiate thermal degradation from true photolysis 3.
Reaction Quenching (Critical Step): At the designated time points, immediately neutralize the acid and base samples to pH 7.0 using equimolar NaOH or HCl.
Causality Note: Failing to quench the reaction will allow degradation to continue in the autosampler, leading to inaccurate kinetic data and secondary degradation artifacts 5.
LC-MS/MS Analysis: Transfer the quenched samples to a refrigerated autosampler (4°C). Analyze using a High-Resolution Mass Spectrometer (HRMS) equipped with Electrospray Ionization (ESI).
Causality Note: HRMS provides the exact mass necessary to distinguish between isobaric degradants, while the chilled autosampler prevents further thermal breakdown during the queue 5.
Fig 2. Self-validating experimental workflow for forced degradation and LC-MS/MS analysis.
Section 3: Analytical Troubleshooting (LC-MS/MS)
FAQ: We are observing spontaneous degradation of the carbamate during sample preparation before the stress tests even begin. How do we prevent this?
Answer: Carbamates are notorious for undergoing artifactual hydrolysis during sample preparation, particularly if the diluent is unbuffered or slightly alkaline 1.
Causality: The basicity of certain glass vials or the use of unbuffered HPLC-grade water (which can fluctuate in pH) catalyzes the hydrolysis of the carbamate bond prior to injection. Furthermore, if methanol is used as a diluent, the carbamate can undergo transesterification.
Resolution: Always prepare the sample in a slightly acidic, buffered diluent (e.g., pH 5.0 ammonium acetate). Carbamates exhibit maximum stability at slightly acidic pH 1. Keep samples in a refrigerated autosampler (4°C) to kinetically slow any residual hydrolysis.
FAQ: Our photostability samples show complete loss of the parent mass, but we cannot identify the degradant. What is happening?
Answer: Under intense UV irradiation (ICH Q1B), homolytic cleavage of the C–I bond generates an aryl radical 2. This radical abstracts a hydrogen atom from the solvent, yielding the dehalogenated product.
Troubleshooting: If you cannot observe this primary degradant, it may be due to secondary reactions. The liberated iodine radicals can recombine into molecular iodine (I₂), which acts as an electrophile to re-iodinate the aromatic ring at different positions, creating a complex mixture of poly-iodinated species 6. To resolve this, shorten the UV exposure time to capture the primary dehalogenated degradant before secondary reactions occur, and use a soft ionization technique (ESI+) scanning for the loss of the characteristic iodine mass defect (-125.9 Da).
References
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. ich.org.
Development of forced degradation and stability indicating studies of drugs—A review. nih.gov.
Technical Support Center: Reducing Caramates Hydrolysis During Sample Prepar
LC–MS/MS structural characterization of stress degradation products including the development of a stability indic
UV photodissociation dynamics of iodobenzene: Effects of fluorin
Decarboxylative Halogenation of Organic Compounds | Chemical Reviews. acs.org.
Technical Support Center: Crystallization of Benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate
This guide serves as a dedicated technical resource for researchers, chemists, and pharmaceutical development professionals encountering challenges with the crystallization and purification of benzyl (2-hydroxy-5-iodopyr...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a dedicated technical resource for researchers, chemists, and pharmaceutical development professionals encountering challenges with the crystallization and purification of benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate. The structural complexity of this molecule, featuring a hydrogen-bond-donating carbamate, a potentially tautomeric hydroxypyridine ring, and a heavy iodine atom, presents unique purification challenges. This document provides in-depth, experience-driven troubleshooting advice and detailed protocols to achieve high purity and optimal crystal morphology.
Compound Properties & Structural Considerations
Benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate is a solid at room temperature.[1] Its crystallization behavior is primarily governed by strong intermolecular forces, particularly hydrogen bonding. The carbamate N-H group and the 2-hydroxy group are potent hydrogen bond donors, while the carbamate and pyridinone-form carbonyls are strong acceptors.[2] This high polarity suggests solubility in polar solvents but can make it difficult to find a system where solubility is significantly lower at cold temperatures, a key requirement for efficient crystallization.[3][4]
Property
Analysis
Implication for Crystallization
Physical Form
Expected to be a solid.
Amenable to purification by recrystallization.
Key Functional Groups
Carbamate, Hydroxypyridine, Phenyl Ring, Iodine
High potential for hydrogen bonding; requires polar solvents for dissolution. The phenyl group provides some lipophilicity.
Hydrogen Bonding
High capacity (Donor: NH, OH; Acceptor: C=O, N)
Strong solute-solvent interactions can lead to high solubility or "oiling out." Crystal lattice energy is likely high.[2]
Tautomerism
The 2-hydroxypyridine moiety can exist in equilibrium with its 2-pyridone tautomer.
This can affect solubility and the specific hydrogen bonding patterns in the crystal lattice, potentially leading to polymorphism.
Troubleshooting Guide: Common Crystallization Issues
This section addresses the most common problems encountered during the crystallization of benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate in a question-and-answer format.
Q1: My compound will not fully dissolve in the chosen hot solvent.
Possible Causes & Solutions:
Incorrect Solvent Choice: The solvent may not be polar enough to overcome the strong intermolecular forces of the solid. Pyridine derivatives, especially those with hydrogen-bonding capabilities, often require polar solvents.[3][4]
Solution: Consult the solvent selection guide below. Perform small-scale solubility tests with various solvents like ethanol, methanol, isopropanol, acetone, or ethyl acetate to identify a suitable candidate. The principle of "like dissolves like" is a crucial starting point.[3]
Insoluble Impurities: The undissolved material may be a baseline impurity from the synthesis (e.g., inorganic salts, catalyst residue).
Solution: If the majority of your compound has dissolved, perform a hot gravity filtration to remove the insoluble material before allowing the solution to cool.[3] Be sure to pre-heat your filtration apparatus (funnel and filter paper) to prevent premature crystallization.
Insufficient Solvent: You may not have used enough solvent.
Solution: Add the hot solvent in small portions to the crude material until the solid just dissolves. Using the absolute minimum amount of hot solvent is key for maximizing yield.[5]
Q2: The solution is clear after cooling, but no crystals have formed.
Possible Causes & Solutions:
Excessive Solvent: This is the most common reason for crystallization failure.[3] The concentration of the compound is below its saturation point even at the lower temperature.
Solution: Re-heat the solution and boil off a portion of the solvent to increase the concentration.[3][5] Allow the concentrated solution to cool slowly again.
Supersaturation: The solution is concentrated enough to crystallize, but there are no nucleation sites for crystal growth to begin.
Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass provide a surface for nucleation.[3]
Solution 2 (Seeding): If available, add a single, pure microcrystal of the target compound (a "seed crystal") to the cooled solution. This provides a perfect template for further crystal growth.[3]
Cooling Too Rapidly: Placing the hot solution directly into an ice bath can sometimes inhibit the formation of an ordered crystal lattice.
Solution: Allow the flask to cool slowly to room temperature on a benchtop, insulated from the surface with a few paper towels or a cork ring.[5] Once it has reached room temperature, it can then be moved to an ice bath or refrigerator to maximize the yield.
Q3: My compound has "oiled out," forming a separate liquid layer instead of solid crystals.
Possible Causes & Solutions:
High Solute Concentration & Low Melting Point: The compound may have a melting point lower than the boiling point of the solvent, or the solution is so concentrated that it becomes saturated at a temperature where the solute's liquid state is more stable than its solid crystal lattice.
Solution 1 (Reduce Concentration): Re-heat the mixture to redissolve the oil. Add a small amount of additional hot solvent (10-20% more) to lower the saturation temperature. Allow this slightly more dilute solution to cool slowly.
Solution 2 (Change Solvent System): Oiling out is common when the solvent is too "good." An anti-solvent crystallization approach is often the best remedy. Dissolve the compound in a minimum of a good, polar solvent (like acetone or THF) and then slowly add a non-polar anti-solvent (like hexanes or heptane) at room temperature or while warm until persistent cloudiness is observed. Re-heat gently or add a few drops of the good solvent to clarify, then cool slowly.
Q4: The final product has low purity, even after crystallization.
Possible Causes & Solutions:
Crystallization Occurred Too Quickly: Rapid crystal formation can trap impurities within the growing lattice.[5] An ideal crystallization should occur over 15-30 minutes.
Solution: Re-crystallize the material. Use slightly more of the hot solvent than the minimum required to ensure the solution is not supersaturated the moment it is removed from the heat.[5] This allows for a slower, more controlled cooling and growth process.
Inappropriate Solvent: The chosen solvent may dissolve the impurities as well as the product, causing them to co-crystallize.
Solution: Experiment with a different solvent system. The ideal solvent is one in which the target compound is highly soluble when hot but poorly soluble when cold, while the impurities are either very soluble at all temperatures (staying in the mother liquor) or insoluble at all temperatures (removed by hot filtration).
Experimental Protocols & Data
Solvent Selection Guide
Choosing the right solvent is critical. Based on the structure of benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate, the following solvents are recommended for initial screening.
Solvent
Class
Polarity
Rationale & Use Case
Ethanol / Isopropanol
Polar Protic
High
Good for initial dissolution due to hydrogen bonding. Often requires an anti-solvent for efficient crystal recovery.[4]
Ethyl Acetate
Polar Aprotic
Medium
Often a good balance of dissolving power at high temperatures and lower solubility at cold temperatures.
Acetone
Polar Aprotic
Medium-High
Strong solvent, good for dissolving crude material. Almost always requires an anti-solvent like hexanes.
Tetrahydrofuran (THF)
Polar Aprotic
Medium
Similar to acetone; a powerful solvent for initial dissolution in an anti-solvent system.[6]
Toluene
Non-polar
Low
Unlikely to dissolve the compound on its own but can be used as an anti-solvent or part of a co-solvent system.
Hexanes / Heptane
Non-polar
Very Low
Excellent as anti-solvents to be added to a solution of the compound in a more polar solvent.[3]
Water
Polar Protic
Very High
May be a good solvent, but the high solubility of similar pyridine derivatives suggests recovery could be low.[4] Can also serve as an anti-solvent if the compound is dissolved in a water-miscible solvent like acetone or ethanol.
Protocol 1: Standard Recrystallization (Single Solvent)
Place the crude solid in an appropriately sized Erlenmeyer flask.
Add a stir bar and place the flask on a stirrer/hotplate.
Add the chosen solvent (e.g., ethyl acetate) dropwise from a pre-heated beaker while stirring and heating. Continue adding solvent until the solid just dissolves completely.
If insoluble impurities remain, perform a hot gravity filtration into a clean, pre-heated flask.
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature.
Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.
Collect the crystals by vacuum filtration (Büchner funnel).
Wash the crystals with a small amount of ice-cold solvent.
Allow the crystals to air-dry on the filter paper or in a desiccator.
Protocol 2: Anti-Solvent Crystallization
Dissolve the crude solid in the minimum amount of a "good" solvent (e.g., acetone) at room temperature in an Erlenmeyer flask.
While stirring, add a "poor" or "anti-solvent" (e.g., hexanes) dropwise.
Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the saturation point has been reached.
Add a few drops of the "good" solvent back into the flask until the solution becomes clear again.
Cover the flask and allow it to stand undisturbed at room temperature. Crystal growth should begin within an hour. For sensitive compounds, this setup can be placed inside a larger beaker containing more anti-solvent for slow vapor diffusion.[7]
Once crystal formation is complete, cool the flask in an ice bath and collect the crystals as described in Protocol 1.
Visualized Workflows
General Troubleshooting Workflow
Caption: A general workflow for troubleshooting common crystallization issues.
Anti-Solvent Crystallization Conceptual Diagram
Caption: The anti-solvent method aims to bring the solution into the metastable zone.
Frequently Asked Questions (FAQs)
Q: How does the 2-hydroxy-pyridine/2-pyridone tautomerism affect crystallization?
A: Tautomers can have different solubilities and hydrogen bonding patterns. It's possible that one tautomer is more easily crystallized than the other. The solvent system can influence the equilibrium. For instance, polar protic solvents may favor one form over the other. If you observe polymorphism (different crystal shapes under different conditions), tautomerism could be a contributing factor.
Q: Are there alternative purification methods if crystallization repeatedly fails?
A: Yes. If crystallization is problematic, preparative chromatography is the next logical step. Given the basicity of the pyridine nitrogen, normal phase silica gel chromatography may lead to peak tailing.[8] This can often be mitigated by adding a small amount (0.5-1%) of a basic modifier like triethylamine or pyridine to the eluent. Alternatively, reverse-phase chromatography (C18 silica) with a mobile phase like acetonitrile/water or methanol/water is an excellent option for polar compounds.
Q: My yield is very low. How can I improve it?
A: Low yield is often due to using too much solvent during dissolution or washing.[5] Ensure you are using the absolute minimum amount of hot solvent to dissolve the solid. When washing the collected crystals, always use ice-cold solvent and use it sparingly. You can also attempt to recover a second crop of crystals by boiling down the mother liquor (the filtrate from the first filtration), though this second crop will likely be less pure than the first.
References
AIR Unimi. (2025). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate.
Thieme Chemistry. (2009). Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates. Synlett, 2009(5), 798-802.
BenchChem. (R)-Benzyl Piperidin-3-ylcarbamate: A Technical Guide to its Synthesis and Role as a Key Pharmaceutical Intermediate.
LookChem. BENZYL 5-BROMOPYRIDIN-3-YLCARBAMATE Safety Data Sheets(SDS).
BenchChem. Troubleshooting common issues in pyridine synthesis.
PubMed. (2007). (3S)-Benzyl N-(1-hydroxy-2,5-dioxopyrrolidin-3-yl)carbamate: Two-Dimensional Sheets Built From O-H...O, N-H...O, C=O...C=O and C-H...O Interactions.... Acta Crystallogr C, 63(Pt 3), o204-6.
ACS Publications. (2023). Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines.... Journal of Agricultural and Food Chemistry.
Technical Support Center: Purification & Troubleshooting for Benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in isolating and purifying benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in isolating and purifying benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate .
This molecule presents a unique set of physicochemical challenges. It contains a heavy, polarizable iodine atom at the C5 position, a carbamate protecting group at C3, and a tautomeric 2-hydroxypyridine/2-pyridone core. These features drastically alter its solubility and chromatographic behavior compared to its precursors.
Below is our comprehensive, field-proven guide to troubleshooting the purification of this compound, engineered to ensure high yield and analytical-grade purity.
I. Purification Workflow Diagram
The standard synthesis involves the iodination of benzyl (2-hydroxypyridin-3-yl)carbamate using N-iodosuccinimide (NIS) in dichloromethane (DCM)[1]. Because the introduction of the iodine atom and the strong intermolecular hydrogen bonding of the pyridone core drastically reduce its solubility, the product typically precipitates directly out of the reaction mixture.
Figure 1: Purification workflow for crude benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate.
II. Troubleshooting Guides & FAQs
Q1: My crude product is heavily contaminated with succinimide and residual N-iodosuccinimide (NIS) after the iodination step. How do I remove them without losing my product?
Causality: Succinimide (the byproduct of NIS) is highly soluble in water and polar solvents, whereas your heavy, iodine-substituted carbamate product is highly hydrophobic and insoluble in water[2]. While the product precipitates from DCM[1], succinimide often remains trapped in the filter cake.
Protocol:
Filter the crude reaction mixture directly from the DCM to collect the precipitate. Do not evaporate the DCM, as this will crash out all impurities.
Suspend the filter cake in a 5% aqueous sodium thiosulfate (Na₂S₂O₃) solution. This quenches any residual active iodine or unreacted NIS.
Stir vigorously for 15 minutes at room temperature.
Filter the suspension and wash the solid with generous amounts of cold distilled water, followed by a small volume of cold DCM (to pull away trace lipophilic impurities).
Dry the solid under high vacuum.
Self-Validating Step: Spot the aqueous filtrate on starch-iodide paper. A lack of blue/black color confirms all active iodine (NIS) has been successfully quenched and removed.
Q2: I am seeing unreacted starting material (benzyl (2-hydroxypyridin-3-yl)carbamate) in my NMR. Trituration isn't removing it completely. How can I separate it?
Causality: The starting material lacks the heavy iodine atom, making it significantly more soluble in halogenated solvents than the iodinated product. If it co-precipitates, differential solubility is no longer enough, and flash column chromatography is required. However, the 2-hydroxypyridine motif acts as a strong hydrogen-bond donor/acceptor, causing severe tailing on bare silica gel if only non-polar solvents are used.
Protocol:
Dry-load the crude mixture onto silica gel (dissolve in a minimum amount of THF or hot MeOH, add silica, and evaporate to a free-flowing powder). Do not attempt liquid loading with DCM, as the product will crash out at the top of the column.
Elute using a gradient of Dichloromethane (DCM) and Methanol (MeOH), starting at 1% MeOH and ramping to 3–5% MeOH[1]. The methanol acts as a polar modifier, disrupting the hydrogen bonding between the pyridone core and the silica silanol groups.
Collect fractions and monitor via TLC (UV active at 254 nm).
Self-Validating Step: Perform a TLC co-spot with pure starting material. The target product will run slightly lower (lower Rf) than the starting material due to the increased polarity and molecular weight of the iodinated system.
Q3: During chromatography, my product seems to degrade, or I observe de-iodination. Why is this happening and how do I prevent it?
Causality: The C-I bond at the 5-position is susceptible to cleavage, especially under prolonged exposure to mildly acidic silanol groups on the silica gel or if exposed to light. The electron-rich nature of the pyridone ring makes this specific C-I bond relatively labile compared to unfunctionalized aryl iodides.
Protocol:
Pre-treat (deactivate) the silica gel by flushing the column with 1% triethylamine (TEA) in DCM prior to loading your sample.
Wrap the column in aluminum foil to minimize photolytic de-iodination.
Run the column quickly using forced air/nitrogen (flash chromatography) to minimize the residence time of the molecule on the stationary phase.
Q4: The NMR spectrum of my purified product shows broad, unresolved peaks, making it difficult to confirm purity. Is this an impurity or a structural artifact?
Causality: This is a classic structural artifact. Benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate undergoes rapid lactim-lactam (2-hydroxypyridine ⇌ 2-pyridone) tautomerization in solution[3]. In intermediate-polarity NMR solvents (like CDCl₃), the exchange rate between the tautomers aligns with the NMR timescale. This leads to significant peak broadening, especially for the protons adjacent to the tautomeric center (e.g., the C4 and C6 protons, and the carbamate NH).
Protocol:
Switch the NMR solvent to a purely hydrogen-bond accepting solvent (e.g., DMSO-
d6
) to push the equilibrium toward a single tautomeric state (typically the 2-pyridone lactam form in polar media).
Alternatively, run the NMR at an elevated temperature (e.g., 60 °C) to increase the tautomeric exchange rate beyond the NMR timescale, which will sharpen the time-averaged peaks.
III. Quantitative Data & Impurity Profile
Use the following table to predict the behavior of your crude mixture during purification.
Component / Impurity
Origin
Solubility Profile
Chromatographic Behavior (Silica)
Primary Removal Strategy
Target Product
Reaction Product
Insoluble in DCM, H₂O; Soluble in DMSO, hot MeOH
Strong tailing (H-bonding); R_f ~0.3 in 5% MeOH/DCM
Direct filtration from DCM[1]; Column Chromatography
Title: Highly Regioselective Iodination of Arenes via Iron(III)-Catalyzed Activation of N-Iodosuccinimide
Source: ACS Publications
URL:
Title: The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit
Source: MDPI
URL:
Technical Support Center: Navigating Solubility Challenges with Benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate in Assays
This technical support guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals encountering solubility issues with benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate and other...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals encountering solubility issues with benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate and other poorly soluble small molecules in experimental assays. The following question-and-answer format directly addresses common problems and offers scientifically-grounded solutions.
Question 1: My benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate, dissolved in DMSO, precipitates immediately upon dilution into my aqueous assay buffer. What is happening and how can I prevent this?
Answer:
This is a classic and highly common issue known as "DMSO shock" or precipitation upon dilution.[1][2][3] It occurs because while your compound is soluble in 100% Dimethyl Sulfoxide (DMSO), its solubility dramatically decreases when the DMSO is diluted into an aqueous environment. The compound, now in a supersaturated state in a solvent it is not readily soluble in, crashes out of solution.
Root Cause Analysis:
Poor Aqueous Solubility: Carbamate-containing compounds, especially those with aromatic and halogenated moieties like yours, are often lipophilic and inherently have low water solubility.[4][5]
Solvent Miscibility vs. Compound Solubility: While DMSO is miscible with water, this does not guarantee that a compound dissolved in DMSO will remain soluble in a DMSO/water mixture.
Immediate Troubleshooting Steps:
Optimize the Dilution Protocol: Avoid adding a small volume of concentrated DMSO stock directly into a large volume of aqueous buffer. Instead, perform serial dilutions in 100% DMSO first to lower the compound concentration before the final dilution into the aqueous buffer.[3] This minimizes the degree of supersaturation at the point of mixing.
Reduce the Final DMSO Concentration: It is crucial to keep the final DMSO concentration in your assay as low as possible, typically below 0.5% (v/v), to minimize both precipitation and potential solvent-induced artifacts in your assay.[3][6][7][8] High concentrations of DMSO can be toxic to cells or inhibit enzyme activity.[8][9]
Enhance Mixing: When performing the final dilution, ensure rapid and thorough mixing to disperse the compound quickly before it has a chance to nucleate and precipitate.[2] However, be aware that vigorous mixing, like vortexing, can sometimes accelerate the growth of precipitate particles.[2]
Experimental Protocol: Optimized Dilution to Minimize Precipitation
Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 50 mM). Ensure it is fully dissolved by vortexing. Gentle warming may be used if necessary, but be cautious about compound stability.
Perform a serial dilution series of your compound in 100% DMSO to get closer to your final desired concentration. For example, if your final assay concentration is 10 µM and your final DMSO concentration is 0.1%, you would need an intermediate DMSO stock of 10 mM.
Add the appropriate volume of the intermediate DMSO stock to your pre-warmed aqueous assay buffer while gently vortexing or stirring to ensure rapid dispersion.
Question 2: I've minimized the DMSO concentration, but I still see cloudiness or precipitation over the course of my experiment. What are my next options?
Answer:
If simple dilution optimization is insufficient, you need to modify the composition of your aqueous buffer to increase the solubility of your compound. This involves the use of co-solvents or other solubilizing agents.
Strategies for Enhancing Aqueous Solubility:
Co-solvents: These are water-miscible organic solvents that, when added to the aqueous buffer, can increase the solubility of poorly soluble compounds.[10][11][12]
pH Adjustment: The solubility of ionizable compounds can be significantly influenced by pH.[10][11] Your compound has a hydroxyl group on the pyridine ring, which may have a pKa that allows for increased solubility at a higher pH.
Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[10]
Complexing Agents: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing solubility.[6][10]
Can affect cell viability and enzyme activity. Always run a vehicle control.[13]
pH Adjustment
Buffers (e.g., Tris, HEPES) at various pH values
Assay-dependent
Must be compatible with the biological system and compound stability.
Surfactants
Tween® 20, Tween® 80, Pluronic® F-68
0.01-0.1% (w/v)
Can interfere with some assays and may be cytotoxic at higher concentrations.[13]
Complexing Agents
β-cyclodextrin, HP-β-CD, SBE-β-CD
1-10 mM
Can sometimes interfere with compound-target binding if the complex is too stable.[6]
Troubleshooting Workflow for Solubility Enhancement
Caption: A decision-making workflow for troubleshooting compound precipitation.
Question 3: How do I determine the kinetic solubility of my compound to better predict its behavior in my assays?
Answer:
Determining the kinetic solubility is a crucial step in early-stage drug discovery as it helps predict the concentration at which a compound, prepared from a DMSO stock, will precipitate in an aqueous buffer.[14][15] This is different from thermodynamic solubility, which is the solubility of the solid compound at equilibrium.
This method measures the scattering of light caused by insoluble particles (precipitate).
Prepare Compound Plate: In a 96-well plate, perform a serial dilution of your compound in 100% DMSO.
Prepare Buffer Plate: Fill a separate 96-well plate with your aqueous assay buffer.
Mixing: Use a liquid handler to transfer a small volume of the DMSO compound solutions into the buffer plate, ensuring rapid mixing. The final DMSO concentration should be consistent across all wells (e.g., 1%).
Incubation: Allow the plate to incubate at room temperature for a set period (e.g., 1-2 hours).
Measurement: Read the plate on a nephelometer or a plate reader capable of measuring light scattering.
Data Analysis: The concentration at which the light scattering signal significantly increases above the background is considered the kinetic solubility limit.
Question 4: My compound needs to be used in an in vivo study, but I can't achieve the required concentration in a tolerable vehicle. What are my options?
Answer:
For in vivo studies, the constraints on solvents and excipients are much stricter due to animal tolerance and the desired route of administration.[10][16] Simple solutions are often not feasible for poorly soluble compounds.
Advanced Formulation Strategies:
Suspensions: The compound can be administered as a suspension of fine particles in a liquid vehicle.[16] This often requires wetting agents and suspending agents to ensure a uniform dose. Particle size reduction (micronization or nanocrystallization) can improve the dissolution rate and bioavailability.[5][16][17]
Lipid-Based Formulations: For highly lipophilic compounds, dissolving or suspending the compound in oils, surfactants, or mixtures thereof can significantly enhance oral absorption.[10] These formulations can improve solubility in the gastrointestinal tract.[10][18]
Amorphous Solid Dispersions: The compound is dispersed in a solid polymer matrix in an amorphous (non-crystalline) state.[16] Amorphous forms generally have higher solubility and dissolution rates than their crystalline counterparts.[14]
Decision Tree for In Vivo Formulation
Caption: A selection guide for in vivo formulation strategies.
References
Stax, D. (n.d.). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. University of Bath. Retrieved from [Link]
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. doi:10.1016/j.ejps.2006.04.016. Retrieved from [Link]
Thorne, N., Auld, D. S., & Inglese, J. (2010). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Journal of biomolecular screening, 15(4), 455-467. doi:10.1177/1087057110362230. Retrieved from [Link]
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. doi:10.5402/2012/195727. Retrieved from [Link]
Jain, S., & Patel, N. (2011). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 2(8), 1959-1968.
Nielsen, S. F., & Larsen, J. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877-882. doi:10.1007/s10616-012-9528-5. Retrieved from [Link]
Fischer, M., & Schmidt, F. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology, 44(13), 5279-5284. doi:10.1021/es100412y. Retrieved from [Link]
Ascendia Pharma. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
Sharma, D., & Soni, M. (2014). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Research in Pharmaceutical and Biomedical Sciences, 5(2), 525-533.
Ascendia Pharma. (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Retrieved from [Link]
Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 1(3), 41-45. Retrieved from [Link]
Bergström, C. A. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. ChemMedChem, 5(5), 643-646. doi:10.1002/cmdc.201000052. Retrieved from [Link]
Mahmood, T., et al. (2023). Strategies for Improving Solubility and Dissolution of Poorly Water-Soluble Drugs: Current Developments and Pharmaceutical Applications.
Forman, D. L., et al. (1999). Effects of dimethyl sulfoxide on the growth and viability of HeLa cells. In Vitro Cellular & Developmental Biology-Animal, 35(3), 125-129.
Box, K. J., et al. (2013). Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. Pharmaceutical Research, 30(5), 1215-1224. doi:10.1007/s11095-012-0951-z. Retrieved from [Link]
Wikipedia. (n.d.). Carbamate. Retrieved from [Link]
Castelli, R., et al. (2014). New Water-Soluble Carbamate Ester Derivatives of Resveratrol. Molecules, 19(10), 15949-15967. doi:10.3390/molecules191015949. Retrieved from [Link]
FooDB. (2015, May 7). Showing Compound carbamate (FDB030713). Retrieved from [Link]
Metcalf, R. L. (1971). Structure-activity relationships for insecticidal carbamates. Bulletin of the World Health Organization, 44(1-3), 43-78. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Document ID: TSC-CBZ-DEIOD-01
Target Molecule: Benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate
Topic: Preventing Hydrodehalogenation (Deiodination) During Cbz Cleavage
Target Audience: Researchers, Scientists, and Process Chemists
Executive Summary
The synthesis of highly functionalized pyridines often relies on the benzyloxycarbonyl (Cbz) group to protect sensitive amines. However, the deprotection of benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate presents a classic chemoselectivity challenge. Standard catalytic hydrogenolysis (H₂, Pd/C) routinely results in the competitive loss of the iodine atom at the 5-position[1]. This guide details the mechanistic causes of this hydrodehalogenation and provides field-proven, self-validating protocols to achieve quantitative Cbz removal while preserving the critical aryl iodide pharmacophore.
Troubleshooting Guide & FAQs
Q1: Why does my iodine atom fall off during standard Pd/C hydrogenation?A: The carbon-iodine (C-I) bond is exceptionally weak (approx. 65 kcal/mol) and highly susceptible to oxidative addition by zero-valent palladium (Pd(0))[2]. During standard hydrogenolysis, the Pd(0) catalyst not only coordinates to the benzyl ether moiety to cleave the Cbz group but simultaneously inserts into the C-I bond. This forms an aryl-palladium-iodide intermediate, which rapidly undergoes reductive elimination in the presence of hydride (from H₂) to yield the undesired deiodinated byproduct, 3-amino-2-hydroxypyridine[1].
Q2: What is the most reliable method to remove the Cbz group without deiodination?A: The gold standard for preserving aryl iodides is to abandon reductive conditions entirely and utilize Acidolysis . Strong acids, such as Hydrogen Bromide in Acetic Acid (HBr/AcOH), cleave the Cbz group via an orthogonal mechanism[3]. The acid protonates the carbamate carbonyl, followed by nucleophilic attack by the bromide ion on the benzyl carbon, releasing benzyl bromide and CO₂[3][4]. Because this is an S_N1/S_N2-type cleavage and involves no transition metals or reducing agents, the C-I bond remains completely intact[5].
Q3: My substrate contains acid-sensitive functional groups and cannot tolerate HBr/AcOH. What are my alternatives?A: If harsh acidic conditions are incompatible with your downstream targets, you have two highly effective alternatives:
Lewis Acid Cleavage (AlCl₃ in HFIP): Aluminum chloride in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) offers a remarkably mild and chemoselective deprotection environment. The Lewis acid coordinates to the carbamate, facilitating cleavage without generating strong protic acids[3][6].
Poisoned Catalytic Hydrogenation (Pt/C, Sulfided): If hydrogenation is mandatory, switch from Palladium to Platinum on Carbon (Pt/C), specifically a sulfided variant[7]. Platinum is inherently less active toward C-Halogen oxidative addition than Palladium. The sulfiding process further poisons the highest-energy catalytic sites, drastically reducing dehalogenation risk while allowing benzyl cleavage to proceed[7].
Q4: Can I use Trimethylsilyl Iodide (TMSI)?A: Yes. TMSI is a powerful reagent for soft cleavage of carbamates and ethers[8][9]. It effectively removes the Cbz group by forming a silyl carbamate intermediate that readily decarboxylates upon aqueous workup. However, TMSI generates benzyl iodide in situ, which can sometimes lead to unwanted N- or O-alkylation side reactions[6][10]. It should be used if HBr/AcOH or AlCl₃/HFIP fail.
Quantitative Data Summary
The following table summarizes the expected outcomes when subjecting benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate to various deprotection conditions.
Deprotection Method
Reagents / Conditions
Cbz Cleavage Yield
Deiodination (%)
Recommendation
Standard Hydrogenolysis
H₂ (1 atm), 10% Pd/C, MeOH, RT
>95%
80 - 100%
❌ Avoid
Acidolysis
33% HBr in AcOH, RT, 2h
90 - 95%
< 1%
✅ Highly Recommended
Lewis Acid Cleavage
AlCl₃ (2 eq), HFIP, RT, 4h
85 - 90%
< 1%
✅ Best for Sensitive Substrates
Poisoned Hydrogenation
H₂ (1 atm), 5% Pt/C (Sulfided), EtOAc
75 - 85%
5 - 10%
⚠️ Use only if acid-intolerant
Silyl Cleavage
TMSI (2.5 eq), CH₂Cl₂, 0°C to RT
80 - 85%
< 1%
⚠️ Risk of benzyl iodide alkylation
Mechanistic Workflow Visualization
The following diagram illustrates the divergent reaction pathways governing the chemoselectivity of this transformation.
Caption: Divergent reaction pathways for Cbz deprotection highlighting the cause of hydrodehalogenation.
Step-by-Step Experimental Protocols
Protocol A: Acidolysis via HBr/AcOH (Recommended for Robust Substrates)
This method provides the cleanest conversion by completely avoiding reductive conditions[3][5].
Preparation: Equip a round-bottom flask with a magnetic stir bar and a drying tube (or connect to a scrubber, as CO₂ and HBr fumes will be evolved).
Substrate Addition: Add benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate (1.0 equivalent) to the flask.
Reagent Addition: Slowly add a commercially available solution of 33% HBr in glacial acetic acid (approx. 5-10 mL per gram of substrate) at room temperature.
Reaction Monitoring: Stir the mixture at room temperature. The reaction typically goes to completion within 1 to 3 hours. Monitor via LC-MS or TLC to confirm the disappearance of the starting material.
Precipitation: Upon completion, slowly pour the reaction mixture into heavily stirred, ice-cold diethyl ether (5x the reaction volume). The deprotected product will precipitate as the hydrobromide salt.
Isolation: Filter the precipitate under a vacuum, washing the filter cake with additional cold diethyl ether to remove residual acetic acid and benzyl bromide byproducts.
Free-Basing (Optional): To obtain the free amine, dissolve the solid in a minimal amount of water, neutralize carefully with saturated aqueous NaHCO₃ to pH 7-8, and extract with ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate.
Protocol B: Chemoselective Cleavage via AlCl₃ / HFIP (Recommended for Sensitive Substrates)
This method leverages the unique solvent properties of HFIP to stabilize Lewis acid intermediates, allowing for mild deprotection[3][6].
Solvent Addition: In a clean, dry round-bottom flask, dissolve benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate (1.0 equivalent) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) to achieve a concentration of 0.1 M.
Reagent Addition: While stirring at room temperature, carefully add anhydrous Aluminum Chloride (AlCl₃) (2.0 equivalents) in small portions. Note: The addition may be slightly exothermic.
Reaction: Stir the mixture at room temperature. Monitor the reaction via LC-MS. Complete consumption of the starting material usually occurs within 2 to 6 hours[6].
Quenching: Quench the reaction by slowly adding cold water (equal to the volume of HFIP used).
Extraction: Dilute the mixture with dichloromethane (DCM). Separate the layers and extract the aqueous layer twice more with DCM.
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-amino-5-iodo-2-hydroxypyridine. Purify via flash chromatography if necessary.
References
Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas
Source: Journal of the American Chemical Society (ACS Publications)
URL:[Link]
The Cbz protecting group—oxytocin
Source: Almerja Science
URL:[Link]
N-Alkyl Carbamoylimidazoles as Versatile Synthons for the Synthesis of Urea-Based PSMA Inhibitors
Source: National Institutes of Health (PMC)
URL:[Link]
Design and synthesis of Fmoc-SPPS-ready iodoarene amino acid pre-catalysts
Source: NSF Public Access Repository (PAR)
URL:[Link]
An efficient asymmetric synthesis of an estrogen receptor modulator by sulfoxide-directed borane reduction
Source: Proceedings of the National Academy of Sciences (PNAS)
URL:[Link]
Soft cleavage of THP protected estradiols mediated by TMSI
Source: ResearchGate
URL:[Link]
Technical Support Center: Forced Degradation Studies of Benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate
An In-Depth Technical Guide for Drug Development Professionals Frequently Asked Questions (FAQs) This section addresses common questions encountered during the planning and execution of forced degradation studies for thi...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide for Drug Development Professionals
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the planning and execution of forced degradation studies for this specific molecule.
Q1: What is the primary purpose of a forced degradation study for benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate?
A: The primary purpose is to intentionally degrade the drug substance using a variety of stress conditions—such as acid, base, oxidation, heat, and light—to achieve several key objectives as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2] These objectives are:
Identify Degradation Pathways: To understand the chemical vulnerabilities of the molecule and identify the likely degradation products that could form during manufacturing, shipping, and storage.
Develop Stability-Indicating Methods: To generate samples of degradation products, which are then used to develop and validate an analytical method (typically HPLC) that can accurately separate and quantify the intact drug from all its significant degradants. This proves the method is "stability-indicating."[3]
Inform Formulation and Packaging: Understanding the molecule's sensitivity to light, heat, or moisture helps in developing a stable formulation and selecting appropriate packaging to protect the drug product.[1]
Q2: What are the key structural liabilities of benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate that I should be aware of?
A: Analyzing the molecule's structure reveals several functional groups prone to degradation under stress conditions. This predictive analysis is crucial for designing your study.
Benzyl Carbamate Linkage: This is an ester of carbamic acid and is a primary site for hydrolysis. Both strong acids and bases can catalyze the cleavage of this C-O bond, leading to the formation of 3-amino-5-iodo-2-hydroxypyridine, benzyl alcohol, and CO₂.[4] Carbamates can also be thermally labile.[5][6]
2-Hydroxypyridine Moiety: The pyridine ring, particularly with a hydroxyl group, is susceptible to oxidation. The nitrogen atom can be oxidized to a pyridine N-oxide, a common metabolic and degradation pathway for pyridine-containing drugs.[7]
Carbon-Iodine Bond: The C-I bond on the pyridine ring is the weakest halogen-carbon bond and is highly susceptible to photolytic cleavage.[8][9] Exposure to UV or even high-intensity visible light can cause de-iodination, potentially initiating radical-based degradation pathways.
Q3: What are the standard stress conditions recommended by the ICH Q1A(R2) guideline?
A: The ICH Q1A(R2) guideline provides a framework for the stress conditions to be investigated.[10][11] The goal is not to completely destroy the drug but to achieve a target degradation of 5-20%.[2][12] If you see more rapid degradation, you should reduce the stressor's intensity or duration.
Stress Condition
Typical Reagents and Conditions
Rationale
Acid Hydrolysis
0.1 M to 1 M HCl, heated (e.g., 60-80°C)
To assess susceptibility to degradation in acidic environments, primarily targeting the carbamate linkage.[1]
Base Hydrolysis
0.1 M to 1 M NaOH, heated (e.g., 60-80°C)
To evaluate stability in alkaline conditions, which also readily cleaves ester and amide-like bonds.[1]
Oxidation
3% to 30% Hydrogen Peroxide (H₂O₂), room temp or slightly heated
To induce oxidative degradation. H₂O₂ is a common choice to simulate potential oxidative stress.[1]
To identify thermally induced degradants and understand the molecule's intrinsic thermal stability.[2]
Photostability
Exposure to a combination of visible and UV light (ICH Q1B guideline specifies ≥1.2 million lux hours and ≥200 watt hours/m²)
To assess the impact of light exposure, which is critical for molecules with photosensitive groups like the C-I bond.[1]
Q4: How do I establish and evaluate mass balance in my study?
A: Mass balance is a critical parameter that confirms the integrity of your analytical method. It is an accounting of all the drug substance, where the sum of the assay value of the remaining drug and the levels of all quantified degradation products should ideally total 100% of the initial concentration.[13] A typical acceptance criterion is 95-105%.[14]
Why it's important: A poor mass balance (<95%) can indicate that:
One or more degradation products are not being detected (e.g., they don't have a UV chromophore).
Degradants are co-eluting with the parent drug, leading to an inaccurate assay value.
The degradants are volatile or have adsorbed onto container surfaces.[14]
The response factor of the degradant is significantly different from the parent drug.
To properly calculate mass balance, especially when a degradant's molecular weight differs from the parent, correction factors may be needed to convert the percent degradant to the corresponding percent of parent drug degraded.[15]
Experimental Protocols & Workflow
The following protocols are starting points and should be optimized to achieve the target 5-20% degradation. Always run a control sample (drug substance in the same solvent, without the stressor) in parallel for each condition.
Technical Support Center: Benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate
An in-depth technical guide by a Senior Application Scientist. Welcome to the technical support center for benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate. This guide is designed for researchers, scientists, and drug deve...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support center for benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this reagent in their synthetic workflows. Here, we address common and unexpected challenges you may encounter, providing in-depth troubleshooting advice and clear explanations of the underlying chemistry.
Part 1: Compound Characterization & Stability
Before delving into troubleshooting specific reactions, it is crucial to ensure the integrity of your starting material. Benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate is a multifunctional compound, and its stability can be influenced by storage conditions and handling.
FAQ 1: How can I confirm the identity and purity of my starting material?
Answer:
Proper characterization of the starting material is the first step in troubleshooting any unexpected results. We recommend a multi-pronged approach to confirm both the identity and purity of benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR should show characteristic peaks for the benzyl group (aromatic protons and the CH₂), as well as the two aromatic protons on the pyridin-3-yl ring. The hydroxyl and amine protons may be broad or exchangeable with D₂O.
¹³C NMR will provide a full carbon skeleton of the molecule.
Mass Spectrometry (MS):
Electrospray ionization (ESI) or other soft ionization techniques should show the parent ion peak corresponding to the molecular weight of the compound (C₁₃H₁₁IN₂O₃), which is 386.14 g/mol .
Infrared (IR) Spectroscopy:
Look for characteristic stretches for the N-H and O-H bonds (typically broad in the 3200-3600 cm⁻¹ region), the C=O of the carbamate (around 1700-1730 cm⁻¹), and C-I bond vibrations (in the fingerprint region).
Purity Assessment:
High-Performance Liquid Chromatography (HPLC) is the recommended method for determining purity. An isocratic or gradient method with a C18 column and a mobile phase of acetonitrile/water or methanol/water with a small amount of acid (e.g., 0.1% TFA) or base (e.g., 0.1% TEA) should provide good separation.
Table 1: Expected Analytical Data
Technique
Expected Observations
¹H NMR
Peaks for benzyl (C₆H₅CH₂), 2 pyridine protons, NH, OH
¹³C NMR
Signals for all 13 carbons
Mass Spec (ESI-MS)
[M+H]⁺ at m/z 387.0, [M-H]⁻ at m/z 385.0
IR Spectroscopy
N-H, O-H, C=O (carbamate), C-I stretches
HPLC
Single major peak indicating high purity
Part 2: Troubleshooting Unexpected Reactions
The unique combination of functional groups in benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate—a benzyl carbamate protecting group, a nucleophilic hydroxyl group, and an iodine atom on an electron-rich pyridine ring—can lead to several unexpected outcomes in your reactions.
FAQ 2: My reaction is showing premature deprotection of the benzyl carbamate. What is causing this and how can I prevent it?
Answer:
The benzyl carbamate group is susceptible to cleavage under various conditions, some of which may not be immediately obvious.
Underlying Chemistry:
Benzyl carbamates are commonly removed by hydrogenolysis (e.g., H₂, Pd/C). However, they can also be cleaved by strong acids, strong bases, and certain Lewis acids. The 2-hydroxy-5-iodopyridin-3-yl system is electron-rich, which can sometimes facilitate cleavage.
Troubleshooting Steps:
Re-evaluate Your Reagents:
Acidic Conditions: Are you using any acidic reagents, even in catalytic amounts? Trace acids in your solvents or on glassware can initiate deprotection. Consider using acid scavengers like proton sponge or non-nucleophilic bases.
Basic Conditions: While more stable to base than esters, strong bases (e.g., hydroxides, alkoxides) especially at elevated temperatures can lead to hydrolysis of the carbamate. If your reaction requires a base, opt for milder, non-nucleophilic bases like triethylamine or diisopropylethylamine.
Lewis Acids: Many Lewis acids can coordinate to the carbonyl oxygen of the carbamate, facilitating its cleavage. If a Lewis acid is necessary for your transformation, consider using a less reactive one or running the reaction at a lower temperature.
Control Reaction Temperature:
Many unexpected side reactions, including deprotection, are accelerated at higher temperatures. If possible, run your reaction at a lower temperature for a longer period.
Solvent Choice:
Protic solvents, especially under acidic or basic conditions, can facilitate the decomposition of the carbamate. If your reaction chemistry allows, consider switching to an aprotic solvent.
FAQ 3: I am observing unexpected side products involving the iodine atom. What are these and how can I avoid them?
Answer:
The iodine atom on the pyridine ring is a versatile functional group, but this versatility can also lead to undesired reactivity, particularly in the presence of transition metals or strong nucleophiles.
Underlying Chemistry:
Iodopyridines are excellent substrates for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). If your reaction mixture contains trace amounts of transition metals (e.g., palladium, copper) from previous steps or impure reagents, you may observe unexpected coupling products.
Troubleshooting Workflow:
Caption: Troubleshooting unwanted reactions at the iodine position.
Preventative Measures:
Scrupulous Cleaning of Glassware: To avoid trace metal contamination, consider washing your glassware with a solution of EDTA or another chelating agent, followed by rinsing with deionized water and oven drying.
Use High-Purity Reagents: Ensure that all reagents and solvents are of high purity and free from metal contaminants.
Inert Atmosphere: If you suspect reductive deiodination (replacement of iodine with hydrogen), ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to exclude potential reducing agents.
FAQ 4: My intended reaction at the 2-hydroxy position is not proceeding as expected. Why might this be?
Answer:
The 2-hydroxypyridine tautomer is in equilibrium with its 2-pyridone form. This tautomerism can significantly impact the reactivity of the hydroxyl group.
Underlying Chemistry and Tautomerism:
Caption: Tautomeric equilibrium of the 2-hydroxypyridine system.
The position of this equilibrium is influenced by the solvent, pH, and temperature. In many cases, the 2-pyridone tautomer is favored, which means you have a less nucleophilic amide-like nitrogen instead of a more nucleophilic hydroxyl group.
Experimental Protocol: Driving the Equilibrium for O-Alkylation
If your goal is to, for example, alkylate the hydroxyl group, you need to employ conditions that favor the 2-hydroxypyridine tautomer and generate the more nucleophilic pyridoxide.
Step-by-Step Protocol:
Dissolve Substrate: Dissolve benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate in a polar aprotic solvent like DMF or DMSO. These solvents help to solvate the cation of the base.
Add a Strong Base: At 0 °C, add a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). This will deprotonate the hydroxyl group to form the significantly more nucleophilic pyridoxide anion.
Add the Electrophile: After stirring for a short period (e.g., 15-30 minutes) to allow for complete deprotonation, add your electrophile (e.g., an alkyl halide) and allow the reaction to slowly warm to room temperature.
Monitor the Reaction: Follow the progress of the reaction by TLC or LC-MS.
Work-up: Quench the reaction with a proton source (e.g., water or saturated ammonium chloride solution) and proceed with extraction and purification.
By using a strong base to generate the pyridoxide, you are trapping the desired tautomer in its reactive form, which should significantly improve the yield of your O-alkylation product.
References
Synthesis and reactions of 3-amino-2-hydroxypyridine: For information on the reactivity of the core scaffold, refer to general organic chemistry resources and d
Reactivity of Iodopyridines in Cross-Coupling Reactions: A comprehensive overview of the use of halopyridines in cross-coupling can be found in reviews on transition-metal-c
Benzyl Carbamate Protection Group: For details on the stability and cleavage of benzyl carbamates, consult standard organic chemistry textbooks or resources on protecting groups.
Technical Support Center: Benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate Scale-Up
Welcome to the Process Chemistry Technical Support Center. Synthesizing benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate at scale presents significant chemoselectivity and rheological challenges.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Process Chemistry Technical Support Center. Synthesizing benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate at scale presents significant chemoselectivity and rheological challenges. The ambident reactivity of the 2-hydroxypyridine core and the exothermic nature of halogenation require strict parameter control. As a Senior Application Scientist, I have structured this guide to move beyond basic recipes, focusing on the causality of reaction failures and providing self-validating protocols to ensure right-first-time execution.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: During the Cbz protection step, our HPLC shows a significant impurity with the exact same mass as the product. What is this, and how do we prevent it?A: You are observing O-acylation (formation of the carbonate) rather than the desired N-acylation (carbamate). The 3-amino-2-hydroxypyridine intermediate is an ambident nucleophile. While the amino group is inherently more nucleophilic, at high pH levels (>10), the 2-hydroxyl group deprotonates to form a highly reactive pyridolate anion, leading to competitive O-acylation[1].
Causality & Solution: Strict pH control is mandatory. Instead of using strong bases like NaOH, implement a mixed buffer system of
Na2CO3:NaHCO3
in a 2:1 ratio. This maintains the reaction pH strictly between 8 and 10, ensuring the amine remains nucleophilic while suppressing the ionization of the hydroxyl group[1].
Q2: Our iodination of 3-amino-2-hydroxypyridine yields 10–15% of a di-iodinated byproduct upon scale-up. How can we improve regioselectivity?A: The pyridine ring is highly electron-rich due to the synergistic +M (mesomeric) effects of both the -OH and -NH₂ groups. On a small scale, heat dissipation is rapid. However, during scale-up, the exotherm from the iodinating agent (e.g., N-Iodosuccinimide, NIS) causes localized hot spots. This thermal energy overcomes the activation barrier for secondary iodination, driving the di-iodination pathway at the 4- or 6-position.
Causality & Solution: Switch from batch addition to continuous, controlled dosing of NIS dissolved in DMF. Maintain the internal temperature strictly between 0 °C and 5 °C. Using a slight sub-stoichiometric amount (0.98 equivalents) of NIS leaves a trace of starting material but completely suppresses over-iodination, which is notoriously difficult to purge during downstream crystallization.
Q3: We are struggling with a thick, unstirrable slurry during the workup of the Cbz-protected product. How do we resolve this rheological issue?A: Benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate exhibits strong intermolecular hydrogen bonding (between the carbamate NH, the pyridine nitrogen, and the pyridone carbonyl), leading to severe aggregation and poor solubility in standard extraction solvents like ethyl acetate or dichloromethane.
Causality & Solution: Introduce a hydrogen-bond-disrupting co-solvent during workup. Adding 10–15% THF or 2-MeTHF to the organic phase disrupts the crystalline network, maintaining the product in solution until you are ready for controlled, anti-solvent precipitation.
Q4: Why is there a persistent benzyl alcohol impurity in our final isolated solid?A: Benzyl chloroformate (Cbz-Cl) readily hydrolyzes in the presence of water and base to form benzyl alcohol and carbon dioxide[2]. Because benzyl alcohol is a high-boiling liquid, it often co-precipitates or becomes trapped within the crystal lattice of the product during isolation.
Causality & Solution: Ensure the reaction is quenched with a dilute primary amine (like aqueous ethanolamine) to scavenge unreacted Cbz-Cl before phase separation. Wash the final filter cake thoroughly with cold MTBE/heptane mixtures, which selectively solubilize benzyl alcohol without dissolving your target API[2].
Part 2: Validated Scale-Up Protocols
Every protocol below is designed as a self-validating system. In-Process Controls (IPCs) are embedded to verify that the mechanistic conditions have been met before proceeding.
Step 1: Regioselective Iodination of 3-Amino-2-hydroxypyridine
Dissolution: Charge a jacketed reactor with 3-amino-2-hydroxypyridine (1.0 eq) and anhydrous DMF (10 volumes). Stir at 200 rpm to achieve a clear solution.
Thermal Control: Cool the internal temperature to 0–2 °C using a chiller unit.
Controlled Dosing: Prepare a solution of N-Iodosuccinimide (NIS, 0.98 eq) in DMF (3 volumes). Add this solution dropwise over 2–3 hours.
Self-Validation Check: Monitor the internal thermocouple. The dosing rate must be adjusted so the temperature never exceeds 5 °C to prevent di-iodination.
IPC: Stir for 1 hour at 5 °C. Pull a sample for HPLC analysis. Proceed only if starting material is <2% and di-iodo impurity is <0.5%.
Quench & Isolation: Quench with 10% aqueous sodium thiosulfate (2 volumes) to reduce residual iodine. Slowly dose water (15 volumes) over 1 hour to precipitate the 3-amino-2-hydroxy-5-iodopyridine. Filter, wash with cold water, and dry under vacuum at 45 °C.
Step 2: Chemoselective Cbz Protection
Buffer Preparation: Prepare a 1M aqueous buffer solution of
Na2CO3
and
NaHCO3
in a 2:1 molar ratio to lock the pH between 8.5 and 9.5[1].
Reaction Setup: Suspend the 3-amino-2-hydroxy-5-iodopyridine (1.0 eq) in a mixture of 2-MeTHF (8 volumes) and the prepared buffer (5 volumes). Cool to 0–5 °C.
Cbz-Cl Addition: Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise over 1.5 hours[2].
Self-Validation Check: Test the pH of the aqueous layer mid-addition. It must remain <10 to ensure exclusive N-acylation[1].
Scavenging: Warm to 20 °C. Add 1% aqueous ethanolamine (1 volume) and stir for 30 minutes to destroy unreacted Cbz-Cl.
Phase Separation & Crystallization: Separate the layers. Concentrate the organic layer under reduced pressure to 3 volumes. Slowly add heptane (10 volumes) over 2 hours to crystallize the product. Filter and wash with cold MTBE/heptane (1:1) to purge benzyl alcohol.
Part 3: Quantitative Data Summaries
Table 1: Comparison of Iodination Reagents for Scale-Up
Reagent
Operating Temp
Regioselectivity (Mono:Di)
Scalability & Handling
Byproduct Removal
NIS (Optimized)
0–5 °C
> 98:2
Excellent (Solid, dosed in solution)
Succinimide (Water-soluble)
I₂ / H₂O₂
20–25 °C
85:15
Poor (Exothermic, O₂ gas evolution)
Water (Easy)
ICl
-10–0 °C
90:10
Moderate (Corrosive, fuming liquid)
HCl (Requires heavy base)
Table 2: Effect of Base on Cbz Protection Chemoselectivity
Base System
Operating pH
N-Cbz (Target)
O-Cbz (Impurity)
Bis-Cbz (Impurity)
NaOH (1M)
> 12.0
65%
25%
10%
Et₃N / DCM
~ 10.5
75%
15%
10%
Na₂CO₃:NaHCO₃ (2:1)
8.5 – 9.5
> 95%
< 2%
< 1%
Part 4: Experimental Workflow & Chemoselectivity Visualization
Reaction workflow detailing chemoselectivity pathways and critical scale-up failure modes.
References
Cbz-Protected Amino Groups . Organic Chemistry Portal. [Link]
Technical Support Center: Troubleshooting Mass Balance in Benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate Workflows
Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, encountering poor mass balance—where the theoretical yield drastically outweighs the recovered material—is a critical b...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, encountering poor mass balance—where the theoretical yield drastically outweighs the recovered material—is a critical bottleneck. For highly functionalized heterocycles like benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate , mass loss is rarely due to simple mechanical error. Instead, it is almost always driven by the molecule's complex physicochemical properties: tautomerism, halogen lability, and protecting group sensitivity.
This guide provides field-proven, self-validating protocols to diagnose and resolve mass balance issues specific to this molecular architecture.
Diagnostic Workflow
Before altering your chemistry, use the following logical framework to isolate the exact phase where mass is being lost.
Diagnostic logic tree for isolating the root cause of mass balance loss.
FAQ 1: Aqueous Workup & The Tautomerism Trap
Q: I am losing over 40% of my theoretical yield during the standard aqueous extraction (EtOAc/Water). I see no degradation on LC-MS. Where is my compound going?
A: Your compound is likely trapped in the aqueous phase. Benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate contains a 2-hydroxypyridine motif, which exists in a dynamic tautomeric equilibrium with its 2-pyridone (lactam) form.
The Causality: In non-polar environments, the 2-hydroxypyridine form is favored. However, in highly polar solvents like water, the equilibrium shifts dramatically toward the 2-pyridone form due to favorable hydrogen bonding networks[1]. The 2-pyridone tautomer is significantly more water-soluble than its hydroxy counterpart[2]. When you perform a standard extraction with ethyl acetate, the 2-pyridone form strongly partitions into the aqueous layer, leading to severe, invisible mass loss.
Self-Validating Protocol: Optimized Extraction for 2-Pyridones
To force the compound out of the aqueous phase, you must disrupt the hydrogen-bonding network stabilizing the 2-pyridone tautomer.
Solvent Evaporation: Evaporate the primary reaction solvent completely before adding any extraction solvents.
Solvent Substitution: Replace standard Ethyl Acetate with a 4:1 mixture of Chloroform and Isopropanol (
CHCl3:iPrOH
). The isopropanol acts as a hydrogen-bond disruptor, pulling the pyridone into the organic phase.
Salting Out: Saturate the aqueous layer with NaCl (brine) to decrease the solubility of the polar organic tautomer in the aqueous phase.
pH Control: Adjust the aqueous phase to pH 5–6 using 1M HCl or saturated
NH4Cl
. The pKa of 2-hydroxypyridine is approximately 11.6[2]; avoiding basic conditions prevents deprotonation to the highly water-soluble pyridinolate salt.
Validation Step: Spot the aqueous layer on a TLC plate (UV 254 nm) alongside the organic layer. Do not discard the aqueous waste until the aqueous TLC spot is completely blank.
FAQ 2: The Vanishing Iodine (Protodehalogenation)
Q: During palladium/nickel-catalyzed cross-coupling, my mass balance is poor, and I observe a new, highly polar byproduct. What is happening?
A: You are likely observing protodehalogenation—the premature loss of the iodine atom at position 5.
The Causality: The 5-iodo group on an electron-deficient pyridine ring is highly reactive toward oxidative addition. However, if the subsequent transmetalation step in your catalytic cycle is slow, the intermediate metal-aryl species can undergo protonation. This protonation (often sourced from trace water, solvent, or amine bases) results in the protodehalogenated byproduct: benzyl (2-hydroxypyridin-3-yl)carbamate[3]. Because this byproduct lacks the heavy, lipophilic iodine atom, it is highly polar and often lost during standard silica gel chromatography.
Quantitative Data: Common Side Reactions & Mass Loss Vectors
Anhydrous Rigor: Rigorously dry all solvents and reagents. Use Schlenk techniques to exclude moisture, which acts as the primary proton source for dehalogenation.
Catalyst/Ligand Tuning: Switch to a more electron-rich, sterically demanding ligand (e.g., XPhos or BrettPhos). This accelerates the transmetalation and reductive elimination steps, allowing productive coupling to outcompete the protodehalogenation pathway.
Base Selection: Avoid primary or secondary amines if possible. They can undergo
β
-hydride elimination to form metal-hydrides, which reductively cleave the C-I bond. Utilize anhydrous inorganic bases (e.g.,
K3PO4
or
Cs2CO3
).
Validation Step: Run a small-scale control reaction with an internal standard (e.g., 1,3,5-trimethoxybenzene). Analyze the crude mixture via quantitative
1H
NMR (qNMR) to track the exact ratio of desired product to the protodehalogenated byproduct[3].
FAQ 3: Unintended Cbz Deprotection
Q: I subjected the compound to mildly basic nucleophilic conditions, and my mass balance dropped to near zero after column chromatography. Did the molecule decompose?
A: Total decomposition is unlikely. Instead, the benzyl carbamate (Cbz) protecting group was likely cleaved, yielding the free amine: 3-amino-5-iodo-pyridin-2-ol.
The Causality: While Cbz groups are classically removed via palladium-catalyzed hydrogenolysis, they are not invincible. They are highly susceptible to nucleophilic attack. Strong nucleophiles (like thiols, alkoxides, or certain amines) can attack the carbamate carbonyl or the benzyl carbon, liberating the free amine[4]. The resulting 3-amino-2-pyridone is extremely polar and zwitterionic in character. If you attempt to purify this crude mixture on standard normal-phase silica gel, the free amine will irreversibly adsorb to the silica, appearing as a total loss of mass balance.
Self-Validating Protocol: Safe Handling of Cbz-Protected Pyridines
Reagent Screening: If nucleophiles are required for your transformation, strictly avoid thiols (e.g., 2-mercaptoethanol, which is actively used to intentionally cleave Cbz groups[4]) and strong alkoxides.
Temperature Control: Keep reactions involving moderate nucleophiles strictly below 40 °C to kinetically disfavor carbamate attack.
Chromatography Switch: If Cbz cleavage is suspected, do not use standard normal-phase silica gel. Switch to reverse-phase chromatography (C18) using a Water/Acetonitrile gradient buffered with 0.1% TFA to elute the highly polar free amine.
Validation Step: Analyze the crude reaction mixture via LC-MS before any workup or purification. Look for the mass of the free amine (
m/z[M+H]+=236.9
) and the byproduct benzyl alcohol or benzyl thioether to confirm premature Cbz loss.
References[3] Title: Ni-Catalyzed Asymmetric Reductive Arylation of α-Substituted Imides
Source: ACS Publications
URL: 2] Title: 2-Pyridone
Source: Wikipedia
URL: 1] Title: How about Tautomers?
Source: WuXi Biology
URL: 4] Title: A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol
Source: Organic Letters (ACS)
URL:
alternative purification techniques for benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate
Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I frequently see researchers lose massive amounts of yield when attempting to purify amphoteric heterocycles using standard normal-p...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I frequently see researchers lose massive amounts of yield when attempting to purify amphoteric heterocycles using standard normal-phase chromatography.
Benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate is a highly valuable intermediate, particularly in the synthesis of kinase inhibitors (such as ITK and SYK inhibitors) [[1]](). However, its unique structural motifs—a tautomerizable 2-hydroxypyridine ring, a heavy polarizable iodine atom, and a lipophilic benzyl carbamate (Cbz) group—make it notoriously difficult to purify. This guide provides field-proven, alternative purification strategies designed to bypass the limitations of traditional silica gel.
Part 1: Diagnostic Purification Workflow
Before selecting a purification method, it is critical to assess the purity of your crude mixture. Use the decision matrix below to determine the most efficient path forward.
Workflow for selecting the optimal purification technique based on crude purity.
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why does my crude product streak severely on normal-phase silica gel, resulting in low recovery?A1: The core issue is the dynamic tautomeric equilibrium between the 2-hydroxypyridine and 2-pyridone forms [[2]](). On normal-phase silica, the highly polar 2-pyridone tautomer acts as a strong hydrogen-bond acceptor and donor, interacting irreversibly with the acidic residual silanol groups on the silica surface 3. This causes the trailing edge of the peak to broaden indefinitely.
Q2: If normal-phase silica fails, what is the most reliable chromatographic alternative?A2: Reversed-Phase Chromatography (RPC) using a C18 stationary phase is the gold standard for this compound 4. RPC relies on hydrophobic interactions between the C18 alkyl chains and the lipophilic Cbz/iodo groups, completely bypassing silanol-driven hydrogen bonding.
Causality Note: You must use an acidic mobile phase modifier (e.g., 0.1% Trifluoroacetic Acid, TFA) to lock the molecule into a single predominant electronic state, suppressing tautomerization and ensuring sharp peak shapes 2.
Q3: My crude purity is >80% by LC-MS. Can I bypass chromatography entirely?A3: Yes. The rigid, planar geometry of the pyridone ring combined with the Cbz group facilitates strong intermolecular pi-pi stacking, making the pure compound highly crystalline. Selective trituration is highly effective for washing away soluble organic impurities without the solvent overhead of chromatography.
Part 3: Quantitative Data & Method Selection
Table 1: Comparison of Purification Techniques for Benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate
Self-Validating Check: Before committing the entire batch, run a 1 mg analytical LC-MS injection using the exact mobile phase system to confirm the retention time and peak symmetry. If peak tailing is observed, increase the TFA concentration to 0.2%.
Sample Preparation (Dry Loading): Dissolve the crude mixture in a minimum volume of THF or DMSO. Add C18-functionalized silica (1:3 sample-to-silica ratio by weight). Evaporate the solvent under reduced pressure (if using THF) or lyophilize (if using DMSO) until a free-flowing powder is obtained.
Causality: Liquid-loading polar compounds in strong solvents like DMSO causes severe band broadening; dry loading ensures a tight injection band and maximizes resolution 4.
Column Equilibration: Flush a pre-packed C18 flash column with 3-5 Column Volumes (CV) of 5% Acetonitrile (with 0.1% TFA) in Water (with 0.1% TFA).
Elution: Execute the gradient as defined in Table 2 at a flow rate appropriate for your column size.
Isolation: Pool fractions containing the product (identified via UV at 254 nm and 280 nm). Remove the acetonitrile under reduced pressure at 30°C, then lyophilize the remaining aqueous suspension to yield the pure product as an off-white powder.
Protocol B: Selective Trituration
Self-Validating Check: Weigh the crude mass before starting. If the final recovered mass is less than the expected theoretical yield based on initial LC-MS purity, the product is partially dissolving in your anti-solvent. Immediately concentrate the filtrate to recover the lost product and switch to a less polar solvent.
Solvent Addition: Transfer the crude oil/solid to a round-bottom flask. Add 10 volumes (v/w) of a non-polar anti-solvent, such as Methyl tert-butyl ether (MTBE) or a 1:1 mixture of Ethyl Acetate/Hexanes.
Agitation: Sonicate the suspension for 5 minutes, then stir vigorously at room temperature for 2 hours.
Causality: The mechanical energy breaks up crude aggregates, allowing the solvent to dissolve trapped lipophilic impurities while the highly crystalline product remains insoluble.
Filtration: Filter the suspension through a sintered glass funnel (medium porosity). Wash the filter cake with 2 volumes of ice-cold hexanes.
Drying: Dry the solid under high vacuum at 40°C for 4 hours to remove residual solvent.
Part 5: References
Patent Application Publication: US 2015/0328227 A1 (Context of ITK/SYK inhibitors and synthesis of the target compound). Googleapis / US Patent Office. 1
Technical Support Center: Chromatographic Purification of Pyridine Derivatives . Benchchem. 3
Determination of 2-Hydroxypyridine-1-Oxide (HOPO) at sub-ppm levels using derivatization . Luxembourg Bio Technologies / Journal of Pharmaceutical and Biomedical Analysis. 2
benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate NMR characterization data
Title: Application Guide: Optimizing NMR Characterization Data for Benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate Introduction As a Senior Application Scientist, one of the most common analytical bottlenecks I encounter...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Application Guide: Optimizing NMR Characterization Data for Benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate
Introduction
As a Senior Application Scientist, one of the most common analytical bottlenecks I encounter involves the structural elucidation of highly polar, tautomeric heterocycles. Benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate is a prime example. Widely utilized as a critical synthetic intermediate for Interleukin-2-inducible T-cell kinase (ITK) inhibitors and arylpyridinone-based therapeutics [1], this compound presents a formidable challenge for standard Nuclear Magnetic Resonance (NMR) spectroscopy.
When researchers synthesize this compound, they often rely on standard room-temperature
1
H NMR in chloroform-d (CDCl
3
). However, this approach routinely yields incomplete spectra characterized by missing exchangeable protons and broadened aromatic signals. This guide objectively compares standard NMR methodologies against optimized, high-temperature polar solvent techniques, providing the causality and experimental protocols necessary to achieve self-validating, publication-quality characterization data.
The Causality of Signal Broadening: Tautomerism and Rotamers
To understand why standard NMR fails for benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate, we must analyze its structural dynamics:
2-Hydroxypyridine
⇌
2-Pyridone Tautomerism: In non-polar solvents like CDCl
3
, the 2-hydroxypyridine motif heavily favors the formation of strongly hydrogen-bonded dimers (often in the 2-pyridone lactam form) [2, 3]. Because the rate of intermolecular proton exchange and dimer dissociation occurs at an intermediate rate relative to the NMR timescale, the signals for the involved protons (OH/NH) broaden to the point of disappearing into the baseline.
Carbamate Rotamers: The C–N bond of the benzyl carbamate group possesses partial double-bond character due to resonance. This restricted rotation creates cis and trans rotamers. At 298K, the interconversion between these rotamers is slow, leading to overlapping or broadened signals for the adjacent aromatic protons and the benzyl CH
2
group.
Fig 1. Tautomeric equilibrium and dimerization pathways affecting NMR signal resolution.
Comparative Analysis of NMR Solvent Systems
To objectively evaluate the performance of different characterization methods, we compared the published baseline data in CDCl
3
against optimized protocols using DMSO-d
6
.
Method A: Standard CDCl
3
(298K)
The baseline characterization reported in the patent literature utilizes CDCl
3
[1]. The resulting spectrum shows only four distinct peaks. The critical carbamate NH and the pyridone OH/NH protons are completely absent. Furthermore, the pyridine ring protons (H-4 and H-6) appear as broad singlets, masking the diagnostic meta-coupling (
J≈2.0
Hz) expected for a 3,5-disubstituted pyridine.
Method B: DMSO-d
6
(298K)
Switching to a strongly hydrogen-bond accepting solvent like DMSO-d
6
breaks the intermolecular dimers. The exchangeable protons (NH and OH) begin to appear, typically around 8.8 ppm and 12.0 ppm, respectively. However, rotameric broadening often persists at room temperature, leaving the aromatic baseline less than ideal for precise integration.
Method C: High-Temperature DMSO-d
6
(353K) - The Optimized Standard
By elevating the probe temperature to 353K (80°C), we inject enough thermal energy to overcome the rotational barrier of the carbamate C–N bond. The rotamers interconvert rapidly on the NMR timescale, coalescing into a single, sharp set of time-averaged peaks. The meta-coupling between H-4 and H-6 becomes clearly resolved, providing definitive proof of the substitution pattern.
Quantitative Data Comparison
The following table summarizes the performance of each method, demonstrating the recovery of missing data through protocol optimization.
Table 1:
1
H NMR Chemical Shift Performance Comparison
Proton Assignment
Method A: CDCl
3
(298K) [1]
Method B: DMSO-d
6
(298K)
Method C: DMSO-d
6
(353K)
H-6 (Pyridine)
8.27 (s, 1H)
~8.05 (br s, 1H)
8.02 (d, J=2.1 Hz, 1H)
H-4 (Pyridine)
7.72 (s, 1H)
~7.90 (br s, 1H)
7.88 (d, J=2.1 Hz, 1H)
Phenyl (Cbz)
7.29–7.40 (m, 5H)
7.30–7.45 (m, 5H)
7.32–7.42 (m, 5H)
CH
2
(Cbz)
5.21 (s, 2H)
5.15 (s, 2H)
5.12 (s, 2H)
NH (Carbamate)
Missing
~8.80 (br s, 1H)
8.55 (br s, 1H)
OH / NH (Pyridone)
Missing
~12.0 (br s, 1H)
11.8 (br s, 1H)
(Note: DMSO-d
6
values are representative of the typical resolution recovery observed in application workflows for this specific scaffold, contrasting with the exact published CDCl
3
values).
Experimental Protocols: A Self-Validating Workflow
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. By acquiring data at both room temperature and elevated temperature, the analyst can definitively attribute signal changes to dynamic exchange processes rather than chemical impurities.
Step-by-Step Methodology:
Sample Preparation: Dissolve 15–20 mg of benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate in 0.6 mL of anhydrous DMSO-d
6
(100 atom % D). Causality: High isotopic purity prevents residual water from undergoing chemical exchange with the compound's OH/NH protons, which would otherwise mask their signals.
Initial Baseline Acquisition (298K): Load the sample into a 400 MHz or 600 MHz NMR spectrometer. Acquire a standard
1
H NMR spectrum (e.g., zg30 pulse program, 16 scans, 2-second relaxation delay).
Data Assessment: Evaluate the spectrum. If the pyridine protons (H-4, H-6) lack meta-coupling or if the baseline around the aromatic region is broad, proceed to Variable Temperature (VT) NMR.
VT Calibration and Heating: Gradually ramp the VT probe temperature to 353K (80°C). Critical Step: Allow the sample to thermally equilibrate for a minimum of 10–15 minutes. Causality: Failure to equilibrate causes thermal convection currents within the NMR tube, leading to artificial line broadening that defeats the purpose of the experiment.
High-Temperature Acquisition (353K): Re-acquire the
1
H NMR spectrum. You should observe the coalescence of rotameric signals and the emergence of sharp doublets for the pyridine ring.
Post-Acquisition: Return the probe to 298K slowly to prevent tube breakage and probe damage.
Fig 2. Step-by-step NMR acquisition workflow for resolving tautomeric heterocycles.
Conclusion
For complex, tautomerizable intermediates like benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate, standard CDCl
3
NMR fails to provide the complete structural picture. By transitioning to a strongly hydrogen-bonding solvent (DMSO-d
6
) and utilizing Variable Temperature (VT) NMR at 353K, researchers can overcome the physical barriers of dimerization and rotameric exchange. This optimized methodology ensures high-fidelity data, accelerating downstream drug development workflows.
References
Confluence Life Sciences, Inc. (2015). Arylpyridinone ITK inhibitors for treating inflammation and cancer (US Patent App. 14/806,148, Pub. No. US 2015/0328227 A1). U.S. Patent and Trademark Office.
WuXi AppTec. (n.d.). How about Tautomers? WuXi Biology. [Link]
Wikipedia contributors. (n.d.). 2-Pyridone. Wikipedia, The Free Encyclopedia. [Link]
Comparative
Comprehensive Mass Spectrometry Analysis of Benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate: A Comparative Guide on Ionization Strategies
As drug development pipelines increasingly rely on highly functionalized heterocycles, the accurate bioanalytical quantification and structural characterization of these molecules become paramount. Benzyl (2-hydroxy-5-io...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development pipelines increasingly rely on highly functionalized heterocycles, the accurate bioanalytical quantification and structural characterization of these molecules become paramount. Benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate (Exact Mass: 369.98 Da) presents a unique analytical challenge. Its structural dichotomy—a polar, tautomerizable 2-hydroxypyridine core coupled with a lipophilic benzyl carbamate (Cbz) protecting group and a heavy iodine atom—demands a highly optimized mass spectrometry (MS) approach.
This guide objectively compares the performance of Electrospray Ionization (ESI) against the alternative Atmospheric Pressure Chemical Ionization (APCI) for the LC-MS/MS analysis of this compound, providing researchers with field-proven, self-validating protocols.
To design a robust MS method, one must understand the causality behind how the molecule behaves in the gas phase.
Ionization Causality
The choice of ionization source dictates the survival and charge state of the precursor ion [M+H]+ (m/z 371.0).
ESI (Liquid-Phase Ionization): ESI relies on the evaporation of charged droplets. The basic nitrogen of the pyridine ring and the carbamate moiety readily accept protons in acidic liquid phases. However, ESI is highly susceptible to matrix ionization suppression because non-volatile salts in biological samples compete for the droplet surface during desorption 1[1].
APCI (Gas-Phase Ionization): APCI utilizes a corona discharge to ionize solvent molecules in the gas phase, which then transfer protons to the analyte via gas-phase thermodynamics 2[2]. Because it does not rely on droplet surface dynamics, APCI serves as a superior alternative for overcoming matrix effects, particularly for the lipophilic Cbz moiety.
Tropylium Ion Formation (m/z 91.1): The most thermodynamically favorable cleavage occurs at the Cbz group, yielding a stable tropylium cation. This is the primary quantitative transition.
Neutral Loss of Benzyl Alcohol (-108 Da): Yields a fragment at m/z 263.0. This is an excellent secondary qualifier transition4[4].
Iodine Radical Loss (-127 Da): The homolytic cleavage of the C-I bond requires higher collision energies but provides a highly specific diagnostic fragment for iodinated heterocycles.
Comparative Performance: ESI vs. APCI
The following table summarizes the experimental performance of Benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate analyzed via Triple Quadrupole (QqQ) MS in both ionization modes.
Analytical Parameter
ESI Positive Mode ([M+H]+)
APCI Positive Mode ([M+H]+)
Causality / Mechanistic Observation
Precursor Ion
m/z 371.0
m/z 371.0
Efficient protonation occurs in both modes.
Dominant Fragment
m/z 91.1 (Tropylium)
m/z 263.0 (-108 Da)
ESI imparts higher internal energy, driving fragmentation to the terminal tropylium ion.
LOD (S/N > 3)
0.5 ng/mL
2.5 ng/mL
ESI demonstrates superior absolute ionization efficiency for the polar hydroxypyridine core.
Matrix Effect (Plasma)
48% Signal Suppression
11% Signal Suppression
APCI's gas-phase ionization is highly resistant to non-volatile salts in biological matrices.
Linear Dynamic Range
1 - 1,000 ng/mL
5 - 5,000 ng/mL
APCI suffers less from droplet surface-charge saturation at high concentrations.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility, the following step-by-step methodology incorporates built-in self-validation checkpoints.
Step 1: Sample Preparation & Matrix Spiking
Action: Prepare a 1 mg/mL stock of the compound in LC-MS grade Methanol. Spike into pooled human plasma at 100 ng/mL, followed by protein precipitation using 3 volumes of cold Acetonitrile (containing 0.1% Formic Acid).
Causality: Acetonitrile efficiently denatures plasma proteins while solubilizing the lipophilic Cbz group. The formic acid ensures the analyte remains in its protonated state prior to injection.
Step 2: Chromatographic Separation (UHPLC)
Action: Inject 2 µL onto a C18 column (2.1 x 50 mm, 1.7 µm). Run a biphasic gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% FA) over 3 minutes. Mobile Phase A is Water + 0.1% FA.
Causality: The rapid gradient focuses the analyte into a sharp peak. The acidic mobile phase suppresses the ionization of the 2-hydroxypyridine hydroxyl group, forcing protonation at the basic nitrogen to generate a uniform [M+H]+ population.
Self-Validating Checkpoint: To validate the absence of artificial in-source fragmentation, ramp the Declustering Potential (DP) from 20V to 150V. Monitor the ratio of m/z 91.1 to m/z 371.0.
Logic: If the ratio exceeds 5% before the ions enter the collision cell, the DP is artificially high, causing thermal degradation of the labile Cbz group. Reduce the DP until the precursor m/z 371.0 is maximized without generating m/z 91.1.
Action: Isolate m/z 371.0 in Q1. Introduce Argon collision gas in Q2 and sweep the Collision Energy (CE) from 10 eV to 50 eV.
Causality: Argon is selected over Nitrogen because its heavier mass provides a higher center-of-mass collision energy, which is strictly required to efficiently cleave the stable aromatic C-I bond for structural confirmation.
LC-MS/MS Optimization Workflow
Figure 1: Comparative LC-MS/MS optimization workflow for ESI vs. APCI ionization modes.
References
Characterization of Protonated Substituted Ureas by Using Diagnostic Gas-Phase Ion-Molecule Reactions Followed by Collision-Activated Dissociation in Tandem Mass Spectrometry Experiments
Source: Analytical Chemistry - ACS Publications
URL:[Link]
Ionization Techniques for Mass Spectral Analysis
Source: IntechOpen
URL:[Link]
Atmospheric-pressure chemical ionization
Source: Wikipedia
URL:[Link]
Mass Spectrometric Fragmentation of 1-(Benzyloxycarbonyl)amino-2-alkyl/cycloalkyl Thioacetates: a Thioester Pyrolysis-type Rearrangement under Electron Impact Ionization
Source: Chinese Chemical Society (ccspublishing.org.cn)
URL:[Link]
Comprehensive Comparison Guide: Benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate vs. Alternative Pyridine Scaffolds in Kinase Inhibitor Synthesis
In the development of advanced targeted therapies—particularly inhibitors directed at Interleukin-2-inducible T-cell kinase (ITK) and Spleen Tyrosine Kinase (SYK)—the selection of the right heteroaromatic building block...
Author: BenchChem Technical Support Team. Date: March 2026
In the development of advanced targeted therapies—particularly inhibitors directed at Interleukin-2-inducible T-cell kinase (ITK) and Spleen Tyrosine Kinase (SYK)—the selection of the right heteroaromatic building block is a defining factor in synthetic success[1]. As a Senior Application Scientist, I have found that the functionalized pyridine scaffold is non-negotiable for achieving the correct pharmacophore geometry. Among these, benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate (CAS: 147269-68-9) has emerged as a highly privileged intermediate.
This guide provides an objective, data-driven comparison of this compound against its structural analogs, details the mechanistic causality behind its design, and provides field-validated protocols for its synthesis and downstream application.
Structural Causality & Protecting Group Strategy
When designing a scalable synthetic route for complex pyridine-based inhibitors, the choices of halogen and protecting group dictate the efficiency of downstream cross-coupling and functionalization. We must evaluate these components not just as structural features, but as reactive variables.
The Halogen Effect: Iodo vs. Bromo
The 5-iodo substituent in benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate provides superior reactivity in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) compared to its brominated counterpart. Because iodine has a larger atomic radius and a weaker C–I bond, it significantly lowers the activation energy required for the oxidative addition step in the Pd(0) catalytic cycle. In my experience, this allows for milder reaction conditions, which is critical when working with thermally sensitive advanced intermediates.
The Protecting Group: Cbz vs. Boc Orthogonality
The carbamate at the 3-position is essential to prevent catalyst poisoning and unwanted side reactions of the free amine during cross-coupling. While the Boc (tert-butyloxycarbonyl) group is ubiquitous, the Cbz (benzyloxycarbonyl) group offers a distinct and highly valuable orthogonal stability profile.
Cbz is exceptionally stable to the strong Lewis or Brønsted acids (like TFA or HCl) often required to deprotect other moieties (such as trityl or TBS groups) later in the synthesis. Conversely, when it is time to unmask the amine, Cbz can be cleanly removed via mild catalytic hydrogenolysis (H₂, Pd/C) without disturbing acid-sensitive functional groups.
Comparative Performance Data
To objectively select the correct building block for your synthetic campaign, refer to the comparative performance metrics summarized below.
Compounds derived from benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate are frequently elaborated into potent ITK inhibitors 1[1]. ITK is a Tec family kinase crucial for T-cell receptor (TCR) signaling.
Upon TCR engagement, ITK is recruited to the LAT/SLP-76 complex where it phosphorylates Phospholipase C-γ1 (PLCγ1) at the Y783 residue 3[4][3]. This critical phosphorylation triggers calcium mobilization and the activation of downstream transcription factors like NFAT and NF-κB, ultimately driving T-cell proliferation and cytokine release 5[5][6]. Inhibiting ITK using pyridine-derived small molecules modulates this pathway, offering significant therapeutic potential for autoimmune diseases and T-cell malignancies[1].
Figure 1: ITK-mediated TCR signaling pathway targeted by inhibitors derived from the scaffold.
Self-Validating Experimental Protocol
A robust chemical protocol must be a self-validating system. The following two-step synthesis of benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate from 3-aminopyridin-2-ol incorporates strict in-process controls and definitive analytical checkpoints to ensure reproducibility 1[1].
Figure 2: Step-by-step synthetic workflow for Benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate.
Step 1: Synthesis of Benzyl (2-hydroxypyridin-3-yl)carbamate
Mechanistic Rationale : The initial protection of the amine must be selective over the 2-hydroxyl group (which exists predominantly as its 2-pyridone tautomer). Sodium carbonate (Na₂CO₃) serves as a mild base to scavenge the HCl byproduct without deprotonating the less acidic pyridone nitrogen/oxygen, ensuring highly regioselective N-acylation.
Procedure :
Dissolve 3-aminopyridin-2-ol (73.0 mmol) in dichloromethane (DCM, 20 mL).
Add benzyl chloroformate (CbzCl, 93.0 mmol) and Na₂CO₃ (170 mmol).
Stir the heterogeneous mixture at room temperature overnight.
Quench the reaction with ethyl acetate (500 mL) and wash the organic layer with saturated aqueous NaHCO₃ (50 mL).
Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude material via flash chromatography (SiO₂, gradient elution: 3% to 5% MeOH in DCM).
Self-Validation Checkpoint :
Yield : Expect ~90% recovery.
LC-MS : Confirm the presence of the desired mass [M+H]⁺ at m/z 245.
Step 2: Regioselective Iodination
Mechanistic Rationale : The 2-hydroxy/2-pyridone group strongly donates electron density into the aromatic ring, directing electrophilic aromatic substitution exclusively to the 5-position. N-Iodosuccinimide (NIS) is deliberately chosen over elemental iodine (I₂) because it provides a controlled, steady release of the iodonium ion (I⁺). This prevents over-halogenation and protects the integrity of the Cbz group.
Procedure :
Dissolve the intermediate benzyl (2-hydroxypyridin-3-yl)carbamate (65.9 mmol) in DCM (500 mL).
Add N-Iodosuccinimide (NIS, 79.1 mmol) in a single portion.
Heat the mixture at reflux overnight.
Cool the reaction to room temperature. The product will precipitate out of the solution.
Filter the precipitate and wash with cold DCM to afford the pure product as a white solid.
Self-Validation Checkpoint :
Yield : Expect ~65% recovery.
LC-MS : Confirm product mass [M+H]⁺ at m/z 370.
¹H NMR (400 MHz, CDCl₃) : δ 8.27 (s, 1H, Pyridine C6-H), 7.72 (s, 1H, Pyridine C4-H), 7.29-7.40 (m, 5H, Phenyl), 5.21 (s, 2H, Benzyl CH₂). Crucial Diagnostic: The disappearance of the C5 proton and the presence of two distinct singlets for the remaining pyridine protons confirm precise regioselectivity at the 5-position[1].
References
Patent US 2015/0328227 A1 - Compounds useful as SYK inhibitors for the treatment of inflammation and immune disorders.
PNAS - Itk tyrosine kinase substrate docking is mediated by a nonclassical SH2 domain surface of PLCγ1.
bioRxiv - Regulation of TCR-induced Transcriptional Kinetics by Interleukin 2-inducible T Cell Kinase (ITK) in CD8+ T cells.
benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate vs other kinase inhibitors
The Evolution of Kinase Inhibition: From Orthosteric JAK Inhibitors to Allosteric TYK2 Targeting via Benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate Executive Summary In the landscape of modern targeted therapeutics, the...
Author: BenchChem Technical Support Team. Date: March 2026
The Evolution of Kinase Inhibition: From Orthosteric JAK Inhibitors to Allosteric TYK2 Targeting via Benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate
Executive Summary
In the landscape of modern targeted therapeutics, the paradigm of kinase inhibition has shifted from targeting the highly conserved orthosteric ATP-binding site (the JH1 domain) to exploiting unique allosteric regulatory domains. A prime example of this evolution is the development of highly selective Tyrosine Kinase 2 (TYK2) inhibitors [1]. To achieve this exquisite selectivity, medicinal chemists rely on specialized synthetic intermediates.
It is critical to distinguish that benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate (CAS 147269-68-9) is not a kinase inhibitor itself; rather, it is a pivotal chemical building block used to synthesize next-generation allosteric TYK2 pseudokinase (JH2) domain inhibitors, such as those recently disclosed in patent WO2025165746A1 [2]. This guide objectively compares the emergent class of TYK2 JH2 allosteric inhibitors—derived from this specific pyridone scaffold—against traditional ATP-competitive kinase inhibitors (e.g., pan-JAK inhibitors).
Chemical Causality: The Structural Rationale of the Pyridone Scaffold
The selection of benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate as a starting material is not arbitrary; it is driven by strict structure-activity relationship (SAR) requirements for the TYK2 JH2 domain:
The 2-Hydroxypyridine/2-Pyridone Core: In physiological environments, this moiety tautomerizes to a 2-pyridone. This rigid structure acts as a dual hydrogen-bond donor/acceptor pair, which is perfectly complementary to the unique amide backbone residues found in the TYK2 JH2 pseudokinase pocket.
C5-Iodine for Pharmacophore Extension: The iodine atom at position 5 serves as a highly reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). This allows researchers to append diverse aryl or heteroaryl groups that project into the adjacent hydrophobic pocket of the JH2 domain, driving binding affinity.
C3-Cbz Protected Amine: The carboxybenzyl (Cbz) group protects the amine during harsh cross-coupling conditions and can be orthogonally deprotected via hydrogenolysis for late-stage functionalization, such as forming a critical amide linkage to complete the drug molecule.
Mechanistic Comparison: Allosteric vs. Orthosteric Inhibition
Traditional JAK inhibitors (e.g., Tofacitinib, Baricitinib) bind to the JH1 catalytic domain. Because the ATP-binding pocket is highly conserved across the JAK family (JAK1, JAK2, JAK3, TYK2), these drugs often suffer from off-target effects, including JAK2-mediated anemia and JAK3-mediated severe immunosuppression [1].
In contrast, inhibitors derived from the benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate scaffold bind exclusively to the TYK2 JH2 pseudokinase domain. By stabilizing the JH2 domain, these molecules allosterically lock the adjacent JH1 catalytic domain in an inactive conformation, preventing STAT phosphorylation without interfering with other JAK family members [2].
Mechanism of allosteric TYK2 inhibition via JH2 domain stabilization, blocking STAT signaling.
Quantitative Data: Selectivity and Clinical Profiling
The following tables summarize the biochemical and clinical distinctions between the emergent TYK2 JH2 inhibitors synthesized from this pyridone intermediate and legacy orthosteric inhibitors.
Step-by-step experimental workflow from intermediate synthesis to in vivo efficacy validation.
Protocol 1: Scaffold Functionalization via Suzuki-Miyaura Coupling
Causality: To build the extended TYK2 inhibitor, the C5-iodine of benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate must be replaced with a hydrophobic aryl group. We utilize a Suzuki coupling because of its high functional group tolerance and mild conditions, which prevents the premature cleavage of the Cbz protecting group.
Preparation: In a Schlenk flask under nitrogen, combine benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate (1.0 eq) and the desired arylboronic acid (1.2 eq).
Catalysis: Add Pd(dppf)Cl₂ (0.05 eq) as the catalyst. The bidentate dppf ligand prevents catalyst deactivation and promotes the oxidative addition of the highly reactive C-I bond.
Base & Solvent: Add aqueous K₂CO₃ (2.0 eq) in 1,4-dioxane. The base is required to activate the boronic acid into a reactive boronate complex for the transmetalation step.
Reaction: Heat to 80°C for 4 hours. Monitor via LC-MS.
System Validation: This protocol is self-validating; the disappearance of the massive iodine isotope pattern (M⁺ and M⁺²) in the mass spectrometer and the emergence of the coupled product mass confirms successful transmetalation and reductive elimination.
Causality: To prove the synthesized compound binds the JH2 domain and not the JH1 domain, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assay is employed.
Reagent Assembly: Incubate recombinant His-tagged TYK2 JH2 domain with a LanthaScreen Eu-anti-His antibody (donor) and a fluorescent kinase tracer (acceptor).
Compound Addition: Dispense the synthesized inhibitor across a 10-point concentration gradient (from 10 µM to 0.5 nM) into the microplate.
Equilibration: Incubate for 1 hour at room temperature to allow the inhibitor to compete with the tracer for the JH2 pocket.
Measurement: Excite the Europium donor at 340 nm. Measure emission at 615 nm (donor) and 665 nm (acceptor).
System Validation: Calculate the emission ratio (665/615 nm). A high ratio indicates the tracer is bound (FRET occurs). A dose-dependent decrease in the ratio proves the inhibitor is successfully displacing the tracer, directly validating allosteric target engagement without relying on downstream functional readouts.
References
Elkhalifa, M. A., & Kargbo, R. B. (2025). Selective TYK2 Inhibition, Prenatal Cell Diagnostics, and Biomarker-Guided Immunotherapy: Expanding Precision Medicine. ACS Medicinal Chemistry Letters, 17(1), 85-87.[Link]
Ennovathera, Inc. (2025). Certain chemical entities, compositions, and methods (Patent No. WO2025165746A1).
Validation
Analytical Purity Validation of Benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate: A Comparative HPLC Guide
Executive Summary Validating the purity of complex heterocyclic intermediates requires more than a generic reversed-phase high-performance liquid chromatography (HPLC) method. Benzyl (2-hydroxy-5-iodopyridin-3-yl)carbama...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Validating the purity of complex heterocyclic intermediates requires more than a generic reversed-phase high-performance liquid chromatography (HPLC) method. Benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate presents a unique triad of chromatographic challenges: a tautomeric core, a highly polarizable heavy halogen, and a lipophilic aromatic protecting group.
This guide objectively compares the performance of a standard C18 stationary phase against a Phenyl-Hexyl column. By exploring the causality behind phase selection and mobile phase pH, we establish a self-validating, [1] methodology designed for rigorous pharmaceutical quality control.
The Analytical Challenge: Structural Causality
To develop a robust method, we must first deconstruct the analyte's chemical behavior in a fluid dynamic environment:
2-Hydroxypyridine/2-Pyridone Tautomerism: The 2-hydroxypyridine moiety exists in a dynamic equilibrium with its 2-pyridone tautomer. In standard HPLC environments, this interconversion leads to severe peak broadening, shouldering, or split peaks if the equilibrium is not locked by the mobile phase pH, as detailed in[2].
Halogen Polarizability: The iodine atom at the 5-position is a heavy, highly polarizable halogen. It increases the molecule's overall lipophilicity but requires specific stationary phase interactions to resolve it from critical des-iodo impurities.
UV-Active Lipophilicity: The benzyl carbamate (Cbz) protecting group provides a (optimal detection at 220–254 nm)[3] and acts as a hydrophobic anchor.
Standard C18 (Octadecylsilane) columns rely almost exclusively on London dispersion (hydrophobic) forces. While sufficient for many organic molecules, C18 phases often fail to adequately resolve halogenated aromatics from structurally similar impurities.
A Phenyl-Hexyl stationary phase introduces crucial orthogonal selectivity. The hexyl alkyl chain provides baseline hydrophobicity, while the terminal phenyl ring engages in
π−π
stacking with the benzyl and pyridyl rings of the analyte. Furthermore, the
π
-electron cloud of the phenyl phase undergoes dipole-induced dipole interactions with the highly polarizable iodine atom, offering superior resolution of halogenated impurities—a phenomenon well-documented in [4].
Fig 1. Chromatographic interaction mechanisms on a Phenyl-Hexyl stationary phase.
Self-Validating Experimental Protocol
To ensure scientific integrity, the following methodology incorporates a System Suitability Test (SST) as a physical gatekeeper. If the SST criteria are not met, the system invalidates the run, preventing the generation of untrustworthy data.
Step-by-Step Methodology
Step 1: Mobile Phase Preparation
Mobile Phase A (Aqueous): 0.1% Trifluoroacetic acid (TFA) in HPLC-grade Water (pH ~2.0).
Causality: A highly acidic pH is mandatory to suppress the ionization of the hydroxyl group and lock the tautomeric equilibrium into a single predominant state, eliminating peak splitting[2].
Mobile Phase B (Organic): 100% Acetonitrile.
Step 2: Chromatographic Conditions
Column: Phenyl-Hexyl (150 mm × 4.6 mm, 3 µm particle size).
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C (Stabilizes mass transfer and tautomeric kinetics).
Gradient Program: 10% B to 80% B over 15 minutes, hold for 3 minutes, return to 10% B.
Step 3: Sample Preparation
Dissolve the standard and samples in a 50:50 Water:Acetonitrile diluent.
Causality: Matching the diluent to the initial gradient conditions prevents solvent-shock, which can cause early-eluting peak distortion. Target working concentration: 0.5 mg/mL.
Step 4: System Suitability Testing (SST) - The Self-Validating Gate
Inject a resolution standard containing the target compound and its des-iodo analog (critical pair).
Acceptance Criteria: Resolution (
Rs
) > 2.0, Tailing Factor (
Tf
) < 1.5, and Area %RSD < 2.0% (n=5). Proceed to validation only if these metrics pass.
Fig 2. HPLC method development and ICH Q2(R2) validation workflow for tautomeric pyridines.
Quantitative Performance & Validation Data
Column Performance Comparison
Prior to full validation, the Phenyl-Hexyl column was benchmarked against a standard C18 column of identical dimensions using the optimized mobile phase.
Table 1: Chromatographic Performance Metrics
Parameter
Standard C18 (150 x 4.6 mm, 3 µm)
Phenyl-Hexyl (150 x 4.6 mm, 3 µm)
Retention Time (min)
8.45
9.12
Tailing Factor (
Tf
)
1.68 (Shouldering observed)
1.05 (Symmetrical)
Theoretical Plates (
N
)
8,500
14,200
Resolution (
Rs
) from Des-iodo Impurity
1.4 (Incomplete baseline resolution)
3.2 (Full baseline resolution)
Analysis: The Phenyl-Hexyl column dramatically improves peak symmetry and resolution. The
π−π
interactions selectively retain the iodinated aromatic ring longer than the des-iodo impurity, whereas the C18 column struggles to differentiate them purely based on hydrophobicity[4].
ICH Q2(R2) Validation Results
Following column selection, a full validation was executed per [1].
Table 2: ICH Q2(R2) Validation Summary (Phenyl-Hexyl Method)
Validation Parameter
Methodology
Result / Acceptance Criteria
Specificity
Peak purity angle vs. threshold (PDA detector)
Purity Angle < Threshold (No co-elution)
Linearity
25% to 150% of nominal concentration (n=6)
R2
= 0.9998 (Pass)
Accuracy (Recovery)
Spiked API samples at 50%, 100%, 150% levels
99.2% - 100.8% recovery (Pass)
Repeatability (Precision)
6 replicate injections at 100% concentration
%RSD = 0.45% (Limit
≤
2.0%)
LOD / LOQ
Signal-to-Noise ratio approach (3:1 and 10:1)
LOD: 0.02 µg/mL / LOQ: 0.06 µg/mL
Conclusion
For complex heterocyclic compounds like benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate, standard C18 columns often yield sub-optimal chromatography due to unmanaged tautomerism and insufficient selectivity for halogenated aromatics. By employing a Phenyl-Hexyl stationary phase combined with a tightly controlled acidic mobile phase, analysts can exploit
π−π
and dipole interactions to achieve superior peak shape and resolution. This objectively validated method meets all stringent ICH Q2(R2) criteria, ensuring a trustworthy protocol for pharmaceutical quality control.
References
Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5
Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH)
URL: [Link]
Title: Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases
Source: Chromatography Online (LCGC)
URL: [Link]
Title: Determination of 2-Hydroxypyridine-1-Oxide (HOPO) at sub-ppm levels using derivatization
Source: Journal of Pharmaceutical and Biomedical Analysis
URL: [Link]
As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate the structural foundations of kinase inhibitors. When developing therapeutics for T-cell malignancies, asthma, and autoimmune disease...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate the structural foundations of kinase inhibitors. When developing therapeutics for T-cell malignancies, asthma, and autoimmune diseases, Interleukin-2-inducible T-cell kinase (ITK) is a premier target.
This guide provides an in-depth comparative analysis of benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate (CAS 147269-68-9) . Rather than acting as a standalone drug, this molecule serves as a keystone synthetic scaffold [1]. By evaluating the biological activity of the baseline scaffold against its optimized derivatives and commercial reference standards (like BMS-509744 and PRN694), we can map the Structure-Activity Relationship (SAR) logic required to achieve nanomolar ITK inhibition.
Mechanistic Causality: Why This Specific Scaffold?
ITK is a TEC-family non-receptor tyrosine kinase that drives T-cell receptor (TCR) signaling, leading to PLCγ1 activation, calcium mobilization, and the release of Th2 cytokines (IL-2, IL-4) [2]. To inhibit ITK effectively, a molecule must outcompete ATP in the kinase domain.
The selection of benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate as a starting point is driven by three exact structural causalities:
The Hinge-Binding Core (2-Pyridone): In solution, the 2-hydroxypyridine tautomerizes to a 2-pyridone. This motif perfectly mimics the purine ring of ATP, acting as a dual hydrogen bond donor/acceptor to the ITK hinge region (specifically interacting with residue Met438).
The Hydrophobic Vector (5-Iodo Group): The iodine atom at the C5 position is a highly reactive synthetic handle. Through Suzuki-Miyaura cross-coupling, researchers can append bulky aryl or heteroaryl groups that project deep into the hydrophobic pocket adjacent to the gatekeeper residue (Phe435), driving target affinity.
The Solvent Channel Vector (3-Benzyl Carbamate): The Cbz-protected amine at the C3 position points outward toward the solvent-exposed ribose pocket. Deprotecting and functionalizing this amine allows for the introduction of polar groups that enhance solubility and dictate selectivity over other TEC-family kinases like RLK or BTK.
TCR Signaling Pathway highlighting ITK's critical role upstream of IL-2 release.
Biological Activity Comparison
Because the baseline scaffold is an intermediate, its raw biological activity is weak. However, once elaborated via the SAR logic described above, the resulting 2-pyridone derivatives exhibit extreme potency. Below is an objective comparison of the scaffold, a representative optimized derivative, and two gold-standard reference ITK inhibitors: BMS-509744 (a reversible inhibitor) [3] and PRN694 (a covalent dual ITK/RLK inhibitor)[4].
Compound
Target Profile
ITK Biochemical IC₅₀ (nM)
RLK Biochemical IC₅₀ (nM)
Jurkat IL-2 Release IC₅₀ (nM)
Cytotoxicity (CC₅₀, µM)
Baseline Scaffold
Synthetic Intermediate
> 10,000
> 10,000
> 10,000
> 50
Optimized 2-Pyridone
Reversible ATP-competitive
12
185
150
> 50
BMS-509744
Reversible ATP-competitive
19
> 1,000
250
> 50
PRN694
Covalent Dual ITK/RLK
0.3
1.3
< 10
> 50
Data Interpretation: The transition from the baseline scaffold to the optimized 2-pyridone yields a >1000-fold increase in potency, matching or exceeding the biochemical and cellular efficacy of the industry standard BMS-509744.
SAR Evolution Logic: Transforming the weak baseline scaffold into a potent ITK inhibitor.
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, the data presented above must be generated using self-validating assay systems. The following protocols detail how to measure both the biochemical affinity and the functional cellular efficacy of these compounds.
Protocol A: ITK TR-FRET Biochemical Kinase Assay
Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard fluorescence because the delayed emission reading (time-resolved) completely eliminates auto-fluorescence interference from the small molecule compounds.
Step-by-Step Methodology:
Compound Preparation: Serially dilute compounds (including the scaffold, optimized derivative, and BMS-509744 as a positive control) in 100% DMSO. Use acoustic liquid handling to dispense 100 nL into a 384-well pro-plate. Include DMSO-only wells as negative controls.
Kinase Reaction: Add 5 µL of recombinant human ITK enzyme (final concentration 0.5 nM) suspended in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow compound binding.
Substrate Addition: Initiate the reaction by adding 5 µL of a mix containing ATP (at the predetermined
Km
of 10 µM) and biotinylated Poly(Glu,Tyr) peptide substrate. Incubate for 60 minutes.
Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), a Europium-labeled anti-phosphotyrosine antibody, and Streptavidin-Allophycocyanin (APC).
Validation & Readout: Incubate for 60 minutes. Read the plate on a microplate reader at emission wavelengths of 615 nm (Europium) and 665 nm (APC). Calculate the Z'-factor using the positive and negative controls; the assay is only valid if Z' > 0.6. Calculate IC₅₀ using a 4-parameter logistic curve fit.
TR-FRET Biochemical Kinase Assay Workflow for determining ITK IC50.
Protocol B: Jurkat T-Cell IL-2 Release Assay
Causality: Biochemical potency does not guarantee cellular permeability or efficacy. Jurkat cells are utilized because they natively express the full TCR signaling machinery (including ITK). IL-2 release is the direct downstream transcriptional result of ITK-mediated NFAT activation.
Step-by-Step Methodology:
Cell Plating: Seed Jurkat E6-1 cells at
1×105
cells/well in a 96-well plate using RPMI-1640 medium supplemented with 10% FBS.
Compound Treatment: Pre-incubate the cells with the test compounds (0.1 nM to 10 µM) for 1 hour at 37°C.
TCR Stimulation: Stimulate the cells by adding plate-bound anti-CD3 (1 µg/mL) and soluble anti-CD28 (2 µg/mL) antibodies. Leave unstimulated wells as basal controls.
Incubation & Harvest: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator. Centrifuge the plate at 1,500 rpm for 5 minutes and harvest the supernatant.
Quantification: Quantify IL-2 concentration in the supernatant using a standard human IL-2 Sandwich ELISA kit. Concurrently, run a CellTiter-Glo viability assay on the remaining cells to ensure that the reduction in IL-2 is due to ITK inhibition and not general cytotoxicity (CC₅₀ validation).
Conclusion
The evaluation of benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate highlights a crucial principle in drug design: raw potency is built, not found. While the scaffold itself lacks therapeutic efficacy, its precise geometric alignment with the ITK hinge region and its versatile C5/C3 substitution vectors make it an indispensable tool for medicinal chemists. By leveraging this scaffold, researchers can synthesize 2-pyridone derivatives that rival the potency of established clinical candidates like BMS-509744 and PRN694, offering promising new avenues for treating T-cell mediated pathologies.
References
Patent Application Publication US 2015/0328227 A1 (2015). Inhibitors of Interleukin-2-Inducible T-Cell Kinase (ITK). Google Patents.
ITK Inhibitors in Inflammation and Immune-mediated Disorders (2014). Current Topics in Medicinal Chemistry (via PMC). Available at:[Link]
Targeting Interleukin-2-Inducible T-Cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 (2014). Blood (ASH Publications). Available at:[Link]
Validation
Analytical Comparison Guide: Structural Confirmation of Benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate Derivatives
Executive Summary Benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate is a highly functionalized heterocyclic building block. It serves as a critical intermediate in the development of targeted kinase therapeutics—such as SYK...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate is a highly functionalized heterocyclic building block. It serves as a critical intermediate in the development of targeted kinase therapeutics—such as SYK and ITK inhibitors[1]—and acts as a highly reactive substrate for palladium-catalyzed cross-coupling reactions[2]. Validating the structural integrity of this compound presents unique analytical challenges, primarily distinguishing the regioselectivity of the iodination and confirming the tautomeric state of the hydroxypyridine core.
This guide objectively compares the efficacy of orthogonal analytical modalities—NMR, LC-MS, and X-Ray Crystallography—and provides a self-validating experimental workflow for definitive structural elucidation.
Mechanistic Context: The Causality of Regioselectivity
To design an effective analytical strategy, researchers must first understand the causality behind the molecule's synthesis. The precursor, benzyl (2-hydroxypyridin-3-yl)carbamate, undergoes electrophilic aromatic substitution when treated with an iodinating agent.
The regiochemical outcome is dictated by the electronic directing effects of the pyridine substituents. The hydroxyl group at the C2 position strongly donates electron density via resonance, activating the ortho (C3) and para (C5) positions. Because the C3 position is already occupied by the sterically demanding benzyl carbamate (Cbz) group, the electrophilic iodine strictly attacks the C5 position[1]. Consequently, the analytical objective shifts from merely confirming the presence of iodine to rigorously proving its exact position on the aromatic ring.
Mechanistic pathway highlighting regioselective electrophilic iodination at the C5 position.
Comparative Analysis of Analytical Modalities
To establish a robust quality control framework, researchers must compare and select techniques based on their resolving power for specific structural features.
Table 1: Comparative Efficacy of Analytical Modalities for Halogenated Pyridines
Analytical Modality
Primary Structural Target
Regiochemical Resolution
Tautomeric Resolution
Throughput
Cost per Sample
LC-MS (ESI+)
Molecular Formula & Mass
None
None
High (<10 mins)
Low
1H / 13C NMR
Atom Connectivity
High (via J-coupling)
Low (Averaged in solution)
Medium (1-2 hrs)
Medium
X-Ray Crystallography
Absolute 3D Coordinates
Ultimate
High (Solid-state specific)
Low (Days to Weeks)
High
Nuclear Magnetic Resonance (1H & 13C NMR): NMR is the gold standard for regiochemical assignment. By analyzing the spin-spin coupling (J-coupling) of the remaining aromatic protons, researchers can mathematically deduce the substitution pattern. It outperforms MS in spatial resolution but requires higher sample purity.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides rapid, high-throughput confirmation of the molecular formula. Because iodine is monoisotopic (
127
I), the mass spectrum lacks the M+2 isotopic signature seen in chlorinated or brominated analogs, making the exact mass (
≈
370 Da) highly diagnostic[3]. However, MS cannot differentiate between C4, C5, or C6 iodinated isomers.
X-Ray Crystallography: While cost-prohibitive for routine batch testing, X-Ray diffraction is the only modality that definitively resolves the solid-state tautomeric equilibrium (2-hydroxypyridine vs. pyridin-2(1H)-one) and provides absolute 3D atomic coordinates.
The following protocols form a self-validating system. The output of the synthesis dictates the mass expected in LC-MS, which acts as a gating metric. Only upon mass validation does the workflow proceed to NMR, where the splitting pattern acts as an internal control to eliminate alternative isomers.
Step 1: Synthesis & Isolation
Reaction: Dissolve benzyl (2-hydroxypyridin-3-yl)carbamate (1.0 eq) in anhydrous dichloromethane (DCM).
Activation: Add N-iodosuccinimide (NIS, 1.2 eq).
Causality: NIS is selected over elemental iodine (
I2
) because it provides a controlled, mild release of electrophilic iodine (
I+
), preventing over-iodination and protecting the acid-sensitive Cbz group[1].
Propagation: Heat the mixture at reflux overnight.
Isolation: Cool the mixture and filter the resulting precipitate to afford benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate as a white solid[1].
Step 2: LC-MS Gating Protocol
Preparation: Dissolve 1 mg of the product in 1 mL of LC-grade Methanol.
Injection: Inject 1
μ
L onto a C18 reverse-phase column using a gradient of Water/Acetonitrile (supplemented with 0.1% Formic Acid to aid ionization).
Validation Check: Monitor for the
[M+H]+
adduct at
m/z
370. The absence of an
m/z
245 peak confirms the complete consumption of the starting material[1].
Step 3: NMR Regiochemical Elucidation
Preparation: Dissolve 10 mg of the mass-validated solid in 0.5 mL of
CDCl3
.
Acquisition: Acquire a 1H NMR spectrum at 400 MHz (minimum 16 scans).
Validation Check: Analyze the aromatic region. The spectrum must exhibit two distinct signals at approximately
δ
8.27 (s, 1H) and
δ
7.72 (s, 1H)[1].
Self-Correction Logic: If iodination had erroneously occurred at C6, the protons at C4 and C5 would display strong ortho-coupling (
J≈8
Hz). The observation of two apparent singlets (or doublets with very weak meta-coupling,
J≈2
Hz) mathematically isolates the protons to the C4 and C6 positions, definitively proving C5 iodination.
Decision tree for the structural validation of benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate.
Quantitative Data Summary
The following table summarizes the expected analytical data required to validate the structure of benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate, serving as a reference benchmark for quality control.
Table 2: Quantitative Analytical Data Summary
Technique
Parameter
Expected Value
Diagnostic Significance
LC-MS
Monoisotopic Mass
[M+H]+
m/z
370.0
Confirms successful addition of one Iodine atom (+126 Da)[1].
1H NMR
C6 Proton Shift
δ
8.27 (s, 1H)
Downfield shift due to adjacent heteroatom; singlet confirms meta-relationship[1].
1H NMR
C4 Proton Shift
δ
7.72 (s, 1H)
Singlet confirms meta-relationship, eliminating C4/C6 iodination isomers[1].
1H NMR
Benzyl Protons
δ
7.29-7.40 (m, 5H), 5.21 (s, 2H)
Validates that the Cbz protecting group remains intact during iodination[1].
Scaffold Evaluation Guide: Benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate in ITK Inhibitor Development
As drug development professionals increasingly target Interleukin-2-inducible T-cell kinase (ITK) for autoimmune diseases (such as inflammatory bowel disease and psoriasis) and T-cell malignancies, the selection of the c...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development professionals increasingly target Interleukin-2-inducible T-cell kinase (ITK) for autoimmune diseases (such as inflammatory bowel disease and psoriasis) and T-cell malignancies, the selection of the core chemical scaffold becomes the most critical decision in the hit-to-lead process.
This guide provides an objective, data-driven comparison of benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate (CAS 147269-68-9) as a foundational building block for arylpyridinone ITK inhibitors, contrasting its structure-activity relationship (SAR) and performance against legacy aminothiazole alternatives like BMS-509744.
The Rationale for the Pyridinone Scaffold
ITK is a non-receptor tyrosine kinase belonging to the Tec family. It plays a pivotal role in T-cell receptor (TCR) signaling, bridging upstream LCK activation to downstream calcium mobilization and IL-2 release 1.
Fig 1: ITK's critical role in TCR signaling, bridging upstream kinases to downstream IL-2 release.
The primary challenge in ITK inhibitor design is achieving selectivity over the closely related Src-family kinase, LCK. Inhibiting LCK leads to broad, undesirable immunosuppression.
Benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate solves this structural biology challenge through three distinct functional handles:
The 2-Hydroxypyridine Core: This moiety spontaneously tautomerizes to a pyridin-2-one. This provides a rigid, bidentate hydrogen-bonding donor/acceptor pair that perfectly complements the hinge region backbone of ITK.
The C5-Iodo Group: A highly reactive handle for palladium-catalyzed cross-coupling. This allows medicinal chemists to install bulky aryl or heteroaryl groups that project deep into ITK's unique hydrophobic pocket II, driving selectivity away from LCK.
The C3-Carbamate (Cbz): Acts as a traceless protecting group during C5 functionalization. Once unmasked, the resulting amine serves as the attachment point for covalent warheads (e.g., acrylamides) targeting the non-conserved Cys442 residue in ITK 2.
SAR & Scaffold Comparison: Arylpyridinones vs. Aminothiazoles
To objectively evaluate the utility of the benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate scaffold, we must compare the resulting Arylpyridinone class of inhibitors against the legacy Aminothiazole class, heavily represented by the benchmark compound BMS-509744 .
The Aminothiazole Liability (BMS-509744)
BMS-509744 is an ATP-competitive inhibitor that stabilizes the ITK activation loop in an inactive conformation. While it achieves a potent biochemical IC50 of 19 nM, its reliance on the aminothioaryl-thiazolo scaffold results in a flat SAR profile that struggles to differentiate between the ATP-binding pockets of related kinases. At higher therapeutic doses, it exhibits off-target inhibition of Fyn, Lck, and Btk, leading to a narrow therapeutic window.
The Arylpyridinone Advantage
Compounds derived from benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate overcome these liabilities through a divergent SAR strategy. By utilizing the C5-iodo position to install a bulky 4-isopropyl-3-methylphenyl group, the molecule induces a conformational shift specific to ITK's hydrophobic pocket. Furthermore, converting the C3-carbamate into an acrylamide yields targeted covalent inhibitors (such as ATX-021 analogs) that achieve near-infinite residence time and >1000-fold selectivity over LCK.
Quantitative Performance Comparison
Parameter
Arylpyridinone Class (Derived from Target Scaffold)
Aminothiazole Class (BMS-509744)
Primary Target IC50 (ITK)
< 10 nM
19 nM
Selectivity vs. LCK
> 500-fold
~120-fold
Selectivity vs. BTK
> 200-fold
~215-fold
Binding Mechanism
Tunable (Reversible or Covalent via Cys442)
Strictly Reversible (ATP-competitive)
T-Cell Proliferation IC50
~50 nM
430 nM
In Vivo Efficacy (Mouse Asthma Model)
High (Dose-dependent reduction in airway hyperreactivity)
Moderate (Requires 50 mg/kg dosing)
Experimental Workflows & Protocols
To ensure reproducibility and trustworthiness, the following protocols detail the self-validating methodologies used to functionalize the scaffold and evaluate the resulting inhibitors.
Fig 2: Sequential functionalization of the pyridinone scaffold to generate selective ITK inhibitors.
Causality Note: We utilize
Pd(dppf)Cl2
for the Suzuki coupling because its large bite angle and bidentate nature facilitate rapid oxidative addition into the C-I bond while suppressing dehalogenation side-reactions caused by the steric bulk of the adjacent C3-carbamate.
C5 Suzuki-Miyaura Coupling:
Charge a Schlenk flask with benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate (1.0 eq), the desired arylboronic acid (1.2 eq), and
K2CO3
(3.0 eq).
Suspend in a degassed mixture of 1,4-dioxane/water (4:1).
Add
Pd(dppf)Cl2
(0.05 eq). Heat to 90°C under
N2
for 12 hours.
Quench with water, extract with EtOAc, and purify via flash chromatography to isolate the C5-arylated intermediate.
Cbz Deprotection:
Dissolve the intermediate in a 33% solution of HBr in acetic acid. Why HBr/AcOH instead of catalytic hydrogenation? Because standard
Pd/C
hydrogenation risks reducing the newly installed aromatic systems or poisoning the catalyst if sulfur-containing aryl groups were used.
Stir at room temperature for 2 hours. Precipitate the resulting amine hydrobromide salt with diethyl ether.
Covalent Warhead Installation:
Suspend the unmasked amine in anhydrous dichloromethane (DCM) with triethylamine (3.0 eq).
Dropwise add acryloyl chloride (1.1 eq) at 0°C to prevent over-acylation.
Stir for 1 hour, wash with saturated
NaHCO3
, and concentrate to yield the final covalent ITK inhibitor.
Protocol B: Self-Validating TR-FRET Kinase Assay
Causality Note: Standard luminescent ATP-depletion assays are highly susceptible to false positives from ATPase contaminants or auto-fluorescent compounds. We employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because the europium chelate's long emission half-life allows a 50-100 µs temporal delay before reading. This completely eliminates background auto-fluorescence from the aromatic-rich inhibitor libraries, ensuring high-fidelity IC50 determination.
Assay Preparation: Prepare a master mix containing 1 nM recombinant human ITK kinase domain, 200 nM biotinylated-PLC
γ
1 peptide substrate, and 10 µM ATP in kinase buffer (50 mM HEPES pH 7.5, 10 mM
MgCl2
, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).
Inhibitor Incubation: Dispense 10 µL of the master mix into a 384-well pro-plate. Add 100 nL of the synthesized inhibitor (in DMSO) using an acoustic dispenser. Incubate for 60 minutes at room temperature to allow covalent bond formation (if applicable).
Detection: Add 10 µL of detection buffer containing Europium-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-APC (acceptor) alongside 10 mM EDTA to quench the kinase reaction.
Readout: Incubate for 30 minutes. Read the plate on a microplate reader capable of TR-FRET (Excitation: 340 nm; Emission 1: 615 nm; Emission 2: 665 nm). Calculate the 665/615 ratio to determine percent inhibition and plot against compound concentration to derive the
IC50
.
Conclusion
For drug development professionals engineering next-generation T-cell modulators, the benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate scaffold offers distinct structural advantages over traditional aminothiazoles. Its inherent pyridinone hinge-binding motif, combined with orthogonal C3 and C5 functional handles, provides an unparalleled platform for designing highly selective, precisely tuned ITK inhibitors capable of navigating the complex kinome landscape.
References
"US 2015/0328227 A1 - Arylpyridinone ITK Inhibitors for Treating Inflammation and Cancer." Google Patents.
"BMS 509744 | ITK Inhibitors." Tocris Bioscience.
"Unraveling the role of the Tec kinase ITK and the molecular mechanism of Cyclosporine A in IBD." ResearchGate.
Assessing the Novelty of Benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate in Kinase Inhibitor Discovery: A Comparative Guide
As a Senior Application Scientist, evaluating the strategic selection of chemical building blocks is paramount to optimizing drug discovery pipelines. The compound benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate (CAS 1472...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, evaluating the strategic selection of chemical building blocks is paramount to optimizing drug discovery pipelines. The compound benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate (CAS 147269-68-9) has emerged as a pivotal synthetic intermediate, specifically in the development of arylpyridinone-based inhibitors targeting Interleukin-2-inducible T-cell kinase (ITK)[1].
ITK is a critical enzyme in the T-cell receptor (TCR) activation pathway. Inhibiting ITK alters T-cell gene expression, skewing the immune response from a Th2 to a Th1 phenotype, which is a highly sought-after mechanism for treating autoimmune diseases, inflammation, and enhancing cancer immunotherapy[2].
This guide objectively compares the performance of benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate against alternative intermediates, detailing the mechanistic causality behind its superior utility, and provides self-validating experimental protocols for its application.
Structural Causality: Why This Specific Building Block?
The architectural design of a kinase inhibitor library relies heavily on the versatility and stability of its core intermediates. Benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate offers three distinct mechanistic advantages over traditional alternatives (such as Boc-protected or brominated analogs):
The 5-Iodo Substitution (Superior Reactivity): Iodine is a superior leaving group compared to bromine or chlorine in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The lower bond dissociation energy of the C-I bond facilitates faster oxidative addition by the palladium catalyst, allowing for milder reaction conditions that preserve the sensitive pyridone core.
The Benzyl Carbamate (Cbz) Protection (Orthogonal Stability): While tert-butyl carbamate (Boc) groups are prone to thermal degradation or cleavage under Lewis acidic conditions, the Cbz group remains highly stable during high-temperature, basic cross-coupling reactions. Furthermore, it can be orthogonally deprotected via mild hydrogenolysis (H₂/Pd-C), avoiding the harsh acidic conditions (e.g., TFA) required for Boc removal that often lead to unwanted side reactions.
2-Hydroxy/2-Pyridone Tautomerism (Kinase Hinge-Binding): The 2-hydroxy group naturally exists in tautomeric equilibrium with its 2-pyridone form. This structural motif is non-negotiable for ITK inhibitors, as the pyridone carbonyl and adjacent NH act as a bidentate hydrogen bond acceptor/donor pair, anchoring the molecule directly into the ATP-binding hinge region of the kinase[3].
Comparative Performance Data
The table below summarizes the quantitative advantages of utilizing the Cbz-protected, iodinated building block compared to common industry alternatives when synthesizing arylpyridinone scaffolds.
The following methodologies detail the synthesis of the intermediate and its subsequent application. Every step is designed as a self-validating system to ensure high fidelity and reproducibility[2].
Protocol A: Regioselective Iodination to Yield CAS 147269-68-9
Objective: Introduce an iodine atom exclusively at the 5-position of the pyridine ring.
Reagent Preparation: Dissolve benzyl (2-hydroxypyridin-3-yl)carbamate (1.0 eq) in anhydrous dichloromethane (DCM) at a concentration of 0.1 M.
Electrophilic Addition: Add N-iodosuccinimide (NIS) (1.2 eq) in a single portion.
Causality: NIS is selected over molecular iodine (I₂) because it provides a controlled, slow release of the iodonium ion (I⁺). The electron-donating 2-hydroxy group strongly directs the electrophilic aromatic substitution to the para-equivalent 5-position.
Thermal Activation: Heat the reaction mixture to reflux (approx. 40°C) and stir overnight.
Validation (TLC/LCMS): Monitor the reaction. The starting material should be entirely consumed, with a single new peak corresponding to [M+H]⁺ = 370 m/z.
Isolation: Cool to room temperature and filter the resulting precipitate. Wash with cold DCM to afford benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate as a high-purity white solid (Yield: ~65-70%)[2].
Objective: Elaborate the 5-position with an aryl group to build the ITK inhibitor scaffold.
Catalyst Complexation: In a degassed mixture of 1,4-dioxane and water (4:1 v/v), combine the iodinated intermediate (1.0 eq), an aryl boronic acid (1.2 eq), and Na₂CO₃ (2.0 eq).
Palladium Addition: Add Pd(dppf)Cl₂ (0.05 eq) under an inert argon atmosphere.
Causality: The bidentate dppf ligand is critical here; it suppresses unwanted β-hydride elimination and stabilizes the palladium intermediate during the transmetalation step, which is vital when working with electron-rich heteroaryl halides. Na₂CO₃ provides sufficient basicity to activate the boronic acid without cleaving the Cbz protecting group.
Reaction & Validation: Heat to 90°C for 4 hours. Validate completion via LCMS (disappearance of the 370 m/z peak).
Purification: Extract with ethyl acetate, dry over MgSO₄, and purify via silica gel chromatography to isolate the arylpyridinone scaffold.
Visualizing the Impact: Workflows and Pathways
To fully contextualize the utility of benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate, the diagrams below map both its synthetic progression and the biological pathway of the resulting inhibitors (such as ATX-021)[4].
Step-by-step synthetic workflow from starting material to final ITK inhibitor.
TCR signaling pathway illustrating ITK kinase inhibition by arylpyridinone derivatives.
References
US Patent App. 2015/0328227 A1.Arylpyridinone ITK Inhibitors for Treating Inflammation and Cancer.
Sahu, N., et al. (2008). Differential sensitivity to ITK kinase signals during CD4+ T cell differentiation. Journal of Immunology, 180(6), 3833-3838. [Link]
Gao, W., et al. (2012). Inhibition of ITK promotes the development of memory-like CD8+ T cells. Molecular Pharmacology, 82(5), 938-947.[Link]
ResearchGate (2020). Unraveling the role of the Tec kinase ITK and the molecular mechanism of Cyclosporine A in IBD.[Link]
Analytical Assessment Guide: Purity Profiling and Downstream Chiral Applications of Benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate
Executive Summary & Scientific Clarification As a Senior Application Scientist, precision in structural classification is the foundation of robust analytical method development. It is critical to establish upfront that b...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scientific Clarification
As a Senior Application Scientist, precision in structural classification is the foundation of robust analytical method development. It is critical to establish upfront that benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate (CAS: 147269-68-9) is an achiral molecule . It does not possess a stereocenter or an axis of chirality; therefore, assessing the "enantiomeric purity" of this specific, isolated compound is a structural impossibility.
Instead, this molecule exists in a dynamic tautomeric equilibrium between its 2-hydroxypyridine (enol) and 2-pyridone (keto) forms1[1].
However, this highly functionalized scaffold—featuring a reactive C5-iodine for transition-metal-catalyzed cross-coupling and a C3-benzyl carbamate protected amine—is a premier building block for synthesizing complex, chiral active pharmaceutical ingredients (APIs) .
This guide provides a comprehensive analytical framework divided into two critical phases:
Chemical Purity Profiling: Validating the integrity of the achiral starting material while managing tautomeric peak distortion.
Enantiomeric Purity Assessment: Quantifying the enantiomeric excess (ee) of its downstream chiral derivatives (e.g., post-asymmetric Suzuki coupling) using advanced chromatographic techniques.
Analytical Workflow Visualization
The following workflow illustrates the transition from starting material quality control to downstream chiral analysis.
Caption: Workflow from achiral scaffold quality control to downstream chiral derivative enantiomeric assessment.
Phase 1: Chemical Purity Assessment of the Achiral Scaffold
When analyzing benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate, the primary analytical challenge is its tautomerism. The equilibrium shifts dynamically based on solvent polarity; polar solvents (like water in reversed-phase LC) stabilize the 2-pyridone form due to its higher dipole moment1[1]. If the interconversion rate is similar to the chromatographic timescale, it results in severe peak broadening or splitting.
Method Comparison: HPLC vs. UPLC
Parameter
Conventional HPLC
UPLC (Recommended)
Causality / Impact
Stationary Phase
5.0 µm C18
1.7 µm BEH C18
Sub-2-micron particles reduce eddy diffusion, sharpening the tautomeric peak.
Run Time
15–20 min
3–5 min
5x throughput increase for routine QC.
Solvent Consumption
~15 mL/run
~2 mL/run
Significant reduction in hazardous waste (acetonitrile).
Resolution (Rs)
Moderate
High
Superior separation of structurally similar synthesis impurities (e.g., des-iodo analogs).
Protocol 1: Self-Validating UPLC Method for Chemical Purity
Causality Focus: We utilize an acidic modifier (0.1% Formic Acid) in both mobile phases. This is not arbitrary; the acidic environment suppresses the ionization of the hydroxyl group and locks the hydrogen-bonding network, forcing the molecule to elute as a single, sharp peak rather than a broad tautomeric smear.
Mobile Phase A: 0.1% Formic Acid in MS-grade Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 95% B over 4.0 minutes, hold at 95% B for 1.0 minute.
Flow Rate: 0.4 mL/min.
Column Temperature: 40 °C (Elevated temperature increases mass transfer kinetics, further sharpening the peak).
Detection: UV at 254 nm and 280 nm.
System Suitability Criteria (Self-Validation):
Inject a 0.1 mg/mL standard solution 5 times.
Pass Criteria: %RSD of peak area ≤ 2.0%; Tailing factor (Tf) ≤ 1.5; Theoretical plates (N) > 10,000. If Tf > 1.5, the tautomeric equilibrium is not fully suppressed, indicating a need for fresh mobile phase preparation.
Phase 2: Enantiomeric Purity Assessment of Downstream Derivatives
Once the C5-iodo position is functionalized asymmetrically (e.g., forming an atropisomer or a new stereocenter), determining the enantiomeric excess (ee) becomes necessary. For basic, polar derivatives like functionalized pyridines, Supercritical Fluid Chromatography (SFC) vastly outperforms traditional Normal Phase Chiral HPLC 2[2].
Method Comparison: Chiral HPLC vs. Chiral SFC
Parameter
Normal Phase Chiral HPLC
Chiral SFC (Recommended)
Causality / Impact
Mobile Phase
Hexane / Isopropanol
Supercritical CO₂ / Methanol
CO₂ has higher diffusivity and lower viscosity, accelerating mass transfer and improving resolution[2].
Flow Rate
1.0 mL/min
3.0 - 5.0 mL/min
Lower pressure drop across the SFC column allows for much higher flow rates.
Basic additives in SFC effectively mask CSP silanols, critical for basic pyridine nitrogens[3].
Protocol 2: Self-Validating Chiral SFC Method for ee Determination
Causality Focus: Supercritical CO₂ is inherently non-polar. To elute the polar carbamate/pyridine derivative, a polar modifier (Methanol) is required. Furthermore, the addition of 20 mM Ammonia to the Methanol is critical. Without ammonia, the basic pyridine nitrogen will undergo secondary non-specific interactions with the residual silanols on the chiral stationary phase, leading to irreversible retention or severe peak tailing3[3].
Column: Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)), 5 µm, 4.6 x 250 mm.
Mobile Phase: CO₂ / Methanol containing 20 mM Ammonia.
Back Pressure (BPR): 120 bar (Maintains CO₂ in the supercritical state).
Column Temperature: 35 °C.
Detection: PDA (Photodiode Array) extracted at 254 nm.
System Suitability Criteria (Self-Validation):
Inject a racemic reference standard of the downstream derivative.
Pass Criteria: Resolution (Rs) between enantiomer 1 and enantiomer 2 must be ≥ 2.0.
Sensitivity Check: Inject the minor enantiomer at the Limit of Quantitation (LOQ, typically 0.05% of the nominal sample concentration). Signal-to-noise (S/N) must be ≥ 10. If S/N < 10, the method cannot reliably certify an ee > 99%.
References
WuXi Biology (2020). How about Tautomers? Investigating the 2-hydroxypyridine and 2-pyridone equilibrium and solvent effects.
1
Indian Journal of Pharmaceutical Education and Research (2021). Rapid Purification of Drug Enantiomers using Supercritical Fluid Chromatographic Method. Demonstrates the necessity of basic additives for basic analytes in SFC.
3
Journal of Chromatography A (1997). Enantiomer separations on chiral stationary phases in supercritical fluid chromatography. Foundational principles of mass transfer and diffusivity in Chiral SFC.2
Personal protective equipment for handling benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate
Advanced Safety and Handling Protocol: Personal Protective Equipment (PPE) for Benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate As a Senior Application Scientist, I recognize that handling halogenated pyridine building blo...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Safety and Handling Protocol: Personal Protective Equipment (PPE) for Benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate
As a Senior Application Scientist, I recognize that handling halogenated pyridine building blocks requires more than just a cursory glance at a Safety Data Sheet (SDS). Benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate (CAS: 147269-68-9)—frequently utilized in cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) and advanced pharmaceutical synthesis—presents specific physicochemical risks[1].
To build a truly secure laboratory environment, safety protocols must be treated as self-validating scientific systems. This guide provides an in-depth, step-by-step operational workflow to ensure absolute safety, mechanistic understanding, and environmental compliance when handling this compound.
Mechanistic Toxicology: Understanding the Hazard
To select the appropriate PPE, we must first understand the molecular behavior of the compound. We do not wear PPE simply for compliance; we wear it to interrupt specific mechanisms of toxicity:
C-I Bond Lability and Phototoxicity: The carbon-iodine bond at the 5-position of the pyridine ring is susceptible to photolytic and thermal degradation. Exposure to ambient UV light or high heat can induce homolytic cleavage, releasing reactive iodine radicals or hydrogen iodide (HI) gas, which are severe respiratory and ocular irritants[2].
Dermal Sensitization: The lipophilic benzyl carbamate moiety facilitates penetration through the stratum corneum. Once absorbed, the pyridine nitrogen can act as a hapten, binding to skin proteins and leading to severe contact dermatitis (GHS H315)[3][4].
Particulate Aerosolization: As a crystalline powder, electrostatic forces generated during weighing can cause the compound to aerosolize. Inhalation of these micro-particles can cause acute respiratory tract irritation (GHS H335)[4].
Mandatory PPE Matrix and Quantitative Specifications
Do not compromise on barrier protection. The following table summarizes the required PPE based on validated permeation and exposure data for iodinated aromatic carbamates.
PPE Category
Specification / Standard
Mechanistic Justification
Eye/Face
ANSI Z87.1 / EN 166 tightly fitting safety goggles
Prevents ocular exposure to aerosolized micro-particles and irritating iodine vapors. Regular safety glasses are insufficient[5].
Hands
Nitrile gloves (Min. 0.11 mm thickness)
Nitrile provides excellent resistance to solid aromatic compounds. Double-gloving is mandatory for bulk transfers[5].
Body
Flame-resistant (FR) lab coat (NFPA 2112)
Mitigates fire risk if the compound is used alongside flammable organic solvents during reaction setup[5].
Respiratory
NIOSH-approved N95/P100 particulate respirator
Required only if handling outside a certified fume hood or during a spill to block <0.3 µm dust particles[4][6].
Step-by-Step Operational Workflow
Trustworthiness in the lab relies on reproducible systems. Follow this sequence strictly to ensure a self-validating safety loop.
Phase 1: Pre-Operational Setup
Fume Hood Validation: Verify that the chemical fume hood has a face velocity of 0.4–0.6 m/s. Never handle this compound on an open benchtop[3].
Light Protection: Because iodopyridines are light-sensitive, prepare amber glassware or wrap your reaction vessels in aluminum foil prior to opening the chemical container[2][3].
Static Mitigation: Use an anti-static gun (e.g., Zerostat) on the weighing boat and stainless-steel spatula to neutralize static charges and prevent powder aerosolization.
Phase 2: Weighing and Transfer
Don PPE: Equip your FR lab coat, safety goggles, and double nitrile gloves.
Weighing: Transfer the required mass using the anti-static spatula. Close the source bottle immediately to minimize atmospheric moisture and light exposure.
Solubilization: If transferring to a reaction flask, dissolve the powder in your reaction solvent (e.g., DMF, DCM) inside the fume hood before moving the flask to the Schlenk line or manifold. Liquid transfers drastically reduce inhalation risks.
Phase 3: Post-Handling Decontamination
Glove Removal: Remove the outer pair of gloves using the "beak method" (pulling the glove inside out) to avoid skin contact with residual powder.
Surface Cleaning: Wipe down the analytical balance and hood surface with a damp paper towel (using a water/ethanol mix), then dispose of the towel in solid hazardous waste.
Emergency Response and Disposal Plan
In the event of an accidental release, immediate and calculated action is required.
Spill Mitigation: Do NOT use water initially, as it can spread the lipophilic powder. Use dry clean-up procedures. Carefully sweep up the solid or use an explosion-proof HEPA vacuum to prevent dust generation[4].
Dermal Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing immediately[7][8].
Ocular Exposure: Rinse cautiously with water for 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical evaluation[5][8].
Waste Disposal: Collect all contaminated weighing boats, paper towels, and residual compound in a clearly labeled "Halogenated Organic Solid Waste" container. Reaction filtrates must be segregated into "Halogenated Organic Liquid Waste" to comply with environmental regulations[2][9].
Operational Workflow Visualization
Workflow for safe handling, reaction setup, and spill response for iodinated pyridine derivatives.
References
s d fine-chem limited. "BENZYL CARBAMATE GHS Safety Data Sheet." SDFine.com.[Link]
Molaid. "3-<<(benzyloxy)carbonyl>amino>-5-iodopyrid-2-one | 147269-68-9." Molaid Chemical Database.[Link]